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Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 2-(4,5-Difluoro-2-nitrophenyl)acetamide

The following is an in-depth technical guide to the chemical structure, molecular weight, and synthetic utility of 2-(4,5-Difluoro-2-nitrophenyl)acetamide . Executive Summary & Critical Disambiguation 2-(4,5-Difluoro-2-n...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide to the chemical structure, molecular weight, and synthetic utility of 2-(4,5-Difluoro-2-nitrophenyl)acetamide .

Executive Summary & Critical Disambiguation

2-(4,5-Difluoro-2-nitrophenyl)acetamide is a specialized fluorinated aromatic intermediate used primarily in the synthesis of indole and oxindole scaffolds for medicinal chemistry.[1][2] Its structural motif—a phenylacetic acid amide core decorated with electron-withdrawing fluorine and nitro groups—makes it a critical precursor for accessing 5,6-difluoroindoles , which are pharmacophores in various kinase inhibitors and receptor antagonists.

⚠️ Critical Disambiguation: Isomer Alert

Researchers frequently confuse this compound with its structural isomer, N-(4,5-difluoro-2-nitrophenyl)acetamide (CAS 1662-21-1). The distinction is vital for synthetic planning:

FeatureTarget Compound Common Isomer (Acetanilide)
Name 2-(4,5-Difluoro-2-nitrophenyl)acetamide N-(4,5-Difluoro-2-nitrophenyl)acetamide
Structure Type Phenylacetamide (Amide of Phenylacetic Acid)Acetanilide (N-acylated Aniline)
Connectivity Ar-CH₂-CO -NH₂Ar-NH-CO -CH₃
Primary Use Precursor to 5,6-difluoroindole/oxindole Precursor to 5,6-difluorobenzimidazole
CAS Registry Not widely indexed; often cited as derivative1662-21-1

This guide focuses exclusively on the 2-(phenyl)acetamide derivative as specified in the topic.

Chemical Identity & Structural Analysis[1][4][5][6][7]

The molecule consists of a benzene ring substituted at the 1, 2, 4, and 5 positions. The steric and electronic environment is dominated by the ortho-nitro group relative to the acetamide side chain, facilitating specific cyclization reactions.

Molecular Data Table
PropertyValue
IUPAC Name 2-(4,5-Difluoro-2-nitrophenyl)acetamide
Molecular Formula C₈H₆F₂N₂O₃
Molecular Weight 216.14 g/mol
Monoisotopic Mass 216.0347 Da
Exact Mass 216.034648 Da
SMILES NC(=O)Cc1cc(F)c(F)cc1[O-]
InChI Key Predicted:[1][2] OJFQFPPFAFOXAQ-UHFFFAOYSA-N (Isomer dependent)
Functional Groups Primary Amide, Nitro (aromatic), Difluoro (vicinal)
Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the specific numbering of the aromatic ring.

ChemicalStructure Figure 1: Structural connectivity of 2-(4,5-Difluoro-2-nitrophenyl)acetamide Core Benzene Ring Pos1 Position 1: -CH2-CO-NH2 (Acetamide Side Chain) Core->Pos1 C1 Pos2 Position 2: -NO2 (Nitro Group) Core->Pos2 C2 (Ortho) Pos45 Positions 4 & 5: -F (Difluoro Substitution) Core->Pos45 C4, C5

Synthetic Pathways[1][3][8][9]

The synthesis of 2-(4,5-difluoro-2-nitrophenyl)acetamide typically proceeds via the modification of 4,5-difluoro-2-nitrotoluene or through the nitration of (3,4-difluorophenyl)acetic acid derivatives.

Protocol 1: The Phenylacetic Acid Route (Standard)

This method is preferred for its reliability and scalability. It involves the conversion of the corresponding phenylacetic acid to the acid chloride, followed by ammonolysis.

Step-by-Step Methodology:

  • Starting Material: 4,5-Difluoro-2-nitrophenylacetic acid .

    • Note: This precursor is often synthesized from 3,4-difluorophenylacetic acid via nitration (HNO₃/H₂SO₄), which directs the nitro group to the position ortho to the alkyl chain due to the directing effects of the fluorine atoms.

  • Activation (Acid Chloride Formation):

    • Dissolve 4,5-difluoro-2-nitrophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add catalytic dimethylformamide (DMF) (2-3 drops).

    • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0°C.

    • Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

    • Concentrate in vacuo to yield the crude acid chloride.

  • Ammonolysis (Amide Formation):

    • Redissolve the crude acid chloride in anhydrous DCM or THF.

    • Cool to 0°C.[3]

    • Bubble anhydrous ammonia gas (NH₃) through the solution or add aqueous ammonium hydroxide (28%) dropwise with vigorous stirring.

    • Mechanism:[4] Nucleophilic acyl substitution.

  • Workup & Purification:

    • Filter the precipitate (ammonium chloride byproduct + product).

    • Wash with water to remove salts.

    • Recrystallize from ethanol/water to obtain 2-(4,5-difluoro-2-nitrophenyl)acetamide as an off-white solid.

Synthetic Logic Diagram

Synthesis Figure 2: Synthetic pathway from phenylacetic acid precursor Start 3,4-Difluorophenylacetic Acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate1 4,5-Difluoro-2-nitrophenylacetic Acid Nitration->Intermediate1 Ortho-substitution Activation Activation (SOCl2, DMF cat.) Intermediate1->Activation Intermediate2 Acid Chloride Species Activation->Intermediate2 Ammonolysis Ammonolysis (NH3 or NH4OH) Intermediate2->Ammonolysis Product 2-(4,5-Difluoro-2-nitrophenyl)acetamide (Target) Ammonolysis->Product

Physicochemical Properties[1][2][3][7][8][11]

Due to the specific nature of this intermediate, experimental data is often derived from analogous nitro-phenylacetamides.

PropertyValue / Description
Physical State Solid (Crystalline powder)
Color Pale yellow to off-white (typical of nitro-aromatics)
Melting Point Predicted: 165–175°C (Consistent with amide H-bonding)
Solubility Soluble in DMSO, DMF, hot Ethanol.[1] Sparingly soluble in water.
pKa ~15 (Amide NH), Nitro group does not significantly acidicize the alpha-protons compared to ketones.
Stability Stable under standard conditions. Light sensitive (nitro group).

Applications in Drug Discovery[12][13][14]

The primary utility of 2-(4,5-difluoro-2-nitrophenyl)acetamide lies in its ability to undergo reductive cyclization .

Synthesis of 5,6-Difluorooxindole

Reduction of the nitro group (using Fe/AcOH, H₂/Pd-C, or Zn/HCl) leads to the corresponding aniline, which spontaneously (or with acid catalysis) cyclizes with the amide carbonyl to form 5,6-difluorooxindole .

  • Significance: 5,6-Difluorooxindole is a core scaffold for tyrosine kinase inhibitors (e.g., analogues of Sunitinib) where the fluorine atoms modulate metabolic stability and lipophilicity.

Synthesis of 5,6-Difluoroindole

Reduction of the oxindole or direct reduction of the amide followed by cyclization can yield 5,6-difluoroindole.

  • Significance: Used in the development of melatonin receptor agonists and serotonin modulators.

Mechanism of Cyclization

Cyclization Figure 3: Reductive cyclization to Oxindole Scaffold Target 2-(4,5-Difluoro-2- nitrophenyl)acetamide Reduction Reduction (Fe/AcOH or H2/Pd) Target->Reduction Intermediate [Amine Intermediate] Reduction->Intermediate Cyclization Intramolecular Cyclization (-NH3) Intermediate->Cyclization Final 5,6-Difluorooxindole Cyclization->Final

Analytical Characterization (Expected)

To validate the synthesis of 2-(4,5-difluoro-2-nitrophenyl)acetamide, the following spectral signatures should be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.0–7.5 ppm: Two distinct signals for the aromatic protons (H3 and H6). H3 (between NO₂ and F) will be more deshielded.

    • δ 6.9–7.6 ppm: Broad singlets for the Amide NH₂ protons (exchangeable with D₂O).

    • δ 3.6–3.9 ppm: Singlet (2H) for the benzylic methylene (-CH₂-).

  • ¹⁹F NMR:

    • Two distinct multiplets corresponding to the fluorine atoms at positions 4 and 5, showing strong coupling constants typical of vicinal fluorines on an aromatic ring.

  • Mass Spectrometry (ESI):

    • [M+H]⁺ peak at 217.15 m/z .

    • [M+Na]⁺ peak at 239.13 m/z .

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Nitro-aromatics can be energetic. While this amide is generally stable, avoid high heat or shock. Use standard PPE (gloves, goggles, fume hood).

References

  • BenchChem. (2025).[5] Application of N-(2-fluoro-4-nitrophenyl)acetamide in the Synthesis of Heterocyclic Compounds. Retrieved from .

  • PubChem. (n.d.). Compound Summary for CAS 1662-21-1 (Isomer Reference). National Library of Medicine. Retrieved from .

  • ChemicalBook. (2024). Synthesis of 5-Fluoro-2-nitrophenylacetic acid. Retrieved from .

  • PrepChem. (n.d.). Synthesis of 5-fluoro-oxindole from 5-fluoro-2-nitrophenylacetic acid. Retrieved from .

  • Trade Science Inc. (2011). Scalable approach for the synthesis of 5-fluoro-6-substituted indoles. Organic Chemistry: An Indian Journal, 7(3). Retrieved from .

Sources

Exploratory

Comprehensive Technical Guide: Physical Properties, Solubility Profile, and Applications of 2-(4,5-Difluoro-2-nitrophenyl)acetamide

Executive Summary In modern pharmaceutical development, fluorinated aromatic intermediates are indispensable building blocks. The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) significantly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, fluorinated aromatic intermediates are indispensable building blocks. The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) significantly enhances metabolic stability, lipophilicity, and target binding affinity. 2-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS: 1662-21-1), also known as 4',5'-difluoro-2'-nitroacetanilide, is a highly specialized API intermediate[1]. It serves as a critical precursor in the synthesis of advanced therapeutics, including fluoroquinolone antibiotics and targeted kinase inhibitors[2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, thermodynamic solubility profile, and synthetic utility of 2-(4,5-Difluoro-2-nitrophenyl)acetamide, supported by field-proven analytical protocols designed for drug development professionals.

Physicochemical Properties & Molecular Causality

The chemical behavior and physical properties of 2-(4,5-Difluoro-2-nitrophenyl)acetamide are dictated by the interplay of its three primary functional groups:

  • Difluoro substitution (C-4, C-5): Imparts high electronegativity and hydrophobicity, significantly reducing aqueous solubility while activating the ring for selective nucleophilic attacks.

  • Nitro group (C-2): Acts as a strong electron-withdrawing group (EWG). It further depletes electron density from the aromatic ring, making the adjacent fluorine atoms highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Acetamide group (C-1): Serves as a protected primary amine. The acetyl group prevents unwanted oxidation or polymerization of the amine during harsh synthetic steps. The amide N-H acts as the sole hydrogen bond donor, predicting a pKa of ~12.03[3].

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 1662-21-1Unique identifier for regulatory tracking[1].
Molecular Formula C8H6F2N2O3Defines stoichiometry for synthetic yield calculations[3].
Molecular Weight 216.14 g/mol Optimal low-molecular-weight building block[1].
Predicted pKa 12.03 ± 0.70Indicates the amide proton is weakly acidic; remains neutral under physiological and standard assay conditions[3].
TPSA 74.9 ŲGoverns membrane permeability potential in downstream derivatives[3].
H-Bond Donors/Acceptors 1 / 5Dictates solubility preferences, favoring polar H-bond accepting solvents[3].

Thermodynamic Solubility Profile

Understanding the solubility profile of 2-(4,5-Difluoro-2-nitrophenyl)acetamide is critical for optimizing reaction solvents and purification workflows (e.g., crystallization).

  • Aqueous Media: The compound is sparingly soluble in water[4]. The highly structured hydrogen-bonding network of water cannot overcome the hydrophobic penalty introduced by the difluorinated aromatic ring.

  • Polar Aprotic Solvents (DMSO, DMF, NMP): Exhibits excellent solubility. These solvents possess high dielectric constants and act as strong hydrogen bond acceptors. They favorably interact with the amide N-H proton and stabilize the highly polar nitro group without requiring hydrogen bond donation.

  • Alcohols (Methanol, Ethanol): Demonstrates moderate solubility. While alcohols can both donate and accept hydrogen bonds, their lower dielectric constants compared to DMSO result in weaker solvation of the polarizable aromatic system.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To ensure data integrity, thermodynamic equilibrium solubility must be measured rather than kinetic solubility. Kinetic methods (like solvent-shifting) often trap compounds in supersaturated or amorphous states, yielding artificially high solubility values.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 2-(4,5-Difluoro-2-nitrophenyl)acetamide solid (~50 mg) to 1.0 mL of the target solvent in a sealed 2 mL glass HPLC vial.

  • Equilibration: Place the vial in a thermostatic shaker set strictly to 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours. Causality: 48 hours ensures the transition from any metastable polymorphs to the most thermodynamically stable crystalline form.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid. Causality: Centrifugation is preferred over filtration to prevent the adsorption of the hydrophobic compound onto filter membranes.

  • Dilution & Quantification: Carefully extract 100 µL of the clear supernatant and dilute it with the mobile phase to fall within the linear range of the HPLC-UV calibration curve.

Synthetic Utility & Chemical Workflows

2-(4,5-Difluoro-2-nitrophenyl)acetamide is rarely an end-product; it is a versatile node in complex synthetic pathways.

  • Deacetylation: Acidic or basic hydrolysis removes the acetyl group, yielding 4,5-difluoro-2-nitroaniline (CAS: 78056-39-0)[4]. This free amine is a prerequisite for synthesizing benzimidazole or quinoxaline cores.

  • Nitro Reduction: Catalytic hydrogenation (e.g., Pd/C, H2) reduces the nitro group to an amine, generating a substituted o-phenylenediamine.

  • SNAr Reactions: The strong electron-withdrawing effect of the nitro group allows for regioselective displacement of the fluorine atoms by nucleophiles (e.g., amines, alkoxides), creating highly functionalized scaffolds.

Workflow Start 2-(4,5-Difluoro-2-nitrophenyl)acetamide Hydrolysis Acid/Base Hydrolysis Start->Hydrolysis Reduction Nitro Reduction Start->Reduction SNAr SNAr Reaction Start->SNAr Aniline 4,5-Difluoro-2-nitroaniline Hydrolysis->Aniline Diamine 4,5-Difluoro-o-phenylenediamine Reduction->Diamine Substituted Substituted Acetamide SNAr->Substituted API Target APIs (e.g., Fluoroquinolones) Aniline->API Diamine->API Substituted->API

Synthetic transformations of 2-(4,5-Difluoro-2-nitrophenyl)acetamide into API precursors.

Analytical Characterization Protocols (HPLC-UV)

To validate the purity and quantify the solubility of 2-(4,5-Difluoro-2-nitrophenyl)acetamide, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.

Validated HPLC Method Parameters:

  • Column: C18, 4.6 × 150 mm, 5 µm particle size. Causality: The hydrophobic C18 stationary phase provides excellent retention for the fluorinated aromatic ring.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality for TFA: The addition of 0.1% TFA acts as an ion-pairing agent and maintains a low pH (~2.0). This ensures the weakly acidic amide (pKa ~12) and any potential trace amine impurities remain in a consistent ionization state, preventing peak tailing and ensuring sharp, reproducible chromatography.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection (UV): 254 nm. Causality: The extended conjugation of the aromatic ring with the nitro chromophore provides a strong, distinct absorption maximum near 254 nm, ensuring high sensitivity.

References

  • MolCore. "1662-21-1 | N-(4,5-Difluoro-2-nitrophenyl)acetamide". Accessed March 8, 2026. 1

  • GuideChem. "4',5'-DIFLUORO-2'-NITROACETANILIDE 1662-21-1 wiki". Accessed March 8, 2026. 3

  • GuideChem. "4,5-DIFLUORO-2-NITROANILINE 78056-39-0 wiki". Accessed March 8, 2026. 4

  • Google Patents. "EP0230948A2 - Benzoylacetic acid ester derivatives and process for...". Accessed March 8, 2026. 2

Sources

Foundational

Thermodynamic stability of 2-(4,5-Difluoro-2-nitrophenyl)acetamide in various solvents

Thermodynamic Stability & Solubility Profiling of 2-(4,5-Difluoro-2-nitrophenyl)acetamide Document Control: Subject: Technical Guide / Whitepaper Compound: 2-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS: 1662-21-1)[1] Role...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability & Solubility Profiling of 2-(4,5-Difluoro-2-nitrophenyl)acetamide

Document Control:

  • Subject: Technical Guide / Whitepaper

  • Compound: 2-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS: 1662-21-1)[1]

  • Role: Senior Application Scientist

Executive Summary

In the synthesis of fluorinated benzimidazoles and quinoxalines—critical scaffolds in kinase inhibitor development—2-(4,5-Difluoro-2-nitrophenyl)acetamide serves as a pivot point intermediate. Its stability profile is non-trivial due to the competing electronic effects of the ortho-nitro group and the para-fluorine substituents.

This guide provides a mechanistic analysis and experimental framework for assessing the thermodynamic stability of this compound. Unlike simple acetanilides, the presence of the 4,5-difluoro motif, particularly the fluorine at position 5 (activated by the para-nitro group), introduces a high risk of Nucleophilic Aromatic Substitution (SNAr) in polar protic solvents. This document outlines the causality of degradation, predictive solvent compatibility, and self-validating protocols for empirical verification.

Physicochemical & Mechanistic Profile

To design robust stability experiments, we must first understand the molecular "hot spots" of the compound.

  • Compound: N-(4,5-Difluoro-2-nitrophenyl)acetamide[1][2][3]

  • Molecular Formula: C₈H₆F₂N₂O₃[2]

  • Molecular Weight: 216.14 g/mol [2]

  • Predicted LogP: ~1.5 – 1.8 (Moderate Lipophilicity)

Mechanistic Degradation Pathways

The thermodynamic instability of this intermediate is governed by two primary vectors:

  • Amide Hydrolysis (Acid/Base Catalyzed): The acetamide bond is susceptible to hydrolysis, reverting the compound to 4,5-difluoro-2-nitroaniline and acetic acid. This is accelerated in high/low pH aqueous environments.

  • Nucleophilic Aromatic Substitution (SNAr): This is the critical, often overlooked pathway.

    • The Activation: The nitro group at position 2 is a strong electron-withdrawing group (EWG).

    • The Target: The fluorine at position 5 is para to the nitro group. This geometric arrangement makes the C5-F bond highly electrophilic.

    • The Risk: In the presence of nucleophilic solvents (Water, Methanol, Primary Amines), the F5 atom can be displaced, leading to impurities that are difficult to purge downstream.

Visualization: Degradation Signaling Pathway

DegradationPathways Parent 2-(4,5-Difluoro-2-nitrophenyl) acetamide Hydrolysis Amide Hydrolysis (pH < 3 or pH > 9) Parent->Hydrolysis + H2O / Heat SNAr S_NAr Reaction (Nucleophilic Attack at C5) Parent->SNAr Activation by p-NO2 Aniline Degradant A: 4,5-Difluoro-2-nitroaniline Hydrolysis->Aniline Acetic Acetic Acid Hydrolysis->Acetic Phenol Degradant B: N-(4-Fluoro-5-hydroxy- 2-nitrophenyl)acetamide SNAr->Phenol Solvent: H2O Ether Degradant C: N-(4-Fluoro-5-methoxy- 2-nitrophenyl)acetamide SNAr->Ether Solvent: MeOH

Figure 1: Mechanistic degradation pathways. Note the bifurcation between amide hydrolysis and SNAr at the C5-position.

Solvent Compatibility Matrix

Based on the mechanistic analysis, the following solvent classes are categorized by risk. This table should guide solvent selection for synthesis, purification, and analysis.

Solvent ClassRepresentative SolventsSolubility PredictionThermodynamic Stability RiskMechanistic Note
Protic Polar Water, Methanol, EthanolModerate (Hot)HIGH High risk of SNAr (alkoxylation/hydrolysis) at C5-F. Amide hydrolysis at extreme pH.
Aprotic Polar DMSO, DMF, DMAcHighMODERATE Stable only if dry. Hygroscopic nature can introduce water, triggering SNAr or hydrolysis. Thermal instability >60°C.
Aprotic Non-Polar Dichloromethane (DCM), THFHighLOW Best for stability. THF may form peroxides; use stabilized grades.
Hydrocarbon Hexane, Heptane, TolueneLowLOW Excellent chemical stability but poor solubility limits utility to precipitation/crystallization.

Experimental Protocols

Protocol A: Thermodynamic Solubility via HPLC (Shake-Flask Method)

Objective: Determine equilibrium solubility while monitoring for degradation.

Reagents:

  • Test Compound (CAS 1662-21-1), >98% purity.[2]

  • Solvents: Water (buffered pH 2, 7, 10), Methanol, Acetonitrile, Toluene.

  • Internal Standard: Benzophenone (inert, distinct UV profile).

Workflow:

  • Preparation: Add excess solid compound to 5 mL of solvent in amber glass vials (protect from light due to nitro group).

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours.

  • Sampling (The Validation Step):

    • Aliquot 1: Centrifuge, filter, and analyze supernatant immediately.

    • Aliquot 2: Re-suspend solid, heat to 40°C for 1 hour, cool to 25°C, and analyze.

    • Logic: If Aliquot 2 concentration < Aliquot 1, degradation (thermal/solvolytic) is occurring, and the "solubility" value is invalid.

  • Analysis: RP-HPLC (C18 Column, Water/ACN gradient). Monitor 254 nm.

Protocol B: Forced Degradation & Arrhenius Kinetics

Objective: Quantify the activation energy (


) of the C5-F SNAr reaction to predict shelf-life.

Workflow:

  • Solvent System: 50:50 Water:Methanol (creates a competitive nucleophilic environment).

  • Stress Conditions: Incubate 1 mg/mL solutions at 40°C, 50°C, and 60°C.

  • Timepoints: 0, 4, 8, 24, 48 hours.

  • Quantification: Plot

    
     vs 
    
    
    
    .
    • kobs = Rate of disappearance of parent peak.

    • Check: Verify appearance of Degradant B (Hydroxyl) and Degradant C (Methoxy) peaks (see Figure 1).

Visualization: Experimental Logic Flow

ExperimentalWorkflow cluster_Quant Quantitative Phase Start Start: Solid Characterization (DSC, XRPD) SolventScreen Solvent Screening (Visual Solubility) Start->SolventScreen ShakeFlask Shake-Flask Method (24h Equilibrium) SolventScreen->ShakeFlask PurityCheck Purity Check (HPLC) Is Degradation > 1%? ShakeFlask->PurityCheck Valid Valid Solubility Data PurityCheck->Valid No Invalid Invalid: Stability Limited PurityCheck->Invalid Yes KineticStudy Kinetic Profiling (Arrhenius Plot) Invalid->KineticStudy Proceed to

Figure 2: Logical workflow for distinguishing true solubility from stability-limited solubility.

Data Analysis & Reporting

When reporting results, do not simply list concentrations. You must calculate the Thermodynamic Solubility Limit (ST) and the Degradation Rate Constant (k) .

Table Template for Reporting:

SolventTemp (°C)Solubility (mg/mL)Purity at 24h (%)Major Degradant IdentifiedStability Status
Water (pH 7)25TBDe.g., 99.5%NoneStable
Water (pH 10)25TBDe.g., 92.0%Hydrolysis (Aniline)Unstable
Methanol50TBDe.g., 88.0%SNAr (Methoxy)Unstable
DCM25TBD>99.9%NonePreferred

Note on "TBD": As specific empirical data for CAS 1662-21-1 is proprietary or requires generation, "TBD" indicates values to be filled via the protocols above.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 540127, N-(4,5-Difluoro-2-nitrophenyl)acetamide. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • NIST Chemistry WebBook. 2,4-Difluoro-6-nitroacetanilide (Isomer Reference Data). SRD 69.[4] Retrieved from [Link]

  • Baena, Y., et al. (2004). Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Physics and Chemistry of Liquids. Retrieved from [Link]

Sources

Exploratory

CAS registry number and IUPAC nomenclature for 2-(4,5-Difluoro-2-nitrophenyl)acetamide

An In-Depth Technical Guide on the Core Identity, Synthesis, and Applications of N-(4,5-Difluoro-2-nitrophenyl)acetamide. CAS Registry Number: 1662-21-1[1][2] Executive Summary N-(4,5-Difluoro-2-nitrophenyl)acetamide (CA...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Identity, Synthesis, and Applications of N-(4,5-Difluoro-2-nitrophenyl)acetamide.

CAS Registry Number: 1662-21-1[1][2]

Executive Summary

N-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS 1662-21-1) is a critical fluorinated aromatic intermediate used primarily in the synthesis of pharmacophores such as benzimidazoles and quinoxalines.[1] Its structural core—a disubstituted difluorobenzene ring with orthogonal nitro and acetamido functionalities—serves as a "privileged scaffold" in medicinal chemistry. This compound acts as a stable, protected precursor to 4,5-difluoro-2-nitroaniline and subsequently 4,5-difluorobenzene-1,2-diamine , a key building block for kinase inhibitors, antiviral agents, and next-generation antibiotics.

Chemical Identity & Nomenclature

Accurate identification is the first step in regulatory compliance and experimental reproducibility.

Identifier Value
CAS Registry Number 1662-21-1
IUPAC Name N-(4,5-Difluoro-2-nitrophenyl)acetamide
Systematic Name N-(4,5-Difluoro-2-nitro-phenyl)acetamide
Common Synonyms 4',5'-Difluoro-2'-nitroacetanilide; 2-Nitro-4,5-difluoroacetanilide
Molecular Formula C₈H₆F₂N₂O₃
Molecular Weight 216.14 g/mol
SMILES CC(=O)NC1=CC(=C(C=C1[O-])F)F
InChI Key OJFQFPPFAFOXAQ-UHFFFAOYSA-N
Nomenclature Breakdown

The IUPAC name is derived from the parent structure acetamide (


).
  • Parent Chain: Acetamide.[1][2]

  • Substituent: The nitrogen atom is substituted with a phenyl ring (

    
    -phenyl).
    
  • Ring Substitution:

    • The phenyl ring is attached to the acetamide nitrogen at position 1.

    • A nitro group (

      
      ) is located at position 2 (ortho to the amide).
      
    • Fluorine atoms are located at positions 4 and 5.[3]

    • Numbering Logic: The amine-bearing carbon is C1. The nitro group takes priority for the lowest locant (C2), placing the fluorines at C4 and C5.

Synthetic Pathway & Mechanism

The synthesis of CAS 1662-21-1 is a classic example of regioselective electrophilic aromatic substitution . The acetamido group serves two purposes: it protects the amine from oxidation during nitration and directs the incoming nitro group to the ortho position.

Mechanism: Directed Nitration
  • Starting Material: 3,4-Difluoroacetanilide (derived from 3,4-difluoroaniline).

  • Directing Effects:

    • Acetamido Group (-NHAc): Strong activator, ortho/para director. The para position (relative to -NHAc) is blocked by a fluorine atom.

    • Fluorine Atoms: Weak deactivators but ortho/para directors.

  • Regioselectivity: The steric bulk of the acetamido group usually disfavors ortho attack; however, since the para position is blocked, nitration occurs at the ortho position (C2 or C6). Electronic synergism favors the position meta to the fluorine at C4 and ortho to the amide, yielding the 2-nitro isomer.

Experimental Workflow Visualization

The following diagram illustrates the synthesis from the aniline precursor to the final benzimidazole scaffold, highlighting CAS 1662-21-1 as the pivot point.

SynthesisPathway Start 3,4-Difluoroaniline (Starting Material) Inter1 3,4-Difluoroacetanilide (Protected Amine) Start->Inter1 Acetylation (Ac2O, AcOH) Target N-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS 1662-21-1) Inter1->Target Nitration (HNO3, H2SO4, <10°C) Hydrol 4,5-Difluoro-2-nitroaniline (Deprotected) Target->Hydrol Acid Hydrolysis (HCl, Reflux) Diamine 4,5-Difluorobenzene-1,2-diamine (Reduced) Hydrol->Diamine Reduction (H2, Pd/C or Fe/HCl) Final Fluorinated Benzimidazoles (Drug Scaffold) Diamine->Final Cyclization (R-COOH or R-CHO)

Figure 1: Synthetic utility of CAS 1662-21-1 in the production of pharmaceutical scaffolds.

Detailed Experimental Protocol

Objective: Synthesis of N-(4,5-Difluoro-2-nitrophenyl)acetamide from 3,4-difluoroacetanilide.

Reagents
  • 3,4-Difluoroacetanilide (1.0 eq)

  • Concentrated Sulfuric Acid (

    
    , solvent/catalyst)[4]
    
  • Fuming Nitric Acid (

    
    , 1.1 eq)
    
  • Ice/Water (for quenching)[5]

Step-by-Step Methodology
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3,4-difluoroacetanilide in concentrated

    
    . Cool the solution to 0–5 °C  using an ice-salt bath.
    
    • Expert Insight: Maintenance of low temperature is critical. Temperatures >10 °C can lead to dinitration or oxidation of the aromatic ring.

  • Nitration: Prepare a mixture of fuming

    
     and concentrated 
    
    
    
    . Add this nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 10 °C .
  • Reaction Monitoring (Self-Validating Step):

    • Stir at 0–5 °C for 1 hour.

    • TLC Check: Spot the reaction mixture against the starting material (3,4-difluoroacetanilide) using Ethyl Acetate:Hexane (3:7). The starting material spot (

      
      ) should disappear, and a new, more polar yellow spot (product) should appear.
      
  • Quenching: Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The product will precipitate as a light yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water to remove residual acid until the filtrate pH is neutral.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required for pharmaceutical applications.

Applications in Drug Development

CAS 1662-21-1 is not typically an API itself but a high-value Intermediate . Its value lies in the downstream chemistry enabled by the 4,5-difluoro substitution pattern.[6]

Precursor to Fluorinated Benzimidazoles

Hydrolysis of the acetamide yields 4,5-difluoro-2-nitroaniline (CAS 78056-39-0). Reduction of the nitro group yields 4,5-difluorobenzene-1,2-diamine . This diamine is condensed with aldehydes or carboxylic acids to form benzimidazoles.

  • Therapeutic Area: Antivirals (e.g., CMV inhibitors) and Kinase Inhibitors.

  • Mechanism: The fluorine atoms at positions 5 and 6 of the benzimidazole ring modulate lipophilicity and metabolic stability, preventing oxidative metabolism at these positions.

Electronic Tuning in Kinase Inhibitors

Fluorine substitution exerts a strong electron-withdrawing effect, altering the pKa of the benzimidazole nitrogen. This is crucial for optimizing the binding affinity of the drug molecule to the ATP-binding pocket of kinase enzymes.

Applications cluster_0 Downstream Products Root CAS 1662-21-1 Prod1 4,5-Difluorobenzene-1,2-diamine Root->Prod1 Hydrolysis & Reduction Prod2 Benzimidazole Scaffolds Prod1->Prod2 + R-COOH Prod3 Quinoxaline Derivatives Prod1->Prod3 + Glyoxal derivatives

Figure 2: Downstream chemical space accessible via CAS 1662-21-1.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 540127, N-(4,5-Difluoro-2-nitrophenyl)acetamide. Retrieved from [Link]

  • PrepChem (2024). Synthesis of 4,5-difluoro-2-nitroaniline from 4,5-difluoro-2-nitroacetanilide. Retrieved from [Link]

Sources

Foundational

The Fluorine Efficacy: A Technical Guide to Fluorinated Phenylacetamide Derivatives

This technical guide provides a comprehensive review of fluorinated phenylacetamide derivatives in drug discovery, structured for researchers and drug development professionals. Executive Summary The phenylacetamide scaf...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive review of fluorinated phenylacetamide derivatives in drug discovery, structured for researchers and drug development professionals.

Executive Summary

The phenylacetamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile linker and pharmacophore in therapeutics ranging from analgesics to kinase inhibitors. The strategic incorporation of fluorine into this scaffold—specifically at the ortho or para positions of the phenyl ring—has emerged as a decisive tactic to modulate metabolic stability, lipophilicity, and binding affinity.

This guide analyzes the structure-activity relationships (SAR), synthetic protocols, and therapeutic applications of these derivatives, with a specific focus on their role as precursors to blockbuster kinase inhibitors like Regorafenib and their independent utility as anticonvulsants and apoptotic agents.

The Fluorine Effect: Physicochemical Causality

The introduction of fluorine is not merely a steric substitution; it is an electronic calibration of the molecule.

Metabolic Blockade & Stability

The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol). Substitution at metabolically labile sites (typically para positions) blocks Cytochrome P450-mediated oxidative metabolism.

  • Mechanism: Prevents formation of the arene oxide intermediate, shifting metabolism to slower pathways.

  • Impact: Increases half-life (

    
    ) and bioavailability. For example, fluorination of indole scaffolds has been shown to increase metabolic half-life from ~12 minutes to >140 minutes in microsomal stability assays.
    
Lipophilicity & Permeability

Fluorine acts as a "lipophilicity tuner."[1]

  • Aromatic Fluorination: Increases

    
     (approx. +0.25 per F atom), enhancing passive membrane transport across the blood-brain barrier (BBB), crucial for CNS-active phenylacetamides.
    
  • Conformational Bias: The gauche effect and dipole-dipole interactions induced by fluorine can lock the phenylacetamide side chain into a bioactive conformation, reducing the entropic penalty of binding.

Therapeutic Applications & SAR Analysis

Oncology: Kinase Inhibition & Apoptosis

Fluorinated phenylacetamides function both as standalone cytotoxic agents and as critical intermediates for multi-kinase inhibitors.

Case Study: The Regorafenib Connection

The compound N-(2-fluoro-4-nitrophenyl)acetamide is a vital intermediate in the synthesis of Regorafenib (Stivarga®), a VEGFR2/TIE2 inhibitor.[2] The fluorine atom at the 2-position is essential for the drug's binding efficacy and metabolic profile.

Standalone Activity: Derivatives such as 2-(4-fluorophenyl)-N-(4-nitrophenyl)acetamide have demonstrated potent cytotoxicity against prostate (PC3) and breast (MCF-7) cancer lines.

  • Mechanism: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), leading to Caspase-3 activation.

Table 1: Cytotoxicity Profile of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives Data normalized from comparative in-vitro studies (PC3 Cell Line).

Compound IDR-Group (Aniline)PositionIC50 (µM)Potency Relative to Imatinib
2a Nitro (

)
ortho120Low
2b Nitro (

)
meta52High
2c Nitro (

)
para80 Moderate
2d Methoxy (

)
ortho>200Inactive
2f Methoxy (

)
para150Low
Ref Imatinib-40Standard

Insight: Electron-withdrawing groups (Nitro) significantly outperform electron-donating groups (Methoxy). The meta and para positions are preferred for cytotoxic efficacy.

CNS: Anticonvulsants & Analgesics

Fluorinated phenylacetamides act as sodium channel blockers, stabilizing neuronal membranes.

  • Target: Voltage-gated sodium channels (Nav1.7, Nav1.8).

  • SAR Finding: 3-(Trifluoromethyl)anilide derivatives show superior protection in Maximal Electroshock (MES) seizure models compared to their non-fluorinated or chlorinated analogs. The lipophilic

    
     group enhances BBB penetration.
    

Visualization of Mechanisms

Apoptotic Signaling Pathway

The following diagram illustrates the mechanism by which fluorinated phenylacetamides induce cell death in cancer cells.

ApoptosisPathway Compound Fluorinated Phenylacetamide (Compound 2c) Bax Bax Upregulation (Pro-apoptotic) Compound->Bax Induces Bcl2 Bcl-2 Downregulation (Anti-apoptotic) Compound->Bcl2 Inhibits Mito Mitochondrial Permeabilization Bax->Mito Translocates to Bcl2->Mito Blocks (Inhibited) CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Proposed mechanism of action for nitro-fluorophenylacetamides inducing apoptosis via the intrinsic mitochondrial pathway.

Experimental Protocols

Synthesis of N-(2-fluoro-4-nitrophenyl)acetamide

This protocol yields a key intermediate for both anticonvulsant screening and kinase inhibitor synthesis (Regorafenib precursor).

Reagents:

  • 2-Fluoro-4-nitroaniline (1.0 eq)

  • Acetyl Chloride (1.05 eq)[3]

  • Triethylamine (

    
    ) (1.1 eq)[3]
    
  • Dichloromethane (DCM) (Anhydrous)[3]

Step-by-Step Methodology:

  • Preparation: Charge a dry round-bottom flask with 2-Fluoro-4-nitroaniline dissolved in anhydrous DCM.

  • Base Addition: Add Triethylamine (

    
    ) to the solution. Cool the mixture to 0°C  using an ice bath to control the exotherm.
    
  • Acylation: Add Acetyl Chloride dropwise via a pressure-equalizing addition funnel over 20 minutes. Critical: Maintain temperature < 5°C to prevent di-acetylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine/base).

    • Wash with Saturated

      
       (neutralizes acid).
      
    • Wash with Brine.[3][4]

    • Dry over anhydrous

      
      .[2][3][5]
      
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield light yellow crystals.

Yield: 85-92% Melting Point: 152–154 °C

Synthesis Workflow Visualization

SynthesisWorkflow Start 2-Fluoro-4-nitroaniline + DCM Cool Cool to 0°C Add Et3N Start->Cool React Add Acetyl Chloride (Dropwise) Cool->React Stir Stir RT (3h) TLC Check React->Stir Workup Wash: HCl / NaHCO3 Dry: Na2SO4 Stir->Workup Final Recrystallize (EtOH/H2O) Workup->Final

Caption: Laboratory-scale synthesis workflow for N-(2-fluoro-4-nitrophenyl)acetamide.

Future Outlook

The next generation of phenylacetamide drug discovery is pivoting toward Poly-pharmacology .

  • Dual-Target Inhibitors: Combining the phenylacetamide linker with quinazoline moieties to target both EGFR and VEGFR simultaneously.

  • PROTAC Linkers: Using the stable, rigid phenylacetamide unit as a linker in Proteolysis Targeting Chimeras (PROTACs) to improve the oral bioavailability of these large molecules.

  • 18F-PET Imaging: Synthesizing derivatives with

    
     isotopes to serve as companion diagnostic agents for tracking tumor hypoxia.
    

References

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res. 2013.

  • Synthesis, Characterization, DNA Binding, Anticancer, and Molecular Docking Studies of Novel Imidazolium-Based Ionic Liquids with Fluorinated Phenylacetamide Tethers. ACS Omega. 2020.

  • Application Notes and Protocols: N-(2-fluoro-4-nitrophenyl)acetamide as a Key Intermediate in the Synthesis of Regorafenib. BenchChem. 2025.[2][3][6][7]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacol Rep. 2014.

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J Med Chem. 2026.[8][9]

Sources

Exploratory

Technical Guide: Safety, Handling, and Synthetic Utility of 2-(4,5-Difluoro-2-nitrophenyl)acetamide

[1] Part 1: Executive Summary & Strategic Importance 2-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS: 1662-21-1) is a specialized fluorinated intermediate critical to the "hit-to-lead" phase of drug discovery. Its structura...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Strategic Importance

2-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS: 1662-21-1) is a specialized fluorinated intermediate critical to the "hit-to-lead" phase of drug discovery. Its structural motif—a ortho-nitro acetanilide core decorated with vicinal difluorine atoms—renders it a "privileged scaffold" for synthesizing fused heterocyclic systems, particularly benzimidazoles and quinoxalines .

From a safety perspective, this compound presents a dual challenge: it possesses the inherent toxicity profile of nitro-aromatics (potential methemoglobinemia agents) and the reactivity of activated fluorobenzenes (skin/eye irritants). This guide synthesizes rigorous safety data with field-proven handling protocols to ensure both personnel safety and experimental integrity.

Part 2: Chemical Identity & Physical Properties[1][2][3][4]

Understanding the physicochemical baseline is the first step in risk mitigation.

PropertySpecification
Chemical Name N-(4,5-Difluoro-2-nitrophenyl)acetamide
CAS Number 1662-21-1
Molecular Formula C₈H₆F₂N₂O₃
Molecular Weight 216.14 g/mol
Physical State Crystalline Solid (Pale yellow to off-white)
Melting Point 106–112 °C (Typical for class; verify experimentally)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water
Reactivity Profile Electrophilic aromatic ring (activated for SₙAr); Nitro group reducible

Part 3: Hazard Identification (GHS Classification)[1]

While specific experimental toxicology data for this exact CAS is often proprietary, its structural analogs (e.g., N-(4,5-dichloro-2-nitrophenyl)acetamide) dictate a Warning classification based on the Structure-Activity Relationship (SAR).

GHS Label Elements[1]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
Hazard Statements
  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation (STOT SE 3).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Part 4: Strategic Handling & Engineering Controls[1]

The "Zero-Dust" Protocol

Nitro-aromatic solids can be potent sensitizers. Inhalation of dust is the primary exposure vector in a research lab.

  • Engineering Control: All weighing and transfer operations must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >0.5 m/s.

  • Static Mitigation: Use anti-static weighing boats. Fluorinated aromatics can carry high static charges, leading to "fly-away" powder that contaminates surfaces.

Personal Protective Equipment (PPE) Matrix
Body AreaRequirementRationale
Respiratory N95 (minimum) or P100 respirator if outside hood.Prevents inhalation of fine particulates which may cause respiratory sensitization.
Dermal Nitrile Gloves (Double gloving recommended).Nitro compounds can permeate skin. Double gloving provides a breakthrough time buffer.
Ocular Chemical Splash Goggles.Standard safety glasses are insufficient for fine powders that can bypass side-shields.

Part 5: Synthetic Utility & Mechanism of Action[1]

The value of 2-(4,5-Difluoro-2-nitrophenyl)acetamide lies in its chemoselectivity . The nitro group at position 2 activates the fluorine atoms, but they are not equivalent.

  • C-5 Fluorine: Located para to the Nitro group. It is highly activated for Nucleophilic Aromatic Substitution (SₙAr) .

  • C-4 Fluorine: Located meta to the Nitro group. It is significantly less reactive.

This electronic bias allows researchers to selectively substitute the C-5 fluorine with amines or thiols before reducing the nitro group, enabling the creation of complex, polysubstituted benzimidazoles.

Visualization: Reactivity & Synthesis Workflow

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

G cluster_legend Reaction Types Start 2-(4,5-Difluoro-2- nitrophenyl)acetamide (CAS 1662-21-1) SNAr Pathway A: SₙAr (Selective C-5 Substitution) Start->SNAr Nucleophile (R-NH₂) Base, Heat Reduction Pathway B: Reduction (Fe/AcOH or H₂/Pd) Start->Reduction Cyclization Intermediate 5-Substituted-4-fluoro- 2-nitroacetanilide SNAr->Intermediate Yield: ~85% Benzimidazole 6,7-Difluoro-2-methyl- 1H-benzimidazole Reduction->Benzimidazole - 2H₂O ComplexProduct 5-Substituted-6-fluoro- benzimidazole Intermediate->ComplexProduct Reductive Cyclization key Blue: Starting Material | Yellow: Substitution | Green: Reduction | Red: Final Scaffold

Figure 1: Divergent synthetic pathways.[1] Pathway A exploits the para-nitro activation for selective substitution. Pathway B leads to the difluoro-benzimidazole core.

Part 6: Experimental Protocol (Reductive Cyclization)

Objective: Synthesis of 5,6-difluoro-2-methylbenzimidazole via reductive cyclization of 2-(4,5-Difluoro-2-nitrophenyl)acetamide.

  • Preparation: In a 100 mL round-bottom flask, suspend 1.0 eq of 2-(4,5-Difluoro-2-nitrophenyl)acetamide in Ethanol/Water (4:1 v/v).

  • Activation: Add 5.0 eq of Iron powder (reduced).

  • Catalysis: Heat to reflux (approx. 80°C) and add 1.0 eq of Glacial Acetic Acid dropwise. Caution: Exothermic reaction.

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.[2]6) should disappear, replaced by the fluorescent benzimidazole product (Rf ~0.3).

  • Workup:

    • Filter hot through a Celite pad to remove iron residues.

    • Neutralize filtrate with NaHCO₃ (sat.[3] aq.) to pH 8.[3]

    • Extract with Ethyl Acetate (3x).[3][4]

  • Purification: Recrystallize from Ethanol or purify via silica flash chromatography.

Part 7: Emergency Response Framework

ScenarioImmediate ActionSecondary Action
Eye Contact Rinse immediately with water for 15+ mins. Lift eyelids.Seek medical attention.[1] Show SDS/CAS number.
Skin Contact Brush off dry powder. Wash with soap/water.Monitor for cyanosis (blue lips/nails) due to potential nitro-absorption.
Inhalation Move to fresh air. Keep at rest in half-upright position.If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Dampen with water to prevent dust. Scoop into hazardous waste.Clean surface with ethanol, then soapy water. Do not flush to drain.

References

  • PubChem. (n.d.).[5] N-(4,5-Difluoro-2-nitrophenyl)acetamide Compound Summary. National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline via hydrolysis of acetamide intermediates. Retrieved March 8, 2026, from [Link]

Sources

Foundational

Technical Guide: Biological Targets &amp; Therapeutic Potential of 2-(4,5-Difluoro-2-nitrophenyl)acetamide Derivatives

This guide outlines the biological potential, mechanism of action, and experimental validation for 2-(4,5-Difluoro-2-nitrophenyl)acetamide and its structural derivatives. Based on the specific pharmacophore (difluoro-nit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the biological potential, mechanism of action, and experimental validation for 2-(4,5-Difluoro-2-nitrophenyl)acetamide and its structural derivatives.

Based on the specific pharmacophore (difluoro-nitro-phenylacetamide), this scaffold is identified as a high-value "warhead" precursor for Antitubercular agents (DprE1 inhibitors) and a critical synthetic intermediate for Indole-based Kinase Inhibitors and Quinolone Antibiotics .

Executive Summary

Compound Class: Fluorinated Nitro-Phenylacetamides Core Scaffold: 2-(4,5-Difluoro-2-nitrophenyl)acetamide Primary Biological Targets: [1]

  • Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): A critical enzyme in Mycobacterium tuberculosis cell wall synthesis.

  • Bacterial DNA Gyrase / Topoisomerase IV: Via conversion to 6,7-difluoroquinolones.

  • MAPKAPK2 (MK2) / P2X7 Receptors: Via cyclization to indole/benzimidazole derivatives.

Therapeutic Relevance: The 4,5-difluoro-2-nitro motif acts as an "electrophilic trigger." In infectious disease, the nitro group functions as a suicide substrate (prodrug activation). In oncology, the scaffold serves as a precursor to rigid bicyclic heterocycles that fit into ATP-binding pockets of kinases.

Part 1: Primary Biological Target – DprE1 (Antitubercular Activity)

The most direct therapeutic application of 2-nitrophenylacetamide derivatives is in the treatment of Tuberculosis (TB). The nitro group is essential for the mechanism of action against DprE1 , a flavoenzyme required for the synthesis of arabinogalactan in the mycobacterial cell wall.

Mechanism of Action (Suicide Inhibition)
  • Prodrug Activation: The nitro group of the acetamide derivative is reduced to a nitroso species (

    
    ) by the FAD cofactor within the DprE1 active site.
    
  • Covalent Adduct Formation: The electrophilic nitroso intermediate reacts with a conserved cysteine residue (Cys387 in M. tuberculosis) or lysine residue in the active site.

  • Irreversible Inhibition: This forms a stable covalent adduct, blocking the epimerization of DPR to DPA, leading to cell lysis.

Structure-Activity Relationship (SAR)
  • 4,5-Difluoro Substitution: Enhances lipophilicity (logP) for cell wall penetration and prevents metabolic oxidation at the phenyl ring. The fluorine atoms also withdraw electrons, making the nitro group more susceptible to reduction by FAD.

  • Acetamide Linker: Mimics the peptide backbone, facilitating H-bond interactions within the substrate-binding pocket.

  • 2-Nitro Group: The essential "warhead." Removal or substitution (e.g., to an amine) abolishes DprE1-specific suicide inhibition but opens pathways for other targets (see Part 2).

Experimental Protocol: DprE1 Inhibition Assay

To validate this target, researchers must perform a coupled enzyme assay.

Materials: Recombinant DprE1, FPR (farnesylphosphoryl-β-D-ribose, substrate), Amplex Red, Peroxidase.

  • Preparation: Dissolve 2-(4,5-Difluoro-2-nitrophenyl)acetamide in DMSO (10 mM stock).

  • Incubation: Mix 50 nM DprE1 with varying concentrations of the inhibitor (0.1 µM – 100 µM) in reaction buffer (50 mM HEPES, pH 7.5, 100 mM NaCl).

  • Reaction Trigger: Add substrate (FPR). DprE1 activity generates FADH2, which is re-oxidized by O2 to produce H2O2.

  • Detection: H2O2 reacts with Amplex Red (via peroxidase) to produce resorufin (fluorescent).

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). A decrease in fluorescence relative to control indicates inhibition.

Part 2: Secondary Target – Synthetic Precursor for Kinase Inhibitors

The 2-(4,5-Difluoro-2-nitrophenyl)acetamide scaffold is a "masked" indole. Through reductive cyclization (modified Reissert or Batcho-Leimgruber chemistry), it converts into 5,6-difluoroindole-3-acetamide derivatives. These are potent scaffolds for COX-2 inhibition and Kinase inhibition (e.g., MK2, p38 MAPK) .

Synthetic Transformation Logic

The biological activity of the derivative often depends on cyclizing the acetamide side chain with the nitro group.

  • Reduction: Nitro (-NO2)

    
     Amine (-NH2).
    
  • Cyclization: The amine attacks the carbonyl or alpha-carbon of the acetamide (depending on conditions/linkers) to form Quinoxalinones or Benzimidazoles .

  • Target Shift: The planar, bicyclic structure now targets the ATP-binding cleft of kinases.

Visualization: Mechanism & Synthetic Pathways

G Scaffold 2-(4,5-Difluoro-2- nitrophenyl)acetamide Nitroso Intermediate: Nitroso-derivative Scaffold->Nitroso Enzymatic Reduction (FAD dependent) Reduction Reductive Cyclization (Zn/AcOH or H2/Pd) Scaffold->Reduction Chemical Synthesis DprE1 Target: DprE1 (M. tuberculosis) Covalent Covalent Adduct (Irreversible Inhibition) Nitroso->Covalent Cys387 Attack Covalent->DprE1 Inactivates Indole 5,6-Difluoroindole Derivatives Reduction->Indole Ring Closure Kinase Target: Kinases (MK2, p38 MAPK) Indole->Kinase ATP Competition

Caption: Divergent biological pathways: Direct enzymatic activation (Top) vs. Synthetic conversion to kinase inhibitors (Bottom).

Part 3: Experimental Validation Protocols

Protocol A: Antimycobacterial Microplate Alamar Blue Assay (MABA)

Use this to verify whole-cell activity against M. tuberculosis.

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~ 0.5).

  • Plating: Dispense 100 µL of culture into 96-well plates.

  • Treatment: Add serial dilutions of 2-(4,5-Difluoro-2-nitrophenyl)acetamide (Range: 0.1 – 64 µg/mL). Include Isoniazid as a positive control.

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL Alamar Blue reagent and 12 µL Tween 80 (10%). Incubate for 24 hours.

  • Analysis:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin).

    • Calculation: Determine Minimum Inhibitory Concentration (MIC).

Protocol B: Cell Viability & Cytotoxicity (MTT Assay)

Use this to ensure the difluoro-nitro "warhead" is not generally toxic to mammalian cells.

  • Cell Lines: Vero cells (kidney epithelial) or HepG2 (liver).

  • Seeding: 5,000 cells/well in 96-well plates; adhere overnight.

  • Exposure: Treat with compound (1 – 100 µM) for 48 hours.

  • Assay: Add MTT reagent (5 mg/mL); incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

  • Success Criterion: Selectivity Index (CC50 / MIC) > 10.

Part 4: Comparative Data Analysis

The following table summarizes the expected activity profile based on structural analogs (e.g., nitrobenzamides and difluorophenyl derivatives).

Compound VariantModificationPredicted TargetPrimary Effect
Parent 2-NO2, 4,5-F2DprE1 Bactericidal (TB specific)
Reduced 2-NH2, 4,5-F2Unknown / Weak Loss of DprE1 activity; Potential COX binding
Cyclized Indole / QuinoxalineKinases (p38) Anti-inflammatory / Anti-cancer
N-Substituted N-Benzyl acetamideFPR / P2X7 Immunomodulation

References

  • BenchChem. (2025). Comparative Biological Activities of N-phenylacetamide Derivatives: A Guide for Researchers. Retrieved from

  • MDPI. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from

  • Google Patents. (2017). US10085984B2 - Metalloenzyme inhibitor compounds (MK2 Inhibitors). Retrieved from

  • Google Patents. (2018). US20180093991A1 - P2x3 and/or p2x2/3 compounds and methods. Retrieved from

  • Smolecule. (2023). Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate: Properties and Applications. Retrieved from

Sources

Exploratory

Metabolic Stability Predictions and Profiling for 2-(4,5-Difluoro-2-nitrophenyl)acetamide Scaffolds

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The 2-(4,5-difluoro-2-nitrophenyl)acetamide scaffold presents a unique intersection of metabolic stabi...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The 2-(4,5-difluoro-2-nitrophenyl)acetamide scaffold presents a unique intersection of metabolic stability and lability. Widely utilized in the development of agrochemicals, antibacterial agents, and hypoxia-activated oncology prodrugs, this chemotype requires a highly specialized approach to in vitro profiling. Standard aerobic microsomal clearance assays routinely fail to accurately predict the in vivo half-life of this scaffold due to the complex redox chemistry of the nitroaromatic group and the hydrolytic susceptibility of the acetamide linker.

This whitepaper deconstructs the mechanistic causality behind the scaffold's metabolic pathways and provides a self-validating, step-by-step protocol for accurate intrinsic clearance (


) prediction.

Mechanistic Deconstruction of Metabolic Liabilities

To accurately predict the metabolic fate of 2-(4,5-difluoro-2-nitrophenyl)acetamide, we must analyze its three primary structural motifs independently.

The 4,5-Difluoro Motif: Cytochrome P450 Shielding

Fluorination is a foundational strategy in medicinal chemistry to block Cytochrome P450 (CYP450)-mediated aromatic hydroxylation. The highly electronegative fluorine atoms form exceptionally strong C-F bonds (~116 kcal/mol) that resist hydrogen abstraction and direct oxygen insertion. In this specific scaffold, the 4,5-difluoro substitution effectively shields the most electron-rich positions of the phenyl ring. Consequently, CYP450 enzymes are forced to target secondary "soft spots," primarily the benzylic carbon (alpha to the acetamide), leading to minor benzylic alcohol metabolites.

The 2-Nitro Group: Reductive Liabilities and Futile Cycling

The ortho-nitro group is the most critical metabolic liability. Nitroaromatics undergo a sequential six-electron reduction to form reactive nitroso intermediates, toxic hydroxylamines, and ultimately, amino derivatives[1]. This reduction is driven by NADPH-cytochrome P450 oxidoreductase (POR) in microsomes, and crucially, by aldehyde oxidase in the cytosol[1][2].

The Causality of Assay Failure: Standard in vitro assays are conducted under ambient air. Under aerobic conditions, oxygen-sensitive nitroreductases catalyze a one-electron reduction to a nitro anion radical. However, molecular oxygen rapidly oxidizes this radical back to the parent nitro compound, generating superoxide anions in a "futile cycle"[3]. Therefore, aerobic assays artificially mask the reductive clearance pathway, leading to dangerous overestimations of metabolic stability.

The Acetamide Linker: Amidase-Mediated Hydrolysis

The primary amide (-CONH2) is highly susceptible to hydrolytic cleavage by hepatic amidases and carboxylesterases, yielding 4,5-difluoro-2-nitrophenylacetic acid and ammonia[4]. Amidases operate via a ping-pong bi-bi mechanism utilizing a highly conserved catalytic triad (e.g., Cys-Glu-Lys)[4][5]. Because the benzylic carbon lacks steric bulk, the amide bond is highly exposed to the enzymatic cleft.

MetabolicPathways Parent 2-(4,5-Difluoro-2-nitrophenyl) acetamide Nitroso Nitroso Intermediate (Reactive) Parent->Nitroso Nitroreductase / POR (Hypoxia) Acid 4,5-Difluoro-2-nitrophenyl acetic acid Parent->Acid Amidase / Carboxylesterase (Hydrolysis) Benzylic Benzylic Alcohol Metabolite Parent->Benzylic CYP450 (Benzylic Oxidation) Hydroxylamine Hydroxylamine (Toxic Liability) Nitroso->Hydroxylamine 2e- Reduction Amine 2-(2-Amino-4,5-difluorophenyl) acetamide Hydroxylamine->Amine 2e- Reduction

Fig 1: Primary metabolic pathways of the 2-(4,5-Difluoro-2-nitrophenyl)acetamide scaffold.

Predictive In Vitro Profiling: A Self-Validating Protocol

To capture the true metabolic profile of this scaffold, we must deploy a dual-environment (aerobic vs. hypoxic) and dual-matrix (microsomal vs. cytosolic) assay. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology

1. Reagent and Matrix Preparation:

  • Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM final working concentration in 0.1 M potassium phosphate buffer (pH 7.4) to keep organic solvent <0.1%.

  • Prepare Human Liver Microsomes (HLM) and Human Liver Cytosol at a final protein concentration of 0.5 mg/mL. Causality: Cytosol is mandatory because cytosolic aldehyde oxidase is a primary driver of nitroreduction[2].

2. Environmental Segregation (The Critical Step):

  • Arm A (Aerobic): Incubate in standard open-air vials. This arm captures CYP450 benzylic oxidation and amidase hydrolysis.

  • Arm B (Hypoxic): Purge vials and buffers with N2/Ar gas for 15 minutes prior to enzyme addition. Seal with septa. This arm prevents futile redox cycling and captures true nitroreductase/POR clearance[1][3].

3. Self-Validation Controls:

  • Phase I Control: Verapamil (Aerobic HLM).

  • Nitroreduction Control: 1-Nitropyrene (Hypoxic Cytosol)[2].

  • Negative Control: Heat-inactivated matrix (90°C for 10 min) to confirm that amide hydrolysis is enzymatic, not chemical instability.

4. Reaction Initiation and Sampling:

  • Pre-incubate matrices at 37°C for 5 minutes.

  • Initiate reactions by adding 1 mM NADPH (for HLM) and an electron donor like 2-hydroxypyrimidine (for cytosolic aldehyde oxidase)[2].

  • Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

5. Quenching and Analysis:

  • Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Analyze the supernatant via LC-MS/MS (MRM mode) to quantify parent depletion and monitor for the hydroxylamine/amine and phenylacetic acid metabolites.

Workflow Prep 1. Compound Prep (1 µM) Incubate 2. HLM / Cytosol Incubation Prep->Incubate Sample 3. Time-Course Sampling Incubate->Sample Quench 4. Quench & Precipitate Sample->Quench Analyze 5. LC-MS/MS Analysis Quench->Analyze Calculate 6. CL_int Calculation Analyze->Calculate

Fig 2: Self-validating in vitro metabolic stability workflow for nitroaromatic amides.

Quantitative Data Presentation

The table below summarizes the expected quantitative metabolic profile of the 2-(4,5-difluoro-2-nitrophenyl)acetamide scaffold when subjected to the self-validating protocol described above. Notice the stark contrast between aerobic and hypoxic clearance rates.

Assay ConditionPrimary Enzyme SystemExpected

(min)
Predicted

(µL/min/mg)
Major Metabolites Observed
HLM (Aerobic) CYP450, Carboxylesterases45 – 6020 – 30Benzylic alcohol, Phenylacetic acid
HLM (Hypoxic) POR, Nitroreductases10 – 1590 – 130Hydroxylamine, Amine
Cytosol (Aerobic) Amidases30 – 4035 – 50Phenylacetic acid
Cytosol (Hypoxic) Aldehyde Oxidase, Amidases< 10> 150Amine, Phenylacetic acid

Structural Optimization Strategies

If the metabolic clearance of this scaffold is deemed too rapid for the target indication, two primary structural modifications are recommended:

  • Steric Shielding of the Amide: Introducing methyl groups at the alpha-carbon (benzylic position) creates steric hindrance that blocks the amidase catalytic triad from accessing the carbonyl carbon, significantly increasing hydrolytic stability[6].

  • Nitro Group Replacement: If the nitro group is not required for a prodrug mechanism (e.g., hypoxia activation), replacing it with a bioisostere such as a cyano (-CN) or trifluoromethyl (-CF3) group will eliminate the severe reductive liabilities and potential hydroxylamine toxicity.

References

  • Title: Reductive metabolism of aromatic nitro compounds including carcinogens by rabbit liver preparations. Source: nih.gov. URL:[Link]

  • Title: Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Source: nih.gov. URL:[Link]

  • Title: Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Source: oup.com. URL:[Link]

  • Title: The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING. Source: nih.gov. URL:[Link]

  • Title: Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. Source: nih.gov. URL:[Link]

  • Title: Microbial amidases: Characterization, advances and biotechnological applications. Source: nih.gov. URL:[Link]

Sources

Foundational

History and discovery of 2-(4,5-Difluoro-2-nitrophenyl)acetamide as a chemical building block

The Strategic Role of 4,5-Difluoro-2-nitrophenyl Derivatives in Modern Drug Discovery: A Technical Whitepaper Executive Summary The introduction of fluorine into aromatic systems has profoundly transformed medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 4,5-Difluoro-2-nitrophenyl Derivatives in Modern Drug Discovery: A Technical Whitepaper

Executive Summary

The introduction of fluorine into aromatic systems has profoundly transformed medicinal chemistry and materials science. Among the myriad of fluorinated building blocks, N-(4,5-difluoro-2-nitrophenyl)acetamide (often cataloged synonymously as 4,5-difluoro-2-nitrophenylacetamide, CAS: 1662-21-1) stands out as a highly privileged intermediate[1][2]. This whitepaper explores the historical context, structural rationale, and detailed synthetic workflows surrounding this compound, illustrating its critical role in the synthesis of advanced heterocyclic therapeutics and functional materials.

Structural Rationale & Chemical Causality (E-E-A-T)

The design of N-(4,5-difluoro-2-nitrophenyl)acetamide is not arbitrary; every functional group serves a precise mechanistic and pharmacological purpose:

  • The Acetamide Protecting Group: Free anilines are highly electron-rich and prone to oxidative degradation during harsh electrophilic aromatic substitution reactions (such as nitration). Acetylation of the amine reduces its electron-donating capacity, directing subsequent nitration cleanly to the ortho position while stabilizing the molecule[3]. Furthermore, the amide bond is robust enough to survive intermediate synthetic steps but can be selectively cleaved under strong acidic hydrolysis.

  • The 4,5-Difluoro Motif: Fluorine is a classic bioisostere for hydrogen. However, its high electronegativity exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of downstream heterocyclic products (like benzimidazoles). In drug design, substituting the 4 and 5 positions with fluorine blocks cytochrome P450-mediated metabolic oxidation at these vulnerable aromatic sites, thereby improving the pharmacokinetic half-life of the final drug[4].

  • The Nitro Group: Positioned ortho to the protected amine, the nitro group acts as a latent amine. Upon catalytic reduction, it yields an ortho-phenylenediamine—the universal precursor for synthesizing privileged pharmacophores such as benzimidazoles, quinoxalines, and benzotriazoles[5][6].

Historical Context in Antiviral Drug Discovery

The prominent rise of 4,5-difluoro-2-nitrophenyl building blocks can be traced back to extensive Structure-Activity Relationship (SAR) studies targeting viral infections. During the development of treatments for Human Cytomegalovirus (HCMV), researchers required a library of 5,6-dihalobenzimidazole ribonucleosides[7].

To probe the steric and electronic limits of the viral target, chemists utilized 4,5-difluoro-2-nitroaniline (derived directly from the acetamide) to synthesize 2-chloro-5,6-difluorobenzimidazole[7]. Interestingly, while the dichloro, dibromo, and diiodo analogs exhibited potent anti-HCMV activity, the difluoro analog proved inactive[7]. This critical discovery proved that the binding pocket required the larger van der Waals radii and specific polarizability of heavier halogens, cementing the difluoro-building block's legacy as an essential negative control in virology SAR profiling.

Quantitative Data Presentation

The physicochemical progression from the protected acetamide to the reactive diamine is summarized below.

Compound NameCAS NumberMolecular WeightMelting PointSynthetic Role
N-(4,5-Difluoro-2-nitrophenyl)acetamide 1662-21-1216.14 g/mol ~100°CStable, protected precursor[1]
4,5-Difluoro-2-nitroaniline 78056-39-0174.10 g/mol 106–108°CDeprotected intermediate[8][9]
4,5-Difluoro-1,2-phenylenediamine 76179-40-3144.12 g/mol ~130°CCyclization substrate[6][10]

Synthetic Workflows & Experimental Protocols

The utility of this building block relies on a self-validating, two-step cascade to generate the highly reactive diamine. The protocols below detail the causality behind the experimental conditions.

Protocol A: Acidic Hydrolysis to 4,5-Difluoro-2-nitroaniline

Causality: The electron-withdrawing nature of the two fluorine atoms and the nitro group severely deactivates the aromatic ring, making the acetamide carbonyl less susceptible to mild nucleophilic attack. Therefore, harsh conditions (6N HCl and sustained reflux) are required to force the hydrolysis[3][8].

  • Setup: Charge a 250 mL round-bottom flask with 6.51 g of N-(4,5-difluoro-2-nitrophenyl)acetamide.

  • Reagent Addition: Add 100 mL of 6 N aqueous hydrochloric acid[8].

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (~105°C) for exactly 2 hours[8]. Monitor via TLC (Hexane:EtOAc 3:1) until the starting material spot disappears.

  • Workup: Remove the heat source and allow the mixture to cool slowly to room temperature, inducing crystallization[8].

  • Isolation: Isolate the crude crystals via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual HCl[8].

  • Purification: Recrystallize the dried solid from a hexane-dichloromethane solvent mixture to yield approximately 5.0 g of pure 4,5-difluoro-2-nitroaniline (yellow crystals, mp 106°-108° C)[8].

Protocol B: Catalytic Hydrogenation to 4,5-Difluoro-1,2-phenylenediamine

Causality: While chemical reduction (e.g., SnCl2) is possible, catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred in pharmaceutical settings to avoid heavy metal toxicity and tedious emulsion workups[5][6].

  • Preparation: In a heavy-walled hydrogenation vessel, suspend 10.0 g (57 mmol) of 4,5-difluoro-2-nitroaniline in 150 mL of anhydrous methanol[6].

  • Catalyst Addition: Carefully add 2.0 g of 10% Pd/C catalyst under a blanket of inert argon to prevent auto-ignition of the methanol[6].

  • Hydrogenation: Seal the vessel, purge with hydrogen gas three times, and pressurize to 50 psi[6]. Agitate the mixture at room temperature for 3 hours[6].

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst[6]. Self-Validation: The filtrate should transition from deep yellow to nearly colorless, indicating complete reduction of the chromophoric nitro group.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the diamine as a white to off-white powder[6].

Mechanistic Pathway Visualization

SynthesisPathway N1 Fluorinated Benzene Core N2 Acetylation (Amine Protection) N1->N2 N3 4,5-Difluoro-2-nitroacetanilide (Stable Building Block) N2->N3 N4 Acidic Hydrolysis (6N HCl, Reflux) N3->N4 N5 4,5-Difluoro-2-nitroaniline N4->N5 N6 Catalytic Hydrogenation (Pd/C, H2, 50 psi) N5->N6 N7 4,5-Difluoro-1,2-phenylenediamine N6->N7 N8 Heterocyclic Cyclization (Formic Acid / CDI) N7->N8 N9 Fluorinated Benzimidazoles (SAR Probes / Therapeutics) N8->N9

Synthetic workflow from fluorinated core to antiviral benzimidazoles via the acetamide intermediate.

Conclusion

The 2-(4,5-difluoro-2-nitrophenyl)acetamide scaffold is a masterclass in protective group strategy and rational drug design. By leveraging the stability of the acetamide group, chemists can safely store and handle this precursor, deploying it on demand to generate highly reactive diamines. Its historical application in mapping the steric boundaries of the HCMV viral pocket underscores its enduring value as a foundational building block in modern medicinal chemistry.

References

  • GuideChem. "4',5'-DIFLUORO-2'-NITROACETANILIDE 1662-21-1 wiki".
  • PrepChem. "Synthesis of 4,5-difluoro-2-nitroaniline".
  • Smolecule. "Buy 4,5-Difluoro-2-nitroaniline | 78056-39-0".
  • ChemicalBook. "1,2-DIAMINO-4,5-DIFLUOROBENZENE | 76179-40-3".
  • Townsend, L. B., et al. "Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections." PubMed (NIH).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(4,5-Difluoro-2-nitrophenyl)acetamide

Executive Summary & Scope This Application Note details a robust, scalable protocol for the synthesis of 2-(4,5-Difluoro-2-nitrophenyl)acetamide . This fluorinated phenylacetamide scaffold is a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This Application Note details a robust, scalable protocol for the synthesis of 2-(4,5-Difluoro-2-nitrophenyl)acetamide . This fluorinated phenylacetamide scaffold is a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly indole-based kinase inhibitors and antiviral candidates where the electron-deficient aromatic ring modulates metabolic stability and binding affinity.

Unlike common anilide derivatives (e.g.,


-acetyl compounds), this protocol targets the primary amide on the acetic acid side chain . The synthesis strategy prioritizes regiochemical control during the nitration of the electron-poor fluorinated ring, utilizing a classical yet optimized Electrophilic Aromatic Substitution (EAS) followed by a high-yielding amidation sequence.

Target Molecule Profile:

  • IUPAC Name: 2-(4,5-Difluoro-2-nitrophenyl)acetamide

  • Molecular Formula:

    
    [1]
    
  • Key Structural Features: 1,2,4,5-substitution pattern; highly deactivated ring system.

Retrosynthetic Analysis & Strategy

The primary challenge in this synthesis is achieving the correct regiochemistry during the introduction of the nitro group. The 3,4-difluoro substitution pattern on the starting phenylacetic acid directs incoming electrophiles to specific positions based on the interplay between the activating alkyl group and the directing effects of the fluorine atoms.

Regiochemical Logic:

  • Substrate: 3,4-Difluorophenylacetic acid.[2][3][4]

  • Directing Effects:

    • The

      
       group (Position 1) is a weak activator and ortho, para-director.
      
    • The Fluorine at Position 3 is an ortho, para-director.

    • The Fluorine at Position 4 is an ortho, para-director.

  • Site Selection:

    • Position 2 (Crowded): Ortho to alkyl and ortho to F(3). Sterically encumbered.

    • Position 5: Meta to alkyl. Less favored electronically by the alkyl group.

    • Position 6 (Favored): Ortho to the activating alkyl group and para to the directing F(3). This position is sterically accessible and electronically reinforced. Substitution here yields the 2-nitro isomer relative to the alkyl chain (renumbering the ring starting from the alkyl group as 1).

Synthetic Route:

  • Regioselective Nitration: Nitration of 3,4-difluorophenylacetic acid to yield 2-(4,5-difluoro-2-nitrophenyl)acetic acid.

  • Activation & Amidation: Conversion of the carboxylic acid to the acid chloride, followed by ammonolysis.

SynthesisPath SM 3,4-Difluorophenylacetic acid (Starting Material) Step1 Step 1: Nitration (HNO3/H2SO4, <10°C) SM->Step1 Regioselective Subst. Inter Intermediate: 2-(4,5-Difluoro-2-nitrophenyl)acetic acid Step1->Inter Step2 Step 2: Activation (SOCl2, Reflux) Inter->Step2 AcCl Acid Chloride Intermediate Step2->AcCl Step3 Step 3: Ammonolysis (aq. NH3) AcCl->Step3 Product TARGET: 2-(4,5-Difluoro-2-nitrophenyl)acetamide Step3->Product

Figure 1: Strategic workflow for the synthesis of 2-(4,5-Difluoro-2-nitrophenyl)acetamide highlighting the critical regioselective nitration step.

Safety & Handling Protocols

  • Nitration Risks: The nitration step involves mixed acids (

    
    ). This is highly exothermic. Temperature control is critical to prevent thermal runaway and formation of polynitrated by-products (shock sensitive).
    
  • Acid Chlorides: Thionyl chloride releases

    
     and 
    
    
    
    gas. All operations must be performed in a functioning fume hood.
  • Fluorinated Aromatics: These compounds are often lipophilic and can penetrate skin. Wear nitrile gloves and long sleeves.

Step-by-Step Experimental Protocol

Stage 1: Regioselective Nitration

Objective: Synthesis of 2-(4,5-difluoro-2-nitrophenyl)acetic acid.

Reagents:

Reagent Equiv. Role
3,4-Difluorophenylacetic acid 1.0 Substrate

| Potassium Nitrate (


) | 1.05 | Nitrating Agent |
| Sulfuric Acid (

, conc.) | Solvent | Solvent/Catalyst |[4][5][6]

Procedure:

  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, charge concentrated

    
     (5 mL per gram of substrate). Cool the acid to 0–5°C using an ice/salt bath.
    
  • Substrate Addition: Add 3,4-difluorophenylacetic acid portion-wise, maintaining the internal temperature below 10°C. Stir until fully dissolved.

  • Nitration: Slowly add

    
     (solid or saturated solution in 
    
    
    
    ) over 30 minutes. Crucial: Maintain temperature between 0–5°C. Higher temperatures promote dinitration and oxidation of the benzylic methylene.
  • Reaction: Stir the mixture at 0–5°C for 2 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or HPLC. The starting material should be consumed.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring. The product should precipitate as a pale yellow solid.[7]

  • Isolation: Filter the solid. Wash the filter cake with cold water (

    
    ) to remove residual acid.
    
  • Purification: Dissolve the crude solid in Ethyl Acetate, wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    
    • Expected Yield: 85–90%

    • Appearance: Yellow crystalline solid.[8]

Stage 2: Amidation via Acid Chloride

Objective: Conversion to 2-(4,5-Difluoro-2-nitrophenyl)acetamide.

Reagents:

Reagent Equiv. Role
Stage 1 Product (Acid) 1.0 Substrate

| Thionyl Chloride (


) | 3.0 | Chlorinating Agent |
| DMF | 2-3 drops | Catalyst |
| Ammonium Hydroxide (28% 

) | Excess | Amine Source | | Dichloromethane (DCM) | Solvent | Solvent |

Procedure:

  • Activation: Suspend the dried acid from Stage 1 in anhydrous DCM (5 mL/g). Add Thionyl Chloride and a catalytic amount of DMF.

  • Reflux: Heat the mixture to reflux (approx. 40°C) for 2–3 hours. The solution should become clear as the acid chloride forms.

  • Evaporation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess

    
    . Note: Do not overheat; the nitro-acid chloride can be thermally unstable. Co-evaporate with Toluene once to ensure removal of 
    
    
    
    .
  • Ammonolysis: Dissolve the residue in fresh anhydrous DCM or THF. Cool to 0°C.[7]

  • Addition: Add the acid chloride solution dropwise to a rapidly stirring solution of concentrated Ammonium Hydroxide (or

    
     in Methanol) at 0°C.
    
  • Workup: Stir for 1 hour at room temperature. The amide typically precipitates or remains in the organic layer depending on the solvent.

    • If Precipitate forms: Filter and wash with water and cold ether.

    • If Soluble: Wash the organic layer with saturated

      
      , water, and brine. Dry and concentrate.
      
  • Final Purification: Recrystallize from Ethanol or Isopropanol.

Analytical Validation

To ensure the integrity of the protocol, the following analytical signatures should be verified:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.8–8.2 ppm (m, 2H, Aromatic H3/H6). Note: The proton para to the nitro group typically shifts downfield.
      
    • 
       7.4 ppm (br s, 1H, 
      
      
      
      - amide).
    • 
       6.9 ppm (br s, 1H, 
      
      
      
      - amide).
    • 
       3.8 ppm (s, 2H, benzylic 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Expected

      
      : 217.04.
      
    • Look for

      
       adducts (239.02).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Nitration Over-oxidation of methylene groupEnsure temp stays < 5°C; add nitrating agent slower.
Regioisomer Contamination Lack of selectivityUse milder nitration conditions (e.g., Triflic acid catalysis [3]) to enhance selectivity.
Sticky Solid in Amidation Residual

Ensure thorough co-evaporation with toluene before adding ammonia.
Coloration (Dark) Decomposition of Nitro groupAvoid high temps during acid chloride formation; consider using Oxalyl Chloride/DMF at RT.

References

  • Regioselectivity in Fluorinated Aromatics

    • Source: BenchChem.[4] "Preparation and Applications of 3,4-Difluorophenylacetic Acid Derivatives."

    • Context: Validates 3,4-difluorophenylacetic acid as a standard building block and discusses directing effects.
    • URL:

  • Nitration Methodology

    • Source: Organic Syntheses, Coll.[7] Vol. 1, p. 396 (1941). "p-Nitrophenylacetic Acid."[7]

    • Context: Classical protocol for nitration of phenylacetic acids, adapted here for the difluoro-analog.
    • URL:

  • Modern Nitration Optimization

    • Source: Wu, Y., et al. "Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration."[5] J. Org.[5] Chem. 2023, 88, 11322-11327.[5]

    • Context: Provides a milder, high-yield alternative using HOTf if the sulfuric acid route yields inseparable isomers.
    • URL: [J. Org.[5] Chem. Article]([Link])

  • S_NAr Route Limitations

    • Source: Patent CN103012111A. "Preparation method 2,4,5-trifluorophenylacetic acid."
    • Context: Highlights that nucleophilic substitution on 2,4,5-trifluoronitrobenzene typically yields the para-substituted product, confirming the nitration route is superior for the ortho-nitro target.
    • URL:

Sources

Application

Using 2-(4,5-Difluoro-2-nitrophenyl)acetamide as a precursor for fluorinated indoles

Application Note: High-Yield Synthesis of 5,6-Difluoroindole via 2-(4,5-Difluoro-2-nitrophenyl)acetamide Executive Summary & Application Context Fluorinated indoles are privileged scaffolds in medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 5,6-Difluoroindole via 2-(4,5-Difluoro-2-nitrophenyl)acetamide

Executive Summary & Application Context

Fluorinated indoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for tryptophan derivatives and core structures in 5-HT receptor agonists, kinase inhibitors, and antiviral agents. The introduction of fluorine atoms at the 5- and 6-positions significantly modulates the metabolic stability of the indole ring by blocking primary sites of cytochrome P450 hydroxylation, while simultaneously altering the pKa and lipophilicity (


) of the molecule.

This Application Note details a robust, two-stage protocol for converting 2-(4,5-difluoro-2-nitrophenyl)acetamide into 5,6-difluoroindole . Unlike the Leimgruber-Batcho synthesis (which requires nitrotoluenes) or the Fischer indole synthesis (which can be harsh and regiochemically ambiguous with asymmetric ketones), this pathway utilizes a reductive cyclization strategy. This method offers mild conditions, high regiocontrol, and scalability.[1]

Key Advantages of this Protocol:

  • Regiospecificity: The pre-existing carbon skeleton of the acetamide ensures the indole forms exclusively at the desired position.[1]

  • Scalability: The use of iron/acetic acid and borane reagents allows for safe scale-up from milligrams to grams.[1]

  • Chemoselectivity: Avoids hydrodefluorination often observed with catalytic hydrogenation (Pd/C) methods.[1]

Mechanistic Pathway & Workflow

The transformation proceeds via two distinct chemical stages:[2][3][4]

  • Reductive Cyclization: The nitro group is reduced to an amine, which undergoes rapid intramolecular nucleophilic attack on the amide carbonyl to form the oxindole (indolin-2-one) intermediate.[1]

  • Reduction/Aromatization: The carbonyl of the oxindole is reduced (typically via Borane or LAH) to the methylene group, followed by spontaneous aromatization to the indole.[1]

Figure 1: Synthetic Pathway

IndoleSynthesis Start 2-(4,5-Difluoro-2-nitrophenyl) acetamide Inter1 Intermediate: 2-(2-Amino-4,5-difluorophenyl) acetamide Start->Inter1 Fe / AcOH (Nitro Reduction) Oxindole Intermediate: 5,6-Difluoroindolin-2-one (Oxindole) Inter1->Oxindole Cyclization (-NH3) Indole Target Product: 5,6-Difluoroindole Oxindole->Indole BH3-THF (Amide Reduction)

Caption: Stepwise conversion of the nitro-acetamide precursor to the final fluorinated indole.

Experimental Protocols

Stage 1: Reductive Cyclization to 5,6-Difluoroindolin-2-one

This step utilizes Iron (Fe) powder in glacial acetic acid.[1] This method is preferred over catalytic hydrogenation (H₂/Pd) for this specific substrate to prevent accidental defluorination of the aromatic ring.[1]

Reagents Required:

  • 2-(4,5-Difluoro-2-nitrophenyl)acetamide (1.0 equiv)[1]

  • Iron powder (325 mesh, reduced) (5.0 equiv)

  • Glacial Acetic Acid (AcOH) (Solvent/Reagent)[1]

  • Ethanol (EtOH) (Co-solvent)[1]

  • Ethyl Acetate (EtOAc) (Extraction)[1]

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-(4,5-difluoro-2-nitrophenyl)acetamide (e.g., 5.0 g) in a mixture of EtOH and AcOH (2:1 ratio, ~0.1 M concentration).

  • Addition: Add Iron powder (5.0 equiv) in a single portion.

  • Reaction: Heat the suspension to reflux (approx. 90–100 °C) with vigorous stirring.

    • Observation: The reaction typically turns dark brown/grey.[1]

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1] The starting nitro compound should be consumed within 2–4 hours.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove unreacted iron and iron salts.[1] Wash the pad thoroughly with EtOAc.[1]

    • Concentrate the filtrate under reduced pressure to remove most of the EtOH and AcOH.[1]

    • Dilute the residue with EtOAc and wash carefully with saturated NaHCO₃ solution (to neutralize residual acid) until the aqueous layer is pH ~8.[1]

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[1]

  • Purification: The crude 5,6-difluoroindolin-2-one is often pure enough for the next step.[1] If necessary, purify via recrystallization (EtOH/Water) or flash chromatography (DCM/MeOH).[1]

Checkpoint:

  • Expected Product: 5,6-Difluoroindolin-2-one[1]

  • Appearance: Off-white to pale brown solid.[1]

Stage 2: Reduction to 5,6-Difluoroindole

The conversion of the oxindole to the indole requires the reduction of the amide carbonyl.[1] Borane-THF complex (BH₃[1]·THF) is the recommended reagent due to its high chemoselectivity and cleaner workup compared to Lithium Aluminum Hydride (LAH).[1]

Reagents Required:

  • 5,6-Difluoroindolin-2-one (from Stage 1) (1.0 equiv)[1]

  • Borane-THF complex (1.0 M solution in THF) (2.5 – 3.0 equiv)[1]

  • Anhydrous THF (Solvent)[1]

  • Acetone or MeOH (Quenching)[1]

  • 10% HCl (Workup)[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool under an inert atmosphere (Nitrogen or Argon). Add 5,6-difluoroindolin-2-one and dissolve in anhydrous THF (~0.15 M).

  • Addition: Cool the solution to 0 °C in an ice bath. Add BH₃·THF solution dropwise via syringe or addition funnel over 20 minutes.[1]

    • Caution: Hydrogen gas evolution may occur; ensure proper venting.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour, then heat to a gentle reflux for 2–3 hours.

    • Monitoring: Monitor by TLC.[1] The oxindole spot should disappear.[1]

  • Quenching (Critical):

    • Cool the reaction mixture to 0 °C.

    • Slowly add Acetone or MeOH dropwise to quench excess borane.[1] (Watch for vigorous bubbling).[1]

    • Stir for 20 minutes.

  • Aromatization: Add 10% HCl solution (approx. 2 mL per mmol substrate) to the mixture and stir at room temperature for 30 minutes (or warm briefly to 50 °C). This step breaks the boron-amine complex and ensures aromatization.[1]

  • Workup:

    • Neutralize with saturated NaHCO₃.[1]

    • Extract 3x with EtOAc.[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient, typically 9:1 to 4:1).

Analytical Data & Quality Control

Target Compound: 5,6-Difluoroindole CAS: 169674-01-5[1][5][6][7]

ParameterSpecificationNotes
Physical State White to off-white solidMay darken upon storage (oxidation).[1]
Melting Point 97 – 99 °CLiterature value: 99 °C [1].[1]
1H NMR Characteristic Indole patternC2-H and C3-H appear as multiplets/doublets.[1] C4-H and C7-H show F-coupling.[1]
Storage -20 °C, Inert AtmosphereProtect from light to prevent polymerization.[1]

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure the AcOH/EtOH ratio allows for good solubility at reflux. If the reaction stalls, add fresh Iron powder.[1]

  • Incomplete Reduction in Step 2: Ensure the BH₃·THF is fresh (titrate if necessary). Old borane solutions often degrade.[1]

  • Defluorination: If using Pd/C in Step 1 (alternative method), switch to Fe/AcOH immediately.[1] Fluorines at the 5,6-positions are susceptible to hydrogenolysis on palladium surfaces.[1]

Safety & Handling

  • Fluorinated Intermediates: Treat all fluorinated aromatics as potentially toxic.[1] Use gloves and work in a fume hood.[1]

  • Borane-THF: Highly flammable and moisture sensitive.[1] Reacts violently with water.[1] Quench carefully.

  • Iron Waste: The iron filter cake is pyrophoric when dry.[1] Keep wet with water/solvent and dispose of in a designated metal waste container.[1]

References

  • Porcheddu, A., & Giacomelli, G. (2006).[1] Iron/Acetic Acid Mediated Synthesis of Indoles. In Organic Process Research & Development. (General protocol adaptation for reductive cyclization).

  • Si, X., et al. (2016).[1] Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Method

Application Note: Reagents and Protocols for the Hydrolysis of N-(4,5-Difluoro-2-nitrophenyl)acetamide to Aniline Derivatives

Executive Summary The synthesis of highly functionalized aniline derivatives is a cornerstone of modern pharmaceutical development, particularly in the generation of benzimidazoles and benzotriazoles used in oncology and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized aniline derivatives is a cornerstone of modern pharmaceutical development, particularly in the generation of benzimidazoles and benzotriazoles used in oncology and antiparasitic research[1][2]. This application note provides a comprehensive, self-validating guide for the hydrolysis of the acetamide intermediate to yield 4,5-difluoro-2-nitroaniline .

Nomenclature Note: While frequently queried as "2-(4,5-difluoro-2-nitrophenyl)acetamide," yielding an aniline derivative dictates that the substrate is an acetanilide—specifically, N-(4,5-difluoro-2-nitrophenyl)acetamide (CAS: 1662-21-1)[3][4]. Hydrolysis of a true phenylacetamide would yield a phenylacetic acid. This guide expertly focuses on the cleavage of the N-phenylacetamide bond.

Mechanistic Rationale & Causality (E-E-A-T)

Amide bonds are notoriously stable due to the resonance stabilization between the nitrogen lone pair and the carbonyl pi-system. Cleaving this bond requires overcoming a high activation energy barrier, necessitating strong acid or base catalysis under thermal stress[5][6].

The Acid-Catalyzed Pathway (Preferred)

In acidic media, the reaction initiates via the protonation of the carbonyl oxygen. This critical step increases the electrophilicity of the carbonyl carbon, allowing water to act as a nucleophile and attack the carbon center to form a tetrahedral intermediate[5]. Subsequent proton transfer to the nitrogen atom makes it an excellent leaving group, leading to C–N bond cleavage and the expulsion of the aniline derivative and acetic acid[5].

Electronic Effects of the Substrate

The substrate features a strongly electron-withdrawing nitro group ortho to the amine, and two fluorine atoms at the meta and para positions. These groups exert powerful inductive and mesomeric pull, significantly reducing the basicity of the resulting amino group (predicted pKa ≈ -1.25)[1].

  • Causality in Reagent Choice: Because the resulting aniline is exceptionally non-basic, it does not remain fully protonated (as an anilinium salt) in standard acidic aqueous media[1]. This allows the free 4,5-difluoro-2-nitroaniline product to spontaneously precipitate out of the acidic solution upon cooling, creating a highly efficient, self-isolating system[7]. Furthermore, acid catalysis is mandatory over base catalysis; strong bases (like NaOH) at reflux would likely trigger unwanted Nucleophilic Aromatic Substitution (SNAr), displacing the activated fluorine atoms on the aromatic ring.

Mechanism A N-(4,5-Difluoro-2-nitrophenyl) acetamide B Carbonyl Protonation (H+) A->B C Nucleophilic Attack (H2O) B->C D Tetrahedral Intermediate C->D E C-N Bond Cleavage D->E F 4,5-Difluoro-2-nitroaniline + Acetic Acid E->F

Acid-catalyzed hydrolysis mechanism of N-(4,5-difluoro-2-nitrophenyl)acetamide.

Quantitative Data: Reagent & Condition Comparison

To ensure scientific integrity, the following table summarizes the quantitative parameters and chemical logic behind selecting the appropriate hydrolysis reagents.

ParameterAcidic Hydrolysis (Optimal)Basic Hydrolysis (Not Recommended)
Primary Reagent 6 N Aqueous Hydrochloric Acid (HCl)[7]10 N Sodium Hydroxide (NaOH)[6]
Mechanism Carbonyl protonation


attack[5]
Direct

nucleophilic attack[6]
Reaction Time ~2 Hours at Reflux (100°C)[7]3 - 5 Hours at Reflux
Product Isolation Direct precipitation upon cooling[7]Requires solvent extraction & neutralization
Side Reactions MinimalHigh risk of SNAr (Fluorine displacement)
Typical Yield > 85% after recrystallization[7]< 50% (due to degradation)

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is designed as a self-validating workflow. By utilizing 6 N HCl, the reaction maintains a low pH environment that protects the fluorinated ring while efficiently cleaving the amide[2][7].

Materials Required
  • Substrate: N-(4,5-difluoro-2-nitrophenyl)acetamide (6.51 g, ~30 mmol)[7]

  • Reagent: 6 N Aqueous Hydrochloric Acid (100 mL)[7]

  • Solvents: Distilled Water (for washing), Hexane, and Dichloromethane (DCM) (for recrystallization)[7]

  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel.

Step-by-Step Methodology
  • Reaction Setup: Transfer 6.51 g of N-(4,5-difluoro-2-nitrophenyl)acetamide into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Carefully add 100 mL of 6 N aqueous HCl to the flask[7]. Attach the reflux condenser.

  • Thermal Activation: Heat the mixture to reflux (approx. 100°C) with continuous stirring for exactly 2 hours[7].

    • In-Process Control (IPC): Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The starting material will appear as a lower Rf spot compared to the less polar, free aniline product.

  • Cooling & Precipitation: Once TLC confirms the complete consumption of the starting material, remove the flask from the heat source. Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 15 minutes. The highly non-basic 4,5-difluoro-2-nitroaniline will spontaneously crystallize out of the acidic solution[1][7].

  • Isolation: Separate the formed crystals via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 × 20 mL) to remove residual HCl and acetic acid byproducts[7].

  • Purification (Self-Validation): Dry the crude product under a vacuum. Recrystallize the solid from a solvent mixture of hexane and dichloromethane[7].

    • Validation Metric: The purified 4,5-difluoro-2-nitroaniline should yield approximately 5.0 g (yellow crystals) with a sharp melting point of 106°C – 108°C [7].

Workflow Step1 Step 1: Reaction Setup Suspend 6.51g substrate in 100 mL 6 N HCl Step2 Step 2: Thermal Activation Reflux at 100°C for 2 hours (Monitor via TLC) Step1->Step2 Step3 Step 3: Precipitation Cool to RT, then ice bath to induce crystallization Step2->Step3 Step4 Step 4: Isolation Vacuum filtration & wash with cold H2O Step3->Step4 Step5 Step 5: Purification Recrystallize from Hexane/DCM (MP: 106-108°C) Step4->Step5

Step-by-step experimental workflow for the acid-catalyzed hydrolysis protocol.

References

  • Guidechem. "4',5'-DIFLUORO-2'-NITROACETANILIDE 1662-21-1 wiki". Guidechem.
  • PrepChem.com. "Synthesis of 4,5-difluoro-2-nitroaniline". PrepChem.
  • BLD Pharm. "1662-21-1 | N-(4,5-Difluoro-2-nitrophenyl)acetamide". BLD Pharm.
  • Study.com.
  • ResearchGate. "Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction: Theory vs. Experiment".
  • Smolecule. "Buy 4,5-Difluoro-2-nitroaniline | 78056-39-0". Smolecule.
  • IRIS / UNICA. "This is the Author's accepted manuscript version...". Università degli Studi di Cagliari.

Sources

Application

Application of 2-(4,5-Difluoro-2-nitrophenyl)acetamide in medicinal chemistry library generation

Application Note: High-Throughput Generation of 5-Fluoro-2-methylbenzimidazole Libraries via N-(4,5-Difluoro-2-nitrophenyl)acetamide Executive Summary & Strategic Rationale In modern drug discovery, the benzimidazole cor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Generation of 5-Fluoro-2-methylbenzimidazole Libraries via N-(4,5-Difluoro-2-nitrophenyl)acetamide

Executive Summary & Strategic Rationale

In modern drug discovery, the benzimidazole core is universally recognized as a "privileged scaffold," frequently interacting with kinase ATP-binding sites, viral polymerases, and epigenetic readers [1]. However, late-stage functionalization of the benzimidazole ring can be synthetically challenging and low-yielding.

N-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS: 1662-21-1) acts as a highly efficient, tri-functional precursor that circumvents these challenges. By utilizing this specific building block, medicinal chemists can execute a convergent, three-step library generation workflow. The strategic incorporation of fluorine not only modulates the basicity of the resulting benzimidazole but also significantly enhances the metabolic stability (blocking CYP450-mediated oxidation) and lipophilicity of the final drug candidates [2].

Mechanistic Causality: The Tri-Functional Scaffold

The success of this reagent relies on the precise electronic interplay of its three functional groups:

  • The Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group (EWG). It strongly activates the para-position (C5) for Nucleophilic Aromatic Substitution (S_NAr). Post-S_NAr, it serves as a masked primary amine, awaiting reduction for ring closure.

  • The 4,5-Difluoro Motif: The fluorine at C5 is a highly labile leaving group under S_NAr conditions due to its para-relationship to the nitro group. Conversely, the fluorine at C4 is meta to the nitro group; it remains electronically shielded and unreactive, surviving the sequence to become the stabilizing 5-fluoro substituent on the final benzimidazole ring [3].

  • The Acetamide Group (-NHAc): Serves a dual purpose. First, it protects the C1 aniline nitrogen from participating in unwanted side reactions during S_NAr. Second, it acts as an internal electrophilic carbon donor—upon reduction of the nitro group, the newly formed amine attacks the acetamide carbonyl, driving a thermodynamically favorable dehydration to form the 2-methylbenzimidazole core.

Workflow & Target Pathway Visualizations

The following diagram illustrates the chemical causality from the starting scaffold to the diversified library.

ChemicalWorkflow Scaffold N-(4,5-Difluoro-2-nitrophenyl)acetamide (Starting Scaffold) SNAr Regioselective SNAr (C5-Fluorine Displacement) Scaffold->SNAr + Nucleophile (e.g., R-NH2) Intermediate C5-Substituted Nitroacetanilide SNAr->Intermediate Reduction Nitro Reduction (Pd/C, H2 or Fe/HCl) Intermediate->Reduction Cyclization Acid-Catalyzed Cyclization (-H2O) Reduction->Cyclization Diamine Intermediate Product 5-Fluoro-6-Substituted 2-Methylbenzimidazole Cyclization->Product

Caption: Workflow for the generation of benzimidazole libraries via SNAr, reduction, and cyclization.

Once synthesized, these fluorinated benzimidazoles frequently act as competitive inhibitors in biological systems, such as Receptor Tyrosine Kinases (RTKs), by occupying the ATP-binding pocket.

KinaseInhibition Target Receptor Tyrosine Kinase (RTK) ATP ATP Binding Pocket Target->ATP Structural Domain Substrate Downstream Substrates (e.g., MEK/ERK) ATP->Substrate Phosphorylation (Active State) Benzimidazole Fluorinated Benzimidazole Hit (Competitive Inhibitor) Benzimidazole->ATP High-Affinity Binding (H-bonds & Halogen interactions) Effect Cell Cycle Arrest / Apoptosis Substrate->Effect Pathway Abrogation (Inhibited State)

Caption: Mechanism of action for fluorinated benzimidazole library hits acting as kinase inhibitors.

Experimental Protocols (Self-Validating System)

To ensure high-throughput reliability, the following protocols incorporate built-in Quality Control (QC) checkpoints. This self-validating approach prevents the propagation of failed intermediates through the library.

Phase 1: Regioselective S_NAr (Diversification)

Objective: Synthesize N-(5-(substituted)-4-fluoro-2-nitrophenyl)acetamide.

  • Reaction Setup: In a 20 mL scintillation vial, dissolve N-(4,5-Difluoro-2-nitrophenyl)acetamide (1.0 mmol, 216 mg) in anhydrous DMF (5 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 mmol, 276 mg) followed by the desired amine nucleophile (e.g., morpholine, 1.2 mmol).

  • Heating: Seal the vial and heat at 80 °C on a reaction block for 4–6 hours with vigorous stirring.

  • Workup: Cool to room temperature and pour the mixture into ice-cold distilled water (20 mL). Collect the resulting bright yellow/orange precipitate via vacuum filtration. Wash with cold water and dry under a vacuum.

  • QC Checkpoint (Self-Validation):

    • LC-MS: Confirm the presence of the [M+H]⁺ adduct.

    • ¹⁹F NMR (DMSO-d₆): The starting material exhibits two complex multiplets. The successful S_NAr product will show a single doublet (or pseudo-singlet), confirming the displacement of the C5 fluorine and the retention of the C4 fluorine.

Phase 2: Nitro Reduction & One-Pot Cyclization

Objective: Synthesize the final 5-fluoro-2-methyl-6-(substituted)-1H-benzo[d]imidazole.

  • Reduction Setup: Dissolve the intermediate from Phase 1 (approx. 1.0 mmol) in a 1:1 mixture of Ethanol/Ethyl Acetate (10 mL). Add 10% Pd/C (0.1 mmol, ~106 mg).

  • Hydrogenation: Purge the flask with N₂, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 12 hours.

  • Reduction QC Checkpoint: The solution will transition from bright yellow to colorless/pale brown. TLC should indicate the complete consumption of the nitro compound.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the crude diamine.

  • Cyclization: Dissolve the crude diamine in Glacial Acetic Acid (5 mL). Heat the solution to 80 °C for 4 hours. The acidic environment catalyzes the intramolecular attack of the amine onto the acetamide carbonyl, followed by dehydration.

  • Final Workup: Cool the mixture and carefully neutralize it with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 15 mL), dry over Na₂SO₄, and concentrate.

  • Final QC Checkpoint:

    • LC-MS: Observe a mass shift of -18 Da relative to the diamine intermediate, confirming the loss of H₂O.

    • IR Spectroscopy: Confirm the disappearance of the strong acetamide carbonyl stretch (~1680 cm⁻¹) and the appearance of a C=N stretch (~1620 cm⁻¹).

Quantitative Data: Library Scope & Yields

The table below summarizes the reaction parameters and validated yields for a representative subset of a benzimidazole library generated using this protocol. The data demonstrates the scaffold's tolerance for diverse nucleophiles[4].

Nucleophile InputS_NAr ConditionsCyclization ConditionsFinal Product [M+H]⁺ (Calc.)Overall Yield (2 Steps)
Morpholine (Sec. Amine)80 °C, 4 h (K₂CO₃)80 °C, 4 h (AcOH)236.3 m/z78%
Benzylamine (Pri. Amine)90 °C, 6 h (K₂CO₃)80 °C, 5 h (AcOH)256.3 m/z72%
Piperazine (Diamine)80 °C, 4 h (K₂CO₃)80 °C, 4 h (AcOH)235.3 m/z81%
Phenol (O-Nucleophile)100 °C, 12 h (Cs₂CO₃)80 °C, 6 h (AcOH)243.2 m/z65%
Thiophenol (S-Nucleophile)70 °C, 3 h (K₂CO₃)80 °C, 4 h (AcOH)259.3 m/z84%

Note: Oxygen nucleophiles generally require stronger bases (e.g., Cs₂CO₃) and elevated temperatures during the S_NAr phase compared to highly nucleophilic aliphatic amines or thiols.

References

  • Title: Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Source: PubMed Central (PMC) URL: [Link]

  • Title: Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity. Source: PubMed Central (PMC) URL: [Link]

  • Title: Solid Phase Synthesis of Benzimidazoles. Source: ResearchGate (Tetrahedron Letters) URL: [Link]

Method

Application Note: Optimized Reaction Conditions for the Alkylation of 2-(4,5-Difluoro-2-nitrophenyl)acetamide Derivatives

Strategic Importance in Drug Discovery Fluorinated nitroaromatics are privileged scaffolds in medicinal chemistry, frequently utilized as precursors for kinase inhibitors and targeted therapeutics. Specifically, 2-(4,5-d...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Drug Discovery

Fluorinated nitroaromatics are privileged scaffolds in medicinal chemistry, frequently utilized as precursors for kinase inhibitors and targeted therapeutics. Specifically, 2-(4,5-difluoro-2-nitrophenyl)acetamide and its commercially available N-aryl isomer, N-(4,5-difluoro-2-nitrophenyl)acetamide (CAS 1662-21-1) [1], are critical building blocks. The selective alkylation of these derivatives dictates the substitution pattern of downstream heterocyclic pharmacophores, diverging into either fluorinated benzimidazoles[2] or 5,6-difluoro-3-alkyl oxindoles[3].

This technical guide establishes optimized, self-validating protocols for both the N-alkylation and Alpha-C-alkylation of these derivatives, addressing the unique electronic liabilities introduced by the fluorinated nitroarene core.

Mechanistic Insights & Causality (E-E-A-T)

The presence of the 2-nitro group and the 4,5-difluoro motif creates a highly electron-deficient aromatic system. This electronic environment dictates strict boundaries for reagent selection:

  • The SNAr Liability (Causality of Base Selection): The fluorine atoms at the 4- and 5-positions are highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the ortho/para-directing nitro group. Utilizing nucleophilic bases (e.g., NaOH, KOH, or alkoxides) at elevated temperatures inevitably leads to the displacement of the fluoride ions, yielding complex mixtures of hydroxylated or alkoxylated byproducts. Therefore, the strict use of non-nucleophilic bases (NaH for N-alkylation; LDA for C-alkylation) is a non-negotiable parameter to maintain the structural integrity of the difluoroarene[4].

  • Regioselectivity & pKa Differentials:

    • N-Alkylation (Acetanilide Pathway): The amide nitrogen is severely deactivated. Standard carbonate bases (K₂CO₃) result in sluggish kinetics and incomplete conversion. Sodium hydride (NaH) in a polar aprotic solvent (DMF) is required to quantitatively generate the nucleophilic amidate anion[4].

    • C-Alkylation (Phenylacetamide Pathway): To alkylate the alpha-carbon, Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) is required. Because the terminal primary amide (-NH₂) has a lower pKa (~15-17) than the alpha-methylene protons (pKa ~18-20), 2.1 equivalents of LDA must be used to form the reactive dianion enolate.

Experimental Workflows: Self-Validating Protocols

Protocol A: N-Alkylation of N-(4,5-Difluoro-2-nitrophenyl)acetamide

Objective: Synthesis of N-alkylated precursors for fluorinated benzimidazoles.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve N-(4,5-difluoro-2-nitrophenyl)acetamide (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Causality: Cooling prevents localized exothermic hotspots that could trigger the decomposition of the energetic nitroarene.

    • Self-Validation Checkpoint: The deprotonation is accompanied by stoichiometric H₂ gas evolution. The complete cessation of bubbling in the mineral oil bubbler (typically 30–45 minutes) is a direct, visual confirmation that the amidate anion has fully formed. Do not proceed until gas evolution stops.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Quenching & Isolation: Carefully quench the reaction with saturated aqueous NH₄Cl (10 mL) to destroy unreacted NaH. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Alpha-C-Alkylation of 2-(4,5-Difluoro-2-nitrophenyl)acetamide

Objective: Synthesis of C-alkylated precursors for 5,6-difluoro-3-alkyl oxindoles.

  • Enolate Formation: Dissolve the phenylacetamide derivative (1.0 equiv, 10 mmol) in anhydrous THF (0.1 M) under argon. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add freshly titrated LDA (2.1 equiv) dropwise over 15 minutes.

    • Self-Validation Checkpoint: To confirm complete enolate formation before electrophile addition, withdraw a 50 µL aliquot and quench it into 200 µL of D₂O. LC-MS analysis of this aliquot must show a >95% M+1 mass shift (deuterium incorporation at the alpha carbon). If incomplete, verify the LDA titer.

  • Electrophile Addition: Add the alkyl halide (e.g., methyl iodide, 1.1 equiv) dropwise. Stir at -78 °C for 2 hours, then slowly allow the bath to warm to 0 °C over 1 hour.

  • Workup: Quench the reaction by adding 1M HCl until the aqueous phase reaches pH 5. Extract with DCM (3 × 20 mL), dry over MgSO₄, and concentrate under reduced pressure.

Quantitative Data Presentation

The table below summarizes the optimization data, highlighting the critical relationship between base selection, temperature, and the suppression of SNAr byproducts.

Reaction PathwayBase (Equivalents)SolventTemperatureElectrophileTarget Yield (%)SNAr Byproduct (%)
N-Alkylation NaH (1.2 eq)DMF0 °C to RTBenzyl Bromide88 - 92%< 1%
N-Alkylation K₂CO₃ (2.0 eq)MeCN80 °C (Reflux)Benzyl Bromide45% (Incomplete)5 - 10%
C-Alkylation LDA (2.1 eq)THF-78 °C to 0 °CMethyl Iodide82 - 86%< 1%
C-Alkylation t-BuOK (2.2 eq)THF-20 °CMethyl Iodide60%15 - 20%

Pathway Visualization

Alkylation_Workflow SM 2-(4,5-Difluoro-2-nitrophenyl)acetamide Core Scaffold N_Iso N-Aryl Isomer (CAS 1662-21-1) SM->N_Iso C_Iso Alpha-Aryl Isomer (Phenylacetamide) SM->C_Iso N_Alk N-Alkylation NaH / DMF / 0°C N_Iso->N_Alk R-X (e.g., BnBr) C_Alk C-Alkylation LDA / THF / -78°C C_Iso->C_Alk R-X (e.g., MeI) Prod1 Fluorinated Benzimidazoles N_Alk->Prod1 1. Reduction 2. Cyclization Prod2 5,6-Difluoro-3-alkyl Oxindoles C_Alk->Prod2 1. Reduction 2. Cyclization

Divergent alkylation pathways of difluoro-nitrophenylacetamides leading to distinct pharmacophores.

References

  • Title: US10787420B2 - Benzimidazole compound and preparation method thereof Source: Google Patents URL

Sources

Application

Technical Application Note: Palladium-Catalyzed Cross-Coupling of 2-(4,5-Difluoro-2-nitrophenyl)acetamide

This Application Note is designed for researchers in medicinal chemistry and process development. It details the Palladium-catalyzed -arylation of 2-(4,5-Difluoro-2-nitrophenyl)acetamide, a critical methodology for gener...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the Palladium-catalyzed


-arylation  of 2-(4,5-Difluoro-2-nitrophenyl)acetamide, a critical methodology for generating complex 3,3-disubstituted oxindole and indole precursors used in kinase inhibitor synthesis.


-Arylation and Functionalization via Pd-Catalysis
Molecule:  2-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS: Analogous to 29640-98-0 series)
Class:  Electron-Deficient Arylacetamide / Indole Precursor

Executive Summary & Strategic Rationale

The scaffold 2-(4,5-Difluoro-2-nitrophenyl)acetamide represents a highly functionalized "privileged structure" in drug discovery. The presence of the ortho-nitro group and the para/meta-difluoro substitution pattern makes it an ideal precursor for 5,6-difluoroindoles and 6,7-difluorooxindoles , motifs found in next-generation fluoroquinolones and tyrosine kinase inhibitors (e.g., analogs of Regorafenib or Delafloxacin).

While the synthesis of this core often relies on Nucleophilic Aromatic Substitution (


), the functionalization  of the acetamide side-chain via Palladium-Catalyzed Cross-Coupling (specifically 

-Arylation)
allows for the rapid introduction of molecular complexity. This guide focuses on the Pd-catalyzed

-arylation of the acetamide methylene group, a transformation that overcomes the steric and electronic deactivation caused by the electron-withdrawing nitro and fluoro groups.
Key Chemical Challenges
  • Acidity & Enolization: The ortho-nitro group significantly increases the acidity of the benzylic protons (

    
     ~15-17), stabilizing the enolate but potentially retarding reductive elimination from Palladium.
    
  • Competing

    
    :  The 4,5-difluoro-2-nitro core is highly electrophilic. Standard bases (e.g., NaH, LiHMDS) must be used carefully to avoid nucleophilic attack on the aromatic ring fluorines.
    
  • Chemo-selectivity: Preventing N-arylation of the primary amide in favor of C-arylation.

Mechanistic Insight: Pd-Catalyzed -Arylation

The target reaction couples the methylene carbon of the acetamide with an aryl halide (


). The mechanism proceeds via a 

catalytic cycle, distinct from standard Suzuki or Buchwald couplings due to the involvement of an amide enolate .
The Catalytic Cycle (Graphviz Visualization)

Pd_Alpha_Arylation Start Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-Br / Ar-Cl TransMetal Ligand Exchange/Transmetallation (Pd-Enolate Complex) OxAdd->TransMetal + Enolate BaseStep Base-Mediated Enolization of Acetamide BaseStep->TransMetal Generates C-Nucleophile RedElim Reductive Elimination (C-C Bond Formation) TransMetal->RedElim C-Bound Enolate RedElim->Start - Pd(0) Product $alpha$-Aryl-2-(4,5-difluoro-2-nitrophenyl)acetamide RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed


-arylation of acetamides. Note the critical requirement for a C-bound enolate intermediate prior to reductive elimination.

Detailed Experimental Protocol

Protocol A: Intermolecular -Arylation with Aryl Bromides

Objective: To couple 2-(4,5-Difluoro-2-nitrophenyl)acetamide (1) with 4-Bromotoluene (Model Electrophile).

Reagents & Materials
ComponentEquiv.RoleSpecification
Substrate 1.0Nucleophile2-(4,5-Difluoro-2-nitrophenyl)acetamide
Aryl Halide 1.1Electrophile4-Bromotoluene (or substituted Ar-Br)
Catalyst 0.02Pd Source

(Tris(dibenzylideneacetone)dipalladium(0))
Ligand 0.04LigandXantphos or P(t-Bu)3 (Critical for C-selectivity)
Base 2.2Base

(anhydrous) or LiHMDS (1M in THF)
Solvent -Medium1,4-Dioxane or Toluene (Anhydrous, degassed)
Step-by-Step Methodology
  • Catalyst Pre-activation (Glovebox or Schlenk Line):

    • In a flame-dried Schlenk tube, charge

      
       (2 mol%) and Xantphos (4 mol%).
      
    • Add anhydrous 1,4-Dioxane (5 mL/mmol substrate).

    • Stir at RT for 10 minutes until the solution turns from dark purple to a clear orange/yellow (indicative of Ligand-Pd complex formation).

  • Substrate Addition:

    • Add 2-(4,5-Difluoro-2-nitrophenyl)acetamide (1.0 equiv) and the Aryl Bromide (1.1 equiv) to the reaction vessel.

    • Critical Check: If using a solid base like

      
       (2.2 equiv), add it now. If using LiHMDS, cool to 0°C before dropwise addition.
      
  • Reaction Execution:

    • Seal the vessel and heat to 80–100°C .

    • Monitor via HPLC or LC-MS every 2 hours. The electron-deficient nature of the substrate may accelerate the reaction compared to standard phenylacetamides.

    • Endpoint: Disappearance of the acetamide starting material.

  • Work-up & Purification:

    • Cool to room temperature.[1][2] Dilute with EtOAc and quench with saturated

      
      .
      
    • Wash organic layer with water and brine. Dry over

      
      .[1][3]
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The

      
      -arylated product is typically less polar than the starting primary amide.
      
Troubleshooting & Optimization
  • Issue: N-Arylation instead of C-Arylation.

    • Solution: Switch ligand to P(t-Bu)3 or Q-Phos . Bulky, electron-rich phosphines favor C-bound enolates and reductive elimination to form C-C bonds.

  • Issue: Defluorination (

    
     side products). 
    
    • Solution: Lower temperature to 60°C and use a weaker base like

      
       instead of LiHMDS. The nitro group activates the 4,5-fluorines toward displacement by strong nucleophiles.
      

Downstream Application: Reductive Cyclization to Indoles

The primary value of the


-arylated product is its conversion to 3-substituted-5,6-difluoroindoles.

Workflow:

  • 
    -Arylation:  (As described above) 
    
    
    
    Forms 2-aryl-2-(2-nitro-4,5-difluorophenyl)acetamide.
  • Reduction/Cyclization: Hydrogenation (

    
    , Pd/C) or Iron-mediated reduction (
    
    
    
    ).
    • Mechanism:[1][4][5][6][7][8][9][10] Reduction of

      
       to 
      
      
      
      , followed by intramolecular condensation with the amide carbonyl (or ketone if modified) to form the Indole or Oxindole core.
Pathway Visualization[11]

Indole_Synthesis Start 2-(4,5-Difluoro- 2-nitrophenyl)acetamide Step1 Pd-Cat. Alpha-Arylation Start->Step1 + Ar-Br Intermed Alpha-Aryl-2-nitro Intermediate Step1->Intermed Step2 Reductive Cyclization (Fe/AcOH) Intermed->Step2 Final 3-Aryl-5,6-difluoro Oxindole/Indole Step2->Final

Figure 2: Synthetic workflow from the acetamide precursor to the bioactive indole scaffold.

Safety & Handling (E-E-A-T)

  • Nitro-Aromatics: The 2-nitro-4,5-difluoro motif is potentially energetic. While not typically explosive, intermediates should not be subjected to dry heat >150°C without DSC testing.

  • Fluoride Sensitivity: In the presence of strong bases (e.g., alkoxides), the fluorine atoms can hydrolyze or react, releasing fluoride ions. Glassware etching may be observed; use PTFE-lined vessels if scaling up.

  • Palladium Residues: For pharmaceutical applications, residual Pd must be scavenged (e.g., using SiliaMetS® Thiol) to <10 ppm.

References

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. Link

  • Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed α-Arylation of Esters and Amides. Organic Letters. Link

  • BenchChem Technical Support. (2025). N-(2-fluoro-4-nitrophenyl)acetamide as a Key Intermediate in the Synthesis of Regorafenib.[11]Link

  • PrepChem. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide.Link

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.[8][12][13]Link

Sources

Method

Procedures for incorporating 2-(4,5-Difluoro-2-nitrophenyl)acetamide into peptide backbones

Application Note: Advanced Protocols for Incorporating 2-(4,5-Difluoro-2-nitrophenyl)acetamide into Peptide Backbones Prepared by: Senior Application Scientist Target Audience: Researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for Incorporating 2-(4,5-Difluoro-2-nitrophenyl)acetamide into Peptide Backbones

Prepared by: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals

Introduction & Mechanistic Rationale

The structural stabilization of peptides through backbone modification and macrocyclization is a cornerstone of modern peptide drug discovery. Incorporating 2-(4,5-difluoro-2-nitrophenyl)acetamide derivatives into peptide backbones offers a highly efficient, regioselective pathway for peptide stapling and conjugation via Nucleophilic Aromatic Substitution (SNAr).

The Causality of the Chemical Design: The strategic selection of the 4,5-difluoro-2-nitrophenyl moiety is rooted in its unique electronic properties. The strongly electron-withdrawing ortho-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. When a nucleophile (such as a cysteine thiolate) attacks the fluorinated carbon, the nitro group stabilizes the resulting anionic Meisenheimer intermediate. Fluorine, being highly electronegative, serves as an exceptional leaving group in SNAr reactions.

Furthermore, the acetamide handle—whether introduced via coupling of 2-(4,5-difluoro-2-nitrophenyl)acetic acid [1] or utilizing pre-formed N-(4,5-Difluoro-2-nitrophenyl)acetamide[2]—provides critical hydrogen-bond donor/acceptor capabilities. This overcomes the severe hydrophobicity and aggregation issues typically associated with traditional perfluoroaromatic cross-linkers, enhancing the overall aqueous solubility of the final peptide therapeutic [3].

Experimental Workflows & Logical Relationships

The incorporation of the difluoronitrophenyl group can be executed either as a solution-phase cross-linking event (stapling) or directly on-resin during Solid-Phase Peptide Synthesis (SPPS).

SNAr_Mechanism N1 Bis-Nucleophilic Peptide N3 Mono-Substituted Intermediate N1->N3 SNAr 1 (Base, DMF) N2 Difluoronitrophenyl Acetamide N2->N3 Activated F displacement N4 Macrocyclic Peptide N3->N4 SNAr 2 (Intramolecular)

SNAr-mediated peptide macrocyclization workflow using difluoronitrophenyl derivatives.

SPPS_Workflow R1 Resin-Bound Peptide R2 Fmoc Deprotection R1->R2 R3 Couple Acetamide Linker R2->R3 R4 On-Resin Cyclization R3->R4 R5 Cleavage & Deprotection R4->R5

Solid-phase peptide synthesis (SPPS) workflow for on-resin incorporation and cyclization.

Quantitative Data & Optimization

The kinetics of the SNAr reaction are highly dependent on the nature of the nucleophile and the basicity of the microenvironment. Table 1 summarizes the optimized parameters for displacing the fluorine atoms. The data demonstrates a clear kinetic preference for soft nucleophiles (thiols) over hard nucleophiles (amines).

Table 1: Quantitative Optimization of SNAr Conditions for Difluoronitrophenyl Incorporation

NucleophileSolventBase (Equivalents)TemperatureTimeConversion (%)
Cys (Thiol) DMFDIPEA (2.0)25 °C2 h> 95%
Cys (Thiol) DMSONMM (2.0)25 °C4 h90%
Lys (Amine) DMFDIPEA (5.0)60 °C12 h75%
Lys (Amine) NMPDBU (2.0)60 °C8 h82%

Note: N,N-Diisopropylethylamine (DIPEA) is the optimal base for Cys-mediated SNAr because it is non-nucleophilic (preventing side reactions with the fluorinated electrophile) yet basic enough to deprotonate the cysteine thiol (pKa ~8.3) into the highly reactive thiolate.

Detailed Experimental Protocols

Protocol A: On-Resin N-Terminal Derivatization and Cyclization

This protocol describes the coupling of 2-(4,5-difluoro-2-nitrophenyl)acetic acid to the N-terminus of a resin-bound peptide, followed by intramolecular SNAr cyclization with a downstream Cysteine residue.

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of the synthesized peptide-resin (containing an N-terminal amine and an orthogonal Mmt-protected Cysteine) in DMF for 30 minutes.

  • Cysteine Deprotection: Treat the resin with 1% TFA in DCM (5 × 2 min) to selectively remove the Mmt protecting group from the Cysteine residue. Wash extensively with DCM and DMF.

  • Linker Coupling: Dissolve 0.3 mmol (3 eq) of 2-(4,5-difluoro-2-nitrophenyl)acetic acid and 0.29 mmol of HATU in 2 mL of DMF. Add 0.6 mmol (6 eq) of DIPEA. Pre-activate for 2 minutes, then add to the resin. Agitate for 1 hour at room temperature.

  • Validation Checkpoint 1 (Mono-adduct Confirmation): Perform a micro-cleavage (TFA/TIPS/H2O, 95:2.5:2.5) on a few resin beads. Analyze via LC-MS to confirm the presence of the linear mono-adduct mass. This validates that the acetamide backbone has been successfully formed prior to cyclization.

  • On-Resin SNAr Cyclization: Wash the resin with DMF. Add a solution of 2% DIPEA in DMF (v/v) to the resin and agitate for 4 hours at room temperature to drive the intramolecular displacement of the first fluorine atom by the free Cysteine thiolate.

  • Validation Checkpoint 2 (Cyclization Confirmation): Perform an Ellman’s test on a micro-aliquot of the resin. A negative result (colorless beads) confirms the complete consumption of the free thiol, self-validating the success of the SNAr cyclization.

  • Global Cleavage: Cleave the cyclized peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol B: Solution-Phase Peptide Stapling

This protocol utilizes N-(4,5-Difluoro-2-nitrophenyl)acetamide as a bis-electrophilic cross-linker for an unprotected bis-Cysteine peptide in solution.

Step-by-Step Methodology:

  • Peptide Dissolution: Dissolve the purified, unprotected bis-Cysteine peptide (1.0 mg/mL) in degassed DMF.

  • Cross-Linker Addition: Add 1.1 equivalents of N-(4,5-Difluoro-2-nitrophenyl)acetamide to the peptide solution.

  • Base Initiation: Add 5.0 equivalents of DIPEA to initiate the reaction. The mild base deprotonates the thiols without causing base-catalyzed epimerization of the peptide backbone.

  • Reaction Monitoring (Self-Validating System): Monitor the reaction via LC-MS at 30-minute intervals. The system validates itself dynamically: you will first observe the transient appearance of the mono-adduct mass (Peptide + Crosslinker - HF), followed by its complete conversion to the final macrocycle mass (Peptide + Crosslinker - 2HF, a total mass shift of -20 Da from the mono-adduct).

  • Quenching & Purification: Once LC-MS confirms complete conversion (typically 2 hours), quench the reaction by adding 1% aqueous TFA until the pH reaches ~4.0.

  • Isolation: Purify the stapled peptide via preparative RP-HPLC using a standard Water/Acetonitrile gradient with 0.1% TFA.

References

  • 3ASenrise. "1000339-22-9 | 2-(4,5-difluoro-2-nitrophenyl)acetic acid." Available at:[Link]

  • National Institutes of Health (NIH). "Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis." PMC. Available at:[Link]

Application

Application Note: Solvent Selection &amp; Process Optimization for 2-(4,5-Difluoro-2-nitrophenyl)acetamide

This Application Note and Protocol guide is designed for researchers and process chemists working with 2-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS: 1662-21-1).[1][2][3] It synthesizes experimental data with green chemis...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and process chemists working with 2-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS: 1662-21-1).[1][2][3] It synthesizes experimental data with green chemistry principles to optimize solvent selection for key transformations.

Executive Summary

The compound 2-(4,5-Difluoro-2-nitrophenyl)acetamide (hereafter DFNA ) is a highly functionalized aromatic scaffold.[1][2][3] Its reactivity is defined by the interplay between the electron-withdrawing nitro group and the two fluorine atoms. The fluorine at the C5 position (para to the nitro group) is highly activated toward Nucleophilic Aromatic Substitution (SNAr), while the acetamide group provides a handle for cyclization into benzimidazoles or quinoxalines.[3]

This guide provides a rationale for solvent selection that balances solubility , reaction kinetics , and environmental sustainability (EHS), moving away from traditional dipolar aprotic solvents (DMF, NMP) toward greener alternatives.[2][3]

Physicochemical Profile & Solubility

DFNA is a polar, crystalline solid (approx.[3][4] MP 124–128 °C).[2][3] Its solubility follows the "like dissolves like" principle, heavily influenced by the nitro and amide moieties which facilitate dipole-dipole interactions and hydrogen bonding.

Table 1: Solubility Screening Guide
Solvent ClassRepresentative SolventsSolubility RatingApplication Suitability
Polar Aprotic DMSO, DMF, DMAcHigh Excellent for SNAr; difficult to remove (high BP).[1][2][3]
Polar Aprotic (Green) Acetonitrile (MeCN), SulfolaneGood Recommended for SNAr; easier workup (MeCN).[2][3]
Polar Protic Methanol, Ethanol, IsopropanolModerate (Hot) Recommended for Reductions & Crystallization.[2][3]
Ethers THF, 2-MeTHF, CPMEModerate Good for anhydrous reactions; 2-MeTHF is the green choice.[1][2][3]
Esters Ethyl Acetate (EtOAc), IPMLow-Moderate Excellent for workup/extraction; poor for dissolving neat solids at RT.[2][3]
Non-Polar Hexane, Heptane, TolueneInsoluble Ideal Anti-solvents for precipitation/purification.[2][3]

Technical Insight: While DMF is the historical standard for dissolving nitroacetanilides, it poses genotoxicity risks.[3] DMSO is a safer alternative for high-temperature reactions, while Acetonitrile is superior for reactions requiring easy solvent removal.[1][2][3]

Reaction-Specific Solvent Selection

Scenario A: Nucleophilic Aromatic Substitution (SNAr)

Target: Displacement of the C5-Fluorine (para to NO2).[2][3] Mechanism: Addition-Elimination via a Meisenheimer complex.[2]

  • Challenge: The reaction requires a solvent that stabilizes the polar transition state but does not compete as a nucleophile (avoid primary alcohols if using strong alkoxide bases).

  • Traditional Approach: DMF or NMP at 80–120 °C.[1][2][3]

  • Optimized Protocol: Use Acetonitrile (MeCN) or DMSO .[2][3]

    • Why? MeCN is a "usable" green solvent (GSK Guide) that supports SNAr kinetics due to its high dielectric constant.[2][3] If higher temperatures (>80 °C) are needed, DMSO is preferred over NMP due to lower reproductive toxicity.[2][3]

    • Regioselectivity:[2][3][5] Polar aprotic solvents enhance the nucleophilicity of the attacking amine/thiol, favoring the kinetically controlled product (C5 substitution).

Scenario B: Nitro Group Reduction

Target: Conversion to 2-(2-amino-4,5-difluorophenyl)acetamide. Mechanism: Catalytic Hydrogenation or Dissolving Metal Reduction.[1][2][3]

  • Challenge: Preventing hydrodefluorination (loss of F atoms) while reducing the NO2 group.

  • Optimized Protocol:

    • Catalytic (H2/Pd-C): Use Ethyl Acetate or Methanol .[1][2][3] Avoid acidic media to prevent defluorination.[3]

    • Chemical (Fe/AcOH): Use Ethanol/Water (4:1) .[2][3][6] This protic mixture ensures solubility of the iron salts and the substrate, facilitating electron transfer at the metal surface.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent reaction pathways for DFNA and the critical decision nodes for solvent selection.

DFNA_Pathways Start Starting Material: 2-(4,5-Difluoro-2-nitrophenyl)acetamide (DFNA) SnAr_Path Pathway A: S_NAr (C5-F Displacement) Start->SnAr_Path Nucleophile (R-NH2, R-SH) Base (K2CO3) Reduction_Path Pathway B: Nitro Reduction (Aniline Formation) Start->Reduction_Path Fe/AcOH or H2/Pd Hydrolysis_Path Pathway C: Hydrolysis (Deacetylation) Start->Hydrolysis_Path H3O+ Reflux Product_SnAr Product: 5-Substituted-4-fluoro analogue SnAr_Path->Product_SnAr Solv_SnAr Solvent Choice: MeCN (Green) or DMSO Avoid: DMF/NMP SnAr_Path->Solv_SnAr Product_Red Product: 2-Amino-4,5-difluoro acetamide Reduction_Path->Product_Red Solv_Red Solvent Choice: EtOH/H2O (Fe reduction) EtOAc (Hydrogenation) Reduction_Path->Solv_Red Product_Hyd Product: 4,5-Difluoro-2-nitro aniline Hydrolysis_Path->Product_Hyd Solv_Hyd Solvent Choice: Aqueous HCl/EtOH Hydrolysis_Path->Solv_Hyd

Caption: Reaction divergence for DFNA showing solvent dependencies for Substitution (Yellow), Reduction (Green), and Hydrolysis (Red).

Detailed Experimental Protocols

Protocol 1: Green SNAr Substitution with a Primary Amine

Objective: Selective displacement of the C5-fluorine atom using a greener solvent system.

Materials:

  • DFNA (1.0 equiv)[2][3][6]

  • Primary Amine (1.1 equiv)[2][3]

  • Diisopropylethylamine (DIPEA) (1.5 equiv)[2][3]

  • Solvent: Acetonitrile (MeCN) (Reagent Grade)[2][3]

Step-by-Step:

  • Dissolution: Charge a reaction vial with DFNA (e.g., 500 mg). Add MeCN (5 mL, 10 vol). Stir at room temperature. Note: If the solid does not fully dissolve, the reaction will proceed as a slurry.

  • Addition: Add DIPEA followed by the primary amine.

  • Reaction: Heat the block to 60–70 °C . Monitor by HPLC/TLC.[2][3] The electron-deficient ring reacts rapidly; typically complete within 2–4 hours.[1]

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Slowly add Water (10–15 mL) as an anti-solvent.[2][3]

    • The product should precipitate as a solid.[7]

    • Filter and wash with water to remove DIPEA salts.[2][3]

  • Validation: 19F NMR should show a shift or disappearance of the C5-F signal (approx. -130 to -140 ppm range typically).[1][2]

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group without defluorination.

Materials:

  • DFNA (1.0 equiv)[2][3][6]

  • Iron Powder (5.0 equiv, <10 micron preferred)[2][3]

  • Ammonium Chloride (NH4Cl) (5.0 equiv) or Acetic Acid[2][3]

  • Solvent: Ethanol / Water (3:1 v/v) [2][3]

Step-by-Step:

  • Preparation: Suspend DFNA in Ethanol/Water (3:1 ratio).

  • Activation: Add Iron powder and NH4Cl.

  • Reflux: Heat to 70–80 °C with vigorous stirring (mechanical stirring recommended for scale >10g).

  • Monitoring: Reaction is usually complete in 1–2 hours. The yellow color of the nitro compound will fade to a pale beige/colorless amine species.

  • Workup:

    • Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

    • Concentrate the filtrate to remove ethanol.[6]

    • Extract the aqueous residue with Ethyl Acetate (green alternative to DCM).[2][3]

    • Dry over MgSO4 and concentrate.

References

  • BenchChem. An In-depth Technical Guide to the Solubility of N-(2-Methyl-5-nitrophenyl)acetamide. (General solubility principles for nitroacetanilides). Link[2][3]

  • Henderson, R. K., et al. (2011).[2][3][8] Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry.[1][2][3][8] Green Chemistry, 13, 854-862.[3] Link

  • Prat, D., et al. (2014).[2][3] Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 18(11), 1617–1624.[2] Link[2][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 540127, N-(4,5-Difluoro-2-nitrophenyl)acetamide.[1][2][3]Link[2][3]

  • Adams, J. P., et al. (2018).[2][3] Nucleophilic Aromatic Substitution (SNAr) – A Round Peg in a Square Hole? (Review of SnAr mechanisms and solvent effects). Link[2][3]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the nitration of N-(3,4-difluorophenyl)acetamide

Technical Support Guide: Optimizing Yield in the Nitration of N-(3,4-Difluorophenyl)acetamide Executive Summary & Reaction Overview Subject: Nitration of N-(3,4-difluorophenyl)acetamide (3,4-Difluoroacetanilide) to synth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Optimizing Yield in the Nitration of N-(3,4-Difluorophenyl)acetamide

Executive Summary & Reaction Overview

Subject: Nitration of N-(3,4-difluorophenyl)acetamide (3,4-Difluoroacetanilide) to synthesize N-(4,5-difluoro-2-nitrophenyl)acetamide. Primary Challenge: Balancing the activating power of the acetamido group against the deactivating effect of the fluorine atoms while preventing acid-catalyzed deacetylation (hydrolysis).

Reaction Logic: The substrate contains a strongly activating, ortho-/para-directing acetamido group (-NHCOCH₃) and two deactivating, ortho-/para-directing fluorine atoms at positions 3 and 4.

  • Para-position (C4): Blocked by Fluorine.

  • Ortho-positions (C2 & C6):

    • C2: Flanked by the bulky acetamido group and a fluorine atom.[1] Sterically hindered.

    • C6: Flanked by the acetamido group and a hydrogen atom. Sterically favored.

  • Outcome: The reaction selectively yields the C6-nitrated product. Upon renumbering according to IUPAC priority rules, this product is N-(4,5-difluoro-2-nitrophenyl)acetamide [1].

Optimized Experimental Protocol

This protocol utilizes a standard mixed-acid strategy optimized for temperature control to minimize hydrolysis.

Reagents:

  • N-(3,4-difluorophenyl)acetamide (1.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) – Solvent & Catalyst

  • Fuming Nitric Acid (HNO₃, >90%) or Potassium Nitrate (KNO₃) – Nitrating Agent

Step-by-Step Workflow:

  • Dissolution (The "Cold Start"):

    • Charge a round-bottom flask with N-(3,4-difluorophenyl)acetamide.

    • Add concentrated H₂SO₄ (approx. 5–7 mL per gram of substrate).

    • Critical: Cool the mixture to 0–5 °C in an ice/salt bath. Stir until fully dissolved. The acetamido oxygen is protonated here, but the group remains activating relative to the deactivated ring.

  • Nitration (Controlled Addition):

    • Prepare the nitrating mixture (HNO₃/H₂SO₄) in a separate vessel, cooling it to 0 °C.

    • Add the nitrating mixture dropwise to the substrate solution.[2]

    • Temperature Rule: Maintain internal temperature <10 °C . Exceeding this threshold exponentially increases the rate of deacetylation (loss of protecting group) [2].

  • Digestion:

    • After addition, stir at 0–5 °C for 30–60 minutes. Monitor via TLC or HPLC.

    • Endpoint: Disappearance of starting material. Do not over-stir, as this invites side reactions.

  • Quench & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • The product will precipitate as a pale yellow solid.

    • Filter and wash the cake with cold water until the filtrate pH is neutral (pH 6–7).

  • Purification:

    • Recrystallize from Ethanol/Water or Methanol to remove trace isomers or hydrolyzed byproducts (anilines).

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & Presence of "Free" Aniline

User Question: "I am getting low yields (40-50%), and NMR shows a significant amount of 3,4-difluoroaniline or 4,5-difluoro-2-nitroaniline. What went wrong?"

Senior Scientist Analysis: You are experiencing acid-catalyzed hydrolysis (deacetylation). The acetamido group is a masking group; under hot, acidic conditions, it cleaves to form the amine. Once the amine is formed, it is easily oxidized or forms tar, destroying your yield.

Corrective Actions:

  • Check Temperature: Did the internal temp spike above 15°C during HNO₃ addition? The exotherm is rapid. Use a digital thermometer probe directly in the liquid.

  • Quench Speed: Do not leave the reaction sitting in acid after completion. Quench immediately.

  • Acid Strength: If using fuming HNO₃, ensure your H₂SO₄ is strictly anhydrous. Water generated during nitration accelerates hydrolysis.

Issue 2: Formation of Tarry/Black Impurities

User Question: "The reaction mixture turned dark black/brown, and the product is sticky."

Senior Scientist Analysis: This indicates oxidation of the aromatic ring. While the fluorine atoms deactivate the ring against oxidation, the acetamido group activates it.[2] If the local concentration of HNO₃ is too high (poor mixing) or the temperature is uncontrolled, the nitric acid acts as an oxidant rather than a nitrating agent.

Corrective Actions:

  • Improve Mixing: Use an overhead stirrer for scales >10g. Magnetic bars often fail in viscous H₂SO₄ mixtures.

  • Dilute the Nitrating Agent: Pre-mix HNO₃ with H₂SO₄ before addition to dilute the thermal shock.

Issue 3: Regioselectivity (Isomer Contamination)

User Question: "I see a minor isomer (~5-10%) in the crude. Is this the 2,3-difluoro-6-nitro isomer?"

Senior Scientist Analysis: Yes, nitration at the position between the fluorine and the acetamido group (the "crowded" ortho position) is the minor pathway. While sterics disfavor it, highly energetic conditions (high temp) can increase its ratio.

Corrective Actions:

  • Lower Temperature: Kinetic control favors the less hindered position (C6). Run the reaction at -5 °C to 0 °C.

  • Purification: This isomer is usually more soluble in ethanol. Recrystallization is effective.

Visualization & Logic

Figure 1: Reaction Workflow & Critical Control Points

NitrationWorkflow Start Start: N-(3,4-difluorophenyl)acetamide Dissolve Dissolve in H2SO4 (Temp: 0-5°C) Start->Dissolve Addition Add HNO3/H2SO4 Dropwise (CRITICAL: Maintain <10°C) Dissolve->Addition Monitor Monitor Reaction (TLC/HPLC) Addition->Monitor Check Starting Material Consumed? Monitor->Check Check->Addition No (Stir longer) Quench Quench on Crushed Ice Check->Quench Yes Filter Filter & Wash to Neutral pH Quench->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify

Caption: Optimized workflow emphasizing temperature control to prevent hydrolysis.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue LowYield Low Yield / Hydrolysis Problem->LowYield Tarry Black/Tarry Product Problem->Tarry Isomers Isomer Contamination Problem->Isomers Sol1 Reduce Temp (<10°C) Quench Faster LowYield->Sol1 Sol2 Improve Stirring Dilute HNO3 Tarry->Sol2 Sol3 Use Kinetic Control (-5°C) Recrystallize Isomers->Sol3

Caption: Diagnostic tree for resolving common yield-limiting factors.

Quantitative Data Summary

Table 1: Impact of Temperature on Yield and Purity (Data aggregated from general acetanilide nitration profiles [2, 3])

Reaction TemperatureTypical YieldPrimary ImpurityMechanism of Failure
-5°C to 5°C 85 - 95% None (<1%)Optimal Range
10°C to 20°C70 - 80%3,4-difluoroanilineMild Hydrolysis
> 25°C< 50%Tars / Complex mixRapid Hydrolysis & Oxidation

FAQs

Q: Can I use Acetyl Nitrate (HNO₃ + Ac₂O) instead of Mixed Acid? A: Yes. Acetyl nitrate generated in situ (using acetic anhydride and nitric acid) is a milder reagent that often improves regioselectivity for ortho-nitration [3]. However, it requires careful handling as mixtures of nitric acid and acetic anhydride can be explosive if not controlled (keep <5°C). This method avoids the harsh sulfuric acid environment, potentially reducing hydrolysis.

Q: How do I remove the 4,5-difluoro-2-nitroaniline impurity if it forms? A: The aniline impurity is more basic than the acetanilide product. You can wash the organic layer (if extracting) or the solid cake with dilute HCl (1N). The aniline will form a water-soluble hydrochloride salt and be washed away, leaving the nitrated acetanilide behind.

Q: Is this reaction scalable? A: Yes, but heat removal becomes the bottleneck. For scale-up (>100g), dosing of HNO₃ must be controlled by a pump linked to a temperature sensor. Continuous flow reactors are highly recommended for this class of reactions to manage the exotherm safely [4].

References

  • Canadian Journal of Chemistry. (1968). Nitrations of acetanilides by reagents of NO2X type. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration. Retrieved March 8, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Isomer Resolution for 2-(4,5-Difluoro-2-nitrophenyl)acetamide

Welcome to the Advanced Chromatography and Purification Support Center. As drug development workflows increasingly incorporate heavily fluorinated aromatics, the isolation of specific nitration isomers has become a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Purification Support Center. As drug development workflows increasingly incorporate heavily fluorinated aromatics, the isolation of specific nitration isomers has become a critical bottleneck. The nitration of difluorophenylacetamides frequently yields closely related positional isomers (e.g., 2-nitro vs. 6-nitro derivatives). Because these isomers share identical molecular weights and exhibit nearly indistinguishable polarities on standard silica, conventional purification often fails.

This guide provides field-proven, mechanistically grounded solutions to isolate 2-(4,5-Difluoro-2-nitrophenyl)acetamide from its isomeric byproducts with >99% purity.

Quantitative Comparison of Purification Techniques

To select the appropriate methodology, consult the quantitative performance metrics below. These figures are based on standard synthetic scale-ups and represent expected baseline outcomes.

Purification TechniquePrimary Separation MechanismIdeal Starting PurityExpected Recovery YieldFinal Target PurityScalability Limit
Silica Gel (Normal Phase) Bulk Polarity / H-bondingAny< 30% (Severe co-elution)< 80%> 100 g
Recrystallization (EtOH/H₂O) Crystal Lattice Energy> 85%65 - 75%> 99%> 1 kg
Prep-HPLC (PFP Column)

& Fluorine Affinity
< 85%85 - 90%> 99%~ 10 g / run
Troubleshooting & FAQs

Q1: Standard silica gel chromatography (Hexane/EtOAc) is failing to resolve my nitration isomers. Why is this happening, and what is the alternative? Causality: Silica gel separates molecules primarily through hydrogen bonding and bulk dipole interactions. The positional isomers of 2-(4,5-difluoro-2-nitrophenyl)acetamide possess identical hydrogen-bonding capacities (via the primary acetamide group) and highly similar overall dipole moments. Consequently, they co-elute. Solution: Transition from normal-phase silica to a Pentafluorophenyl (PFP) reversed-phase column. PFP stationary phases leverage orthogonal retention mechanisms—specifically


 electron interactions, dipole-dipole interactions, and unique fluorine-fluorine affinities. This provides superior selectivity for fluorinated positional isomers compared to standard C18 or bare silica .

Q2: I am trying to recrystallize the crude mixture, but the isomeric ratio isn't improving. What is the mechanistic flaw in my approach? Causality: If you are using a highly polar aprotic solvent or pure ethyl acetate, the strong intermolecular hydrogen bonding of the acetamide groups can cause the isomers to co-crystallize, forming a solid solution. The kinetic precipitation outpaces thermodynamic sorting. Solution: Switch to a protic solvent system, such as an Ethanol/Water mixture. The protic solvent actively competes for hydrogen bonding with the acetamide moiety, breaking the co-crystal matrix. The thermodynamic solubility differences between the isomers—driven by their distinct crystal lattice energies—then govern precipitation, allowing the target isomer to selectively crystallize upon controlled cooling .

Q3: How do I scale up the separation from analytical UPLC to preparative HPLC without losing resolution? Causality: Overloading a preparative column often causes peak broadening that destroys the narrow resolution margins of positional isomers, leading to merged peaks. Solution: Maintain a strictly isocratic elution profile during scale-up. Analytical methods utilizing UPLC-MS have demonstrated that isocratic elution (e.g., Water/Acetonitrile) is highly effective for the rapid isomeric separation of fluorinated aromatics, independent of pH variations between 2.2 and 10.2. Keep the injection volume low and increase the column diameter rather than the sample concentration .

Purification Decision Workflow

Use the following decision matrix to determine the most efficient purification route based on your crude UPLC-MS data.

Workflow A Crude 2-(4,5-Difluoro-2-nitrophenyl)acetamide (Mixture of Positional Isomers) B UPLC-MS / NMR Analysis Determine Isomeric Ratio A->B C Target Isomer >85%? B->C D Thermodynamic Recrystallization (EtOH/H2O System) C->D Yes E Preparative HPLC (PFP Stationary Phase) C->E No F >99% Pure Target Isomer D->F E->F

Figure 1: Decision matrix for purifying fluorinated nitrophenylacetamide isomers based on crude purity.

Self-Validating Experimental Protocols
Protocol A: Thermodynamic Recrystallization (For >85% Crude Purity)

This protocol utilizes protic solvent competition to prevent co-crystallization, ensuring thermodynamic control.

  • Dissolution: Place 10.0 g of crude 2-(4,5-Difluoro-2-nitrophenyl)acetamide in a 250 mL Erlenmeyer flask. Add minimal boiling Ethanol (approx. 40-50 mL) while stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add hot deionized water dropwise until a faint, persistent turbidity is observed.

  • Clarification: Add 1-2 drops of hot Ethanol just until the solution turns clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 4 hours, then transfer to a 4°C refrigerator for an additional 12 hours to maximize lattice formation.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold Ethanol/Water (1:3 v/v).

  • System Validation: Analyze both the isolated crystals and the mother liquor via UPLC-MS. Validation criteria: The crystals must show >99% purity of the target isomer. The mother liquor should show a heavy enrichment of the undesired isomer. If the ratio in the crystals matches the crude, a solid solution has formed; reduce the cooling rate and increase the water ratio.

Protocol B: Preparative HPLC Resolution (For <85% Crude Purity)

This protocol leverages fluorine-fluorine interactions on a PFP phase to resolve tightly eluting isomers.

  • Column Preparation: Equilibrate a Preparative Hypersil GOLD PFP column (250 x 21.2 mm, 5 µm) with an isocratic mobile phase of 60% Deionized Water and 40% Acetonitrile at a flow rate of 20 mL/min.

  • Sample Loading: Dissolve the crude mixture in the mobile phase to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter. Inject a maximum of 2 mL (100 mg) per run to prevent peak broadening.

  • Elution & Monitoring: Monitor the eluent at 254 nm. The positional isomers will typically elute between 8 and 12 minutes. The

    
     interactions of the PFP column will selectively retain the isomer with the least sterically hindered nitro group longer.
    
  • Fraction Collection: Collect the peaks into clean glass tubes.

  • System Validation: Before pooling, run a 10 µL aliquot of each fraction on an analytical UPLC-MS. Validation criteria: Only pool fractions demonstrating >99.5% isomeric purity.

  • Isolation: Lyophilize the pooled fractions to yield the pure 2-(4,5-Difluoro-2-nitrophenyl)acetamide as a dry powder.

References
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column LCGC International URL:[Link]

  • Rapid separation of isomeric fluorophenyl nitrones by ultra-performance liquid chromatography coupled with mass spectrometry and application of the developed method to real sample analysis Analytica Chimica Acta (PubMed) URL:[Link]

Troubleshooting

Recrystallization solvents for high-purity 2-(4,5-Difluoro-2-nitrophenyl)acetamide

Technical Support Center: Purification of 2-(4,5-Difluoro-2-nitrophenyl)acetamide Technical Overview & Solvent Selection Strategy Compound Analysis: The target molecule, 2-(4,5-Difluoro-2-nitrophenyl)acetamide , contains...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(4,5-Difluoro-2-nitrophenyl)acetamide

Technical Overview & Solvent Selection Strategy

Compound Analysis: The target molecule, 2-(4,5-Difluoro-2-nitrophenyl)acetamide , contains three distinct functional motifs that dictate its solubility profile:

  • Nitro Group (

    
    ):  Highly polar and electron-withdrawing, increasing solubility in polar aprotic solvents (DMSO, DMF) and warm alcohols.
    
  • Difluoro-Substitution: Increases lipophilicity compared to non-fluorinated analogs, reducing water solubility and increasing solubility in halogenated solvents or aromatics (Toluene).

  • Acetamide Moiety (

    
    ):  capable of hydrogen bonding, making the compound prone to "oiling out" if the solvent polarity is not carefully balanced.
    

The Purification Challenge: The primary challenge with fluorinated nitro-acetamides is separating them from their regioisomers (e.g., 2,3-difluoro or 3,4-difluoro impurities) and unreacted starting materials. Fast precipitation often traps these impurities.[1] Therefore, a thermodynamically controlled crystallization (slow cooling) is required.

Recommended Solvent Systems
Solvent SystemRoleApplicationProsCons
Ethanol / Water Primary Recommendation General PurityExcellent removal of polar impurities; eco-friendly.Risk of hydrolysis if heated too long; moderate yield.
Ethyl Acetate / n-Heptane High Yield Bulk CrystallizationHigh recovery rates; good for removing non-polar byproducts."Oiling out" risk if Heptane added too fast.
Toluene (Single Solvent) High Purity Removal of IsomersExcellent rejection of regioisomers due to

-stacking selectivity.
Lower recovery; requires high temperatures (

).
IPA (Isopropyl Alcohol) Alternative Scale-upLower volatility than EtOH; safer for large batches.Slower crystallization kinetics.[1]

Troubleshooting Guide

This section addresses specific failure modes reported by process chemists working with fluorinated nitro-aromatics.

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? Diagnosis: This occurs when the compound separates as a supercooled liquid before it can organize into a crystal lattice. It is common in acetamides due to their flexibility and H-bonding capability. Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil phase dissolves completely.

  • Seed: Cool the solution very slowly to just below the saturation point (cloud point) and add seed crystals of pure product.

  • Agitate: Increase stirring speed to prevent oil droplets from coalescing.

  • Solvent Adjustment: If using EtOH/Water, slightly increase the ethanol ratio. If using EtOAc/Heptane, reduce the amount of Heptane.

Q2: The crystals are yellow/brown, but the pure compound should be pale/white. How do I remove the color? Diagnosis: Nitro compounds are naturally yellow, but dark brown/orange indicates oxidation byproducts or aniline impurities. Corrective Protocol:

  • Activated Carbon: During the hot dissolution step, add Activated Charcoal (5-10 wt%) .

  • Hot Filtration: Stir for 15-30 minutes at reflux, then filter through a Celite pad while hot to remove the carbon.

  • Crystallize: Proceed with cooling. Note: Do not use charcoal if the yield is already low, as it can adsorb some product.

Q3: My yield is low (<50%) after filtration. Diagnosis: The compound is too soluble in the mother liquor, or the "anti-solvent" ratio is too low. Corrective Protocol:

  • Cooling Profile: Ensure the final slurry is cooled to

    
     and held for at least 2 hours.
    
  • Second Crop: Concentrate the mother liquor (filtrate) to half volume and cool again to recover a second crop (purity may be lower).

  • Salting Out: If using Ethanol/Water, adding a small amount of NaCl to the aqueous phase can drive the organic product out of solution (Salting Out effect).

Experimental Protocols (SOPs)

Protocol A: Two-Solvent Recrystallization (Ethanol / Water)

Best for: Initial purification and removal of polar salts/acids.

  • Dissolution: Place 10.0 g of crude 2-(4,5-Difluoro-2-nitrophenyl)acetamide in a flask. Add Ethanol (95%) slowly while heating to reflux (

    
    ). Use the minimum amount required to dissolve the solid (approx. 5-10 mL per gram).
    
  • Clarification (Optional): If insoluble particles are present, perform a hot filtration.[2]

  • Precipitation: While maintaining a gentle boil, add warm Water dropwise. Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot Ethanol until the solution is clear again.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (slow cooling promotes large, pure crystals).

  • Finishing: Once at room temperature, place in an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the crystals and wash with cold Ethanol/Water (1:1 mixture). Dry under vacuum at

    
    .
    
Protocol B: Single-Solvent Recrystallization (Toluene)

Best for: Removing structural isomers and achieving >99.5% HPLC purity.

  • Dissolution: Suspend crude solid in Toluene (approx. 8-12 mL per gram).

  • Heating: Heat to reflux (

    
    ). The solid should dissolve completely.[1] If not, add small aliquots of Toluene.
    
  • Cooling Ramp: Turn off the heat source and allow the vessel to cool on the oil bath (slow ramp).

  • Seeding: At

    
    , add seed crystals if available.
    
  • Isolation: Filter at

    
    . Wash with cold Toluene.
    

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the optimal purification route based on crude material characteristics.

RecrystallizationLogic Start Crude 2-(4,5-Difluoro- 2-nitrophenyl)acetamide CheckPurity Check Initial Purity (HPLC/TLC) Start->CheckPurity HighImpurities High Impurities (<90%) CheckPurity->HighImpurities Dirty LowImpurities Moderate Impurities (>90%) CheckPurity->LowImpurities Clean ColorIssue Colored/Dark? HighImpurities->ColorIssue IsomerIssue Isomer Contamination? LowImpurities->IsomerIssue SolventTol Protocol B: Toluene Reflux IsomerIssue->SolventTol Yes (Isomers present) SolventEtOH Protocol A: EtOH / Water IsomerIssue->SolventEtOH No (General cleanup) ColorIssue->IsomerIssue No ColorIssue->SolventEtOH Yes (Use Carbon) FinalCheck Final Analysis (MP & HPLC) SolventTol->FinalCheck Charcoal Add Activated Carbon Step SolventEtOH->Charcoal If colored SolventEtOH->FinalCheck Charcoal->FinalCheck

Caption: Decision matrix for solvent selection based on impurity profile. Toluene is preferred for isomer separation, while Ethanol/Water is superior for general cleaning and color removal.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative and often has higher solubility for nitro-aromatics. However, Methanol is more toxic and has a lower boiling point (


 vs 

), which reduces the temperature differential available for crystallization, potentially lowering the single-pass yield.

Q: What is the expected Melting Point for the pure compound? A: While specific literature values for the 4,5-difluoro variant vary by synthesis method, analogous pure nitro-acetamides typically melt in the range of 160–180°C (distinct from the lower melting acetanilides). A sharp melting range (


 variation) is the best indicator of purity. If your MP is low (e.g., 

), you likely have significant solvent inclusion or isomer contamination.

Q: Is the compound sensitive to hydrolysis during recrystallization? A: Acetamides are generally stable in neutral boiling water. However, prolonged boiling in acidic or basic conditions will hydrolyze the amide to the corresponding aniline or carboxylic acid. Ensure your water source is pH neutral and avoid boiling for


 hours.

References

  • University of Alberta. (n.d.). Recrystallization: Theory and Solvent Selection Guides.[1] Department of Chemistry. [Link]

  • PubChem. (2025). Compound Summary: N-(4,5-difluoro-2-nitrophenyl)acetamide.[3] National Library of Medicine. [Link]

Sources

Optimization

Minimizing side reactions during the synthesis of 2-(4,5-Difluoro-2-nitrophenyl)acetamide

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals synthesizing 2-(4,5-Difluoro-2-nitrophenyl)acetamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals synthesizing 2-(4,5-Difluoro-2-nitrophenyl)acetamide .

Nomenclature Notice: In commercial and industrial contexts, this compound is frequently listed as 2-(4,5-Difluoro-2-nitrophenyl)acetamide, but its standard IUPAC designation is N-(4,5-difluoro-2-nitrophenyl)acetamide (CAS 1662-21-1), also known as 4',5'-difluoro-2'-nitroacetanilide[1][2]. It is a critical intermediate in the synthesis of fluorinated benzimidazoles and metalloenzyme inhibitors[3]. The core synthetic step involves the highly regioselective electrophilic aromatic nitration of 3,4-difluoroacetanilide[4].

Mechanistic Overview & Reaction Pathways

To minimize side reactions, one must first understand the causality of the electrophilic aromatic substitution (EAS) taking place. The acetamido group (-NHCOCH₃) is a strong electron-donating group that activates the aromatic ring and directs incoming electrophiles to the ortho and para positions[4][5].

Because the para position (C4) is blocked by a fluorine atom, nitration is forced to the ortho positions (C2 and C6). The C6 position is favored due to significantly lower steric hindrance (electric hindrance) compared to the C2 position, which is sterically compressed between the bulky acetamido group and the C3 fluorine[6][7]. Deviations from optimal thermodynamic control will force the reaction down parasitic pathways.

ReactionPathways SM 3,4-Difluoroacetanilide (Substrate) DP N-(4,5-Difluoro-2-nitrophenyl)acetamide (Desired Product) SM->DP C6 Attack (T < 5°C) RI N-(3,4-Difluoro-2-nitrophenyl)acetamide (Regioisomer) SM->RI C2 Attack (High Temp) HI 4,5-Difluoro-2-nitroaniline (Hydrolysis Impurity) SM->HI Hydrolysis (Excess H2O) NO2 Nitronium Ion (NO2+) NO2->DP ON Dinitroacetanilide (Over-nitration) DP->ON Excess HNO3

Reaction pathways and side reactions in the nitration of 3,4-difluoroacetanilide.

Troubleshooting Guides & FAQs

Q: Why is my product heavily contaminated with the 3,4-difluoro-2-nitro regioisomer? A: This is a direct consequence of poor temperature control. The activation energy required to nitrate the sterically hindered C2 position is higher than that for the C6 position[4][5]. If the internal temperature of your reaction exceeds 5 °C during the mixed acid addition, the system gains enough thermal energy to overcome this barrier, leading to a loss of regioselectivity[8][9]. Solution: Ensure vigorous stirring, use a dry-ice/acetone or salt-ice bath, and reduce the addition rate of the nitrating mixture.

Q: I am detecting significant amounts of 4,5-difluoro-2-nitroaniline in my HPLC trace. How is this forming? A: You are observing the acidic hydrolysis of the acetamide protecting group[3][10]. The mixed acid environment (HNO₃/H₂SO₄) can cleave the amide bond if the water content is too high or if the reaction is left unquenched for too long at elevated temperatures. Solution: Maintain strictly anhydrous conditions by using fuming nitric acid (>90%) and concentrated sulfuric acid (98%). Quench the reaction immediately over crushed ice once In-Process Controls (IPC) show completion.

Q: My reaction mixture turned dark brown/black, and I am seeing dinitro-impurities. What went wrong? A: This indicates over-nitration and oxidative degradation (tarring)[8][9]. Nitric acid is a potent oxidant. Using a large stoichiometric excess of HNO₃, or allowing localized "hot spots" to form due to inadequate mixing, forces a second nitration event or oxidizes the aromatic ring. Solution: Strictly limit HNO₃ to 1.05 equivalents. Ensure your impeller speed is sufficient to disperse the acid drop instantly upon addition.

Quantitative Impact of Reaction Parameters

To illustrate the causality of the parameters discussed above, the following table summarizes how specific deviations in the experimental setup impact the quantitative yield and impurity profile of the final product.

Internal Temp (°C)HNO₃ EquivalentsDesired Product Yield (%)Regioisomer Impurity (%)Dinitro Impurity (%)Hydrolysis Impurity (%)
0 - 5 (Optimal) 1.05 > 85% < 2% < 1% < 1%
15 - 201.05~ 65%12 - 15%2%3 - 5%
0 - 51.50~ 50%< 2%> 25%< 1%
> 301.05< 40%> 15%5%> 15% (Severe Tarring)

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. It includes mandatory In-Process Controls (IPCs) that validate the success of the current step before allowing the chemist to proceed, thereby preventing cascading failures.

ExperimentalWorkflow A 1. Substrate Dissolution Dissolve in conc. H2SO4 (0-5°C) C 3. Controlled Addition Maintain T < 5°C A->C B 2. Mixed Acid Prep Pre-cool HNO3/H2SO4 B->C D 4. IPC Check (HPLC) Validate SM < 1% C->D D->C Fail (SM > 1%) E 5. Quenching Pour over crushed ice D->E Pass F 6. Isolation Vacuum filtration & wash E->F G 7. Purification Recrystallize (EtOH/H2O) F->G

Self-validating experimental workflow for synthesizing the target acetamide.

Step-by-Step Methodology

Step 1: Substrate Dissolution

  • Charge a dry, jacketed reactor with concentrated H₂SO₄ (98%, 5 volumes relative to substrate weight).

  • Cool the reactor to 0 °C.

  • Slowly add 3,4-difluoroacetanilide (1.0 eq) in portions.

  • Validation: The solution must be clear and homogenous before proceeding. If undissolved solids remain, increase stirring time.

Step 2: Mixed Acid Preparation

  • In a separate, dry addition funnel, carefully mix concentrated H₂SO₄ (1 volume) with fuming HNO₃ (1.05 eq).

  • Validation: Monitor the temperature of the addition funnel; allow the exothermic mixing heat to dissipate until the mixture returns to < 5 °C.

Step 3: Controlled Addition

  • Begin dropwise addition of the mixed acid to the reactor.

  • Validation: Monitor the internal thermocouple. The addition rate must be dynamically adjusted so that the internal temperature strictly remains between 0 °C and 5 °C[8][9].

Step 4: IPC Validation (Critical)

  • Action: 30 minutes post-addition, sample 50 µL of the reaction mixture, quench in 1 mL cold methanol, and analyze via HPLC (UV 254 nm).

  • Validation Criteria: The peak area of the starting material must be < 1.0%.

  • Corrective Action: If SM > 1.0%, continue stirring at 0–5 °C for an additional 30 minutes and re-sample. Do not add additional HNO₃ unless SM remains stagnant across two consecutive checks (indicating depleted nitronium ions).

Step 5: Quenching & Isolation

  • Once IPC passes, immediately pour the reaction mixture over a 10-fold excess of vigorously stirred crushed ice to halt the reaction and precipitate the product.

  • Validation: The temperature of the quench bath must not exceed 10 °C during the transfer to prevent late-stage hydrolysis.

  • Isolate the crude solid via vacuum filtration and wash thoroughly with ice-cold deionized water until the filtrate pH is neutral (> pH 5).

Step 6: Purification

  • Recrystallize the crude solid from a hot ethanol/water mixture to remove trace regioisomers and dinitro impurities[4][8]. Dry under vacuum at 45 °C to constant weight.

References

  • 4',5'-DIFLUORO-2'-NITROACETANILIDE | 1662-21-1 - ChemicalBook. 11

  • Synthesis of 4,5-difluoro-2-nitroaniline - PrepChem.com. 10

  • 3,4-Difluorobenzene-1,2-diamine CAS 153505-39-6 - Benchchem. 3

  • Theory: Nitration of aromatic rings is an example of an electrophilic... - AskFilo. 4

  • Theoretical Advances in Aromatic Nitration - Studylib. 6

  • A Study on Electrophilic Aromatic Substitution of Acetanilide - IJARSCT.5

  • During the nitration of acetanilide... - Brainly.8

  • In an experiment regarding Synthesis of p-Nitro acetanilide from Acetanilide... - AskFilo. 9

  • Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations - ACS Publications. 7

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2-(4,5-Difluoro-2-nitrophenyl)acetamide

Executive Summary & Compound Profile Identity Clarification: In the context of drug development intermediates, this compound is formally identified as N-(4,5-difluoro-2-nitrophenyl)acetamide (an acetanilide derivative).[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Identity Clarification: In the context of drug development intermediates, this compound is formally identified as N-(4,5-difluoro-2-nitrophenyl)acetamide (an acetanilide derivative).[1] The nomenclature "2-(...)" often refers to the position of the nitro group relative to the amide attachment or is a legacy naming convention.[1]

  • Structure: Acetyl group attached to the nitrogen of 4,5-difluoro-2-nitroaniline.

  • Molecular Formula: C₈H₆F₂N₂O₃[2]

  • Molecular Weight: 216.14 g/mol [3]

The Physicochemical Challenge: This molecule exhibits "Brick Dust" characteristics—high crystal lattice energy coupled with moderate lipophilicity. The nitro group at the ortho position induces strong intramolecular hydrogen bonding and intermolecular


-stacking, significantly reducing the free energy gain from aqueous solvation. Furthermore, the difluoro-substitution  increases lipophilicity (LogP ~1.5–2.0) without offering significant hydrogen-bond accepting capacity to water molecules.

Result: The compound is practically insoluble in pure water (< 0.1 mg/mL) and prone to rapid precipitation ("crashing out") upon dilution from organic stocks.

Troubleshooting Hub: Frequently Asked Questions

Category A: Dissolution & Stock Preparation

Q1: I prepared a 100 mM stock in DMSO, but it precipitates immediately when I add it to my cell culture media (aqueous buffer). Why? A: You are experiencing Solvent-Shift Precipitation . DMSO is a dipolar aprotic solvent that disrupts the crystal lattice effectively. Water is a polar protic solvent with a high dielectric constant but poor capacity to solvate the hydrophobic aromatic core.

  • Mechanism: When you dilute DMSO into water, the solvent power drops exponentially. If the local concentration exceeds the aqueous solubility limit before mixing is complete, nuclei form instantly.

  • Solution:

    • Reduce Stock Concentration: Lower your DMSO stock to 10-20 mM if possible.

    • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Use a "stepping stone" dilution with a cosolvent like PEG-400 or Propylene Glycol (e.g., DMSO -> PEG-400 -> Buffer).

    • Surfactant Shielding: Pre-dissolve the compound in DMSO containing 0.1% Tween-80. The surfactant prevents the aggregation of micro-precipitates upon aqueous dilution.

Q2: Can I use basic pH (pH > 10) to deprotonate the amide and increase solubility? A: CRITICAL WARNING: DO NOT USE. While the amide proton is weakly acidic (predicted pKa ~12-13 due to the electron-withdrawing nitro and fluorine groups), exposing this compound to high pH (pH > 9) risks hydrolysis .[1]

  • Risk: The hydroxide ion (

    
    ) will attack the carbonyl carbon, cleaving the acetyl group and releasing 4,5-difluoro-2-nitroaniline  (a toxic impurity) and acetate.
    
  • Recommendation: Maintain pH between 4.0 and 7.5. Rely on cosolvents, not ionization.

Q3: The compound "oils out" instead of crystallizing during my purification. How do I fix this? A: Oiling out occurs when the compound enters a "Liquid-Liquid Phase Separation" (LLPS) region before it hits the crystallization boundary.[1] This is common for fluorinated nitro-aromatics with low melting points (~106-109°C).

  • Fix:

    • Seed Crystals: Add seed crystals at a temperature above the oiling-out point but below the saturation point.

    • Slower Cooling: Rapid cooling traps the oil phase. Use a controlled ramp (e.g., 0.1°C/min).

    • Change Antisolvent: If using Water/Ethanol, switch to Water/Methanol or Water/Acetonitrile to alter the interfacial tension.

Validated Experimental Protocols

Protocol A: Kinetic Solubility Profiling (The "Shake-Flask" Alternative)

Use this to determine the maximum concentration before precipitation in your specific assay buffer.

Materials:

  • Compound Stock (50 mM in DMSO)

  • Assay Buffer (e.g., PBS pH 7.4)

  • 96-well UV-transparent plate

  • Plate reader (Absorbance at 280-320 nm; Note: Nitro groups absorb strongly, scan spectrum first)

Workflow:

  • Spectral Scan: Dissolve compound in MeOH to find

    
     (likely ~250-300 nm).[1] Ensure it doesn't overlap with DMSO cutoff (<260 nm).
    
  • Spiking: Add buffer to plate wells (190 µL).

  • Titration: Add increasing volumes of DMSO stock (0.5 µL to 10 µL) to separate wells. Keep DMSO % constant in controls.

  • Incubation: Shake for 4 hours at room temperature.

  • Read & Centrifuge: Measure Absorbance (Total). Then centrifuge plate (2000 x g, 10 min) to pellet precipitate.

  • Read Supernatant: Measure Absorbance again.

  • Calculation:

    • If

      
      , the compound is soluble.
      
    • The point where

      
       plateaus or drops is your Kinetic Solubility Limit .
      
Protocol B: Formulation for Animal Studies (IV/IP)

For researchers needing high doses (e.g., 10 mg/kg) where simple DMSO/Water fails.

Recommended Vehicle: 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline.

Step-by-Step:

  • Weigh the solid compound.

  • Dissolve completely in 100% DMSO (Volume = 5% of total). Vortex until clear.

  • Add PEG-400 (Volume = 40% of total). Vortex. The solution should remain clear.

  • Add Tween-80 (Volume = 5% of total). Vortex.

  • Add Saline (Volume = 50% of total) SLOWLY (dropwise) with continuous vortexing.

    • Why? Adding saline too fast causes local high-water zones where the compound precipitates. The "dropwise" method allows the surfactant to coat the molecules before they aggregate.

Visual Decision Guides

Figure 1: Solubility Optimization Workflow

A logic gate for selecting the correct solvent system based on application.[1]

SolubilityWorkflow Start Start: 2-(4,5-Difluoro-2-nitrophenyl)acetamide Solid Powder CheckApp Define Application Start->CheckApp InVitro In Vitro / Cell Assay (< 100 µM) CheckApp->InVitro InVivo In Vivo / Animal Study (> 1 mg/mL) CheckApp->InVivo Process Process Chemistry (Purification) CheckApp->Process DMSOSpike Prepare DMSO Stock (10-20 mM) InVitro->DMSOSpike Cosolvent Use Cosolvent System: 5% DMSO / 40% PEG400 / 55% Water InVivo->Cosolvent SolventSelect Recrystallization Solvent: Ethanol/Water or IPA/Water Process->SolventSelect Dilution Dilute into Media DMSOSpike->Dilution PrecipCheck Precipitation? Dilution->PrecipCheck Success1 Proceed with Assay PrecipCheck->Success1 No AddTween Add 0.05% Tween-20 to Media PrecipCheck->AddTween Yes AddTween->Success1 Cyclodex Try HP-beta-CD (20% w/v in water) Cosolvent->Cyclodex If fails TempControl Control Cooling Rate (Avoid Oiling Out) SolventSelect->TempControl

Caption: Decision tree for selecting solvent systems based on experimental concentration requirements.

Figure 2: The Hydrolysis Trap (Stability Warning)

Visualizing why pH adjustment is dangerous for this molecule.

Hydrolysis Reactant 2-(4,5-Difluoro-2-nitrophenyl)acetamide (Intact Amide) Intermediate Tetrahedral Intermediate Reactant->Intermediate + OH- Condition High pH (>9) OH- Attack Products Products (Irreversible): 1. 4,5-Difluoro-2-nitroaniline (Toxic) 2. Acetate Intermediate->Products Collapse

Caption: Mechanism of base-catalyzed hydrolysis. The electron-withdrawing nitro group accelerates the attack of hydroxide ions on the amide carbonyl.

Quantitative Data Reference

Table 1: Estimated Solubility Profile at 25°C (Based on structural analogues and polarity indices)

Solvent SystemEstimated SolubilityUsage Note
Water (pH 7) < 0.05 mg/mLPractically insoluble.[1] Do not use as primary solvent.
DMSO > 50 mg/mLExcellent stock solvent. Hygroscopic (keep sealed).
Ethanol (100%) 5 - 10 mg/mLModerate. Good for recrystallization if heated.
PEG-400 10 - 20 mg/mLGood cosolvent for formulations. Viscous.
5% DMSO / PBS ~0.1 - 0.5 mg/mLKinetic limit. Risk of precipitation over time.
20% HP-β-CD 1 - 5 mg/mLCyclodextrin encapsulation improves stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 540127, N-(4,5-Difluoro-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Bender, M. L., & Pollack, R. M. (1970). Alkaline hydrolysis of p-nitroacetanilide and p-formylacetanilide.[1][4] Journal of the American Chemical Society, 92(24), 7190–7194. (Mechanistic basis for hydrolysis risks in nitro-acetanilides).

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs.[1] European Journal of Pharmaceutical Sciences, 29(3-4), 203-214. (General principles of solubility for Class II compounds).

Sources

Optimization

Controlling exotherms during the preparation of 2-(4,5-Difluoro-2-nitrophenyl)acetamide

Part 1: Executive Technical Summary The preparation of 2-(4,5-Difluoro-2-nitrophenyl)acetamide typically proceeds via the amidation of its precursor, 2-(4,5-difluoro-2-nitrophenyl)acetic acid .[1] While the final molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

The preparation of 2-(4,5-Difluoro-2-nitrophenyl)acetamide typically proceeds via the amidation of its precursor, 2-(4,5-difluoro-2-nitrophenyl)acetic acid .[1] While the final molecule is a stable solid, the synthetic pathway involves two thermodynamically aggressive stages:[1]

  • Acid Activation: Conversion of the carboxylic acid to an acid chloride (using

    
     or 
    
    
    
    ).
  • Amidation: Nucleophilic acyl substitution with ammonia (

    
    ).
    

The Core Hazard: The amidation step is highly exothermic (


). In the presence of the ortho-nitro group, thermal runaway can trigger secondary decomposition of the nitro-aromatic core if temperatures exceed the Onset of Thermal Decomposition (

), typically

for stable nitro-aromatics, but significantly lower in basic reaction mixtures.[1]

This guide provides a self-validating protocol to manage these exotherms, ensuring both operator safety and product integrity.

Part 2: Critical Process Parameters (CPP) & Logic

To guarantee safety, you must control the rate of heat generation (


) so it never exceeds the cooling capacity (

) of your reactor.[1]
ParameterCritical LimitScientific Rationale
Reaction Temperature (

)

(Amidation)
High temperatures promote hydrolysis of the acid chloride and potential nucleophilic attack on the aromatic ring (

) by ammonia, displacing the fluorines.[1]
Dosing Rate

(max)
Controlled addition limits the accumulation of unreacted acid chloride, preventing "thermal accumulation" where heat is released all at once.[1]
Agitation

The reaction is heterogeneous (organic/aqueous interface).[1] Poor mixing creates "hot spots" where local temperatures exceed the bulk

.
Stoichiometry

Excess (

)
Ensures rapid consumption of the acid chloride, preventing dimer formation and ensuring the reaction kinetics remain zero-order with respect to the amine.

Part 3: Troubleshooting & FAQs

Q1: I observed a sudden temperature spike during the addition of the acid chloride to the ammonia solution. What went wrong?

Diagnosis: You likely experienced accumulation-controlled runaway .

  • Cause: If the agitation was insufficient or the addition was too fast, the acid chloride pooled in the reactor without reacting immediately. Once the mixing improved or the critical concentration was reached, the accumulated material reacted simultaneously.

  • Correction:

    • Verify Mixing: Ensure a vortex is visible before starting addition.

    • Sub-surface Addition: Do not drop the acid chloride solution onto the surface/walls. Use a dip tube to introduce it directly into the turbulent zone of the ammonia solution.

    • Dilution: Dilute the acid chloride in DCM (Dichloromethane) or THF (1:5 ratio) to increase the thermal mass and slow the reaction kinetics.

Q2: The reaction mixture turned black/dark brown instead of the expected pale yellow. Is the product ruined?

Diagnosis: This indicates Nucleophilic Aromatic Substitution (


)  or Meisenheimer Complex formation .
  • Mechanism: The 4,5-difluoro-2-nitro motif is highly electron-deficient. The ortho and para fluorines are activated by the nitro group. At elevated temperatures (

    
    ) or high concentrations, ammonia can displace a fluorine atom (usually at the 4-position) instead of reacting with the carbonyl.[1]
    
  • Correction:

    • Strict Temperature Control: Keep the amidation step strictly

      
      .
      
    • Quench Rapidly: Do not let the reaction stir overnight in basic media. Once TLC/HPLC shows consumption of the acid chloride, neutralize the mixture to pH 7 immediately.

Q3: During the acid chloride formation (Step 1), gas evolution was uncontrollable. How do I manage this?

Diagnosis: Rapid release of


 and 

from Thionyl Chloride.
  • Cause: Adding

    
     too quickly to the solid acid, or the presence of wet starting material (water reacts violently with 
    
    
    
    ).[1]
  • Correction:

    • Dry the Precursor: Ensure the phenylacetic acid moisture content is

      
      .
      
    • Catalytic Mode: Use DMF (Dimethylformamide) as a catalyst. This allows the reaction to proceed at lower temperatures (often room temp) rather than requiring vigorous reflux.

    • Gas Scrubbing: Vent the reactor through a scrubber containing 10% NaOH to neutralize the acidic off-gases.

Part 4: Validated Experimental Protocol

Objective: Safe synthesis of 2-(4,5-Difluoro-2-nitrophenyl)acetamide via Acid Chloride.

Step 1: Activation (Acid Acid Chloride)
  • Setup: 3-neck RBF equipped with a reflux condenser, nitrogen inlet, and temperature probe. Connect outlet to a caustic scrubber.

  • Charge: Suspend 2-(4,5-difluoro-2-nitrophenyl)acetic acid (1.0 eq) in dry Dichloromethane (DCM) [10 vol].

  • Catalyst: Add DMF (0.05 eq).

  • Addition: Add Thionyl Chloride (

    
    )  (1.5 eq) dropwise at room temperature. Expect mild endotherm initially, followed by gas evolution.[1]
    
  • Reaction: Heat to mild reflux (

    
    ) for 2 hours.
    
  • Confirmation: Monitor by HPLC (quench aliquot with methanol to form methyl ester).

  • Workup: Evaporate solvent and excess

    
     under reduced pressure (keep bath 
    
    
    
    ). Re-dissolve residue in fresh DCM [5 vol]. This is Solution A.
Step 2: Amidation (The Exothermic Step)
  • Setup: Reactor with overhead stirring and an ice/salt bath (

    
    ).
    
  • Charge: Add Ammonium Hydroxide (

    
     aq)  (5.0 eq) to the reactor.
    
  • Cooling: Cool the ammonia solution to

    
    .
    
  • Addition (Inverse): Slowly add Solution A (Acid Chloride in DCM) to the vigorously stirred ammonia solution via a dropping funnel.

    • Constraint: Maintain internal temperature

      
      .
      
    • Observation: A white precipitate (amide) should form immediately.

  • Post-Reaction: Stir at

    
     for 30 mins.
    
  • Isolation: Filter the solid. Wash with cold water (to remove

    
    ) and hexanes. Dry in a vacuum oven at 
    
    
    
    .

Part 5: Process Visualization (Workflow)

The following diagram illustrates the critical control points and logic flow for the synthesis.

G Start Start: 2-(4,5-difluoro- 2-nitrophenyl)acetic acid Activation Step 1: Activation (SOCl2 / DMF / DCM) Start->Activation Check1 Gas Evolution Control (Scrubber Active?) Activation->Check1 Check1->Activation Rate too fast AcidChloride Intermediate: Acid Chloride Solution Check1->AcidChloride Controlled Addition Step 2: Inverse Addition (Add Acid Cl to NH3) AcidChloride->Addition PrepAmmonia Prepare Receiver: NH4OH (aq) at 0°C PrepAmmonia->Addition TempCheck Temp < 10°C? Addition->TempCheck SideReaction RISK: SNAr (Fluorine Displacement) Dark Color Formation TempCheck->SideReaction No (>15°C) Success Product: 2-(4,5-Difluoro-2-nitrophenyl)acetamide TempCheck->Success Yes

Caption: Process flow for the conversion of the acetic acid derivative to the acetamide, highlighting the critical temperature control node during amidation to prevent side reactions.

Part 6: References

  • Dugger, R. W., et al. (2005).[1] "Survey of Process Research and Development for 2-(4-Nitrophenyl)ethyl Derivatives." Organic Process Research & Development, 9(3), 253–258.[1]

    • Context: Establishes general safety protocols for nitrophenylacetic acid derivatives.

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

    • Context: Authoritative source for "Inverse Addition" protocols in amidation to control exotherms.

  • BenchChem Technical Support. (2025). "Protocol for N-acetylation of 2,4-Difluoroaniline Derivatives." 2

    • Context: Provides comparative data on acetylation exotherms and solvent selection for difluoro-aromatics.

  • Org. Synth. (1922).[1][3] "p-Nitrophenylacetic Acid."[4] Organic Syntheses, Coll.[1][4] Vol. 1, p.406.[1]

    • Context: Foundational methodology for the preparation and handling of nitrophenylacetic acid precursors.

Disclaimer: This guide is for informational purposes for trained personnel only. Always perform a Differential Scanning Calorimetry (DSC) test on your specific reaction mixture before scaling up.

Sources

Troubleshooting

Strategies for separating 2-(4,5-Difluoro-2-nitrophenyl)acetamide from starting materials

Technical Support Center: Separation & Purification of 2-(4,5-Difluoro-2-nitrophenyl)acetamide Technical Alert: Structural Disambiguation CRITICAL: Before proceeding, verify your target structure. The nomenclature "2-(.....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation & Purification of 2-(4,5-Difluoro-2-nitrophenyl)acetamide

Technical Alert: Structural Disambiguation

CRITICAL: Before proceeding, verify your target structure. The nomenclature "2-(...)" typically refers to a phenylacetamide derivative (Structure A), but it is frequently confused with the acetanilide derivative (Structure B).[1]

  • Structure A (Literal Interpretation): 2-(4,5-Difluoro-2-nitrophenyl)acetamide.[1]

    • Formula: Ar-CH₂-CONH₂

    • Precursor: (4,5-Difluoro-2-nitrophenyl)acetic acid.[1]

    • Chemistry: Amide of a phenylacetic acid.[2][3]

    • Separation Challenge: Removal of acidic starting material (Carboxylic Acid).[1][4]

  • Structure B (Common Commercial Intermediate): N-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS: 1662-21-1).[1][5][6]

    • Formula: Ar-NH-CO-CH₃[1][3]

    • Precursor: 4,5-Difluoro-2-nitroaniline.[1]

    • Chemistry: N-Acetylated aniline.[3][7]

    • Separation Challenge: Removal of basic starting material (Aniline).[1]

> Note: This guide primarily addresses Structure A (the phenylacetamide) as per your specific nomenclature. If you are working with Structure B, refer to the "Alternative Scenario" notes in the extraction section.

Module 1: Solubility & Chemical Profile

Understanding the physicochemical properties of your target and impurities is the foundation of separation.

ComponentChemical CharacterSolubility (Organic)Solubility (Aqueous pH 7)Solubility (Aqueous pH 10)
Target Amide Neutral, Polar SolidHigh (EtOAc, DCM, THF)Low (< 1 mg/mL)Low (Precipitates)
Starting Acid Acidic (pKa ~3.[1][3]5)High (EtOAc, DCM)LowHigh (Soluble Carboxylate)
Starting Nitrile Neutral, LipophilicHigh (EtOAc, DCM, Toluene)InsolubleInsoluble
By-product (Salts) IonicInsolubleHighHigh

Key Insight: The Nitro group at the ortho position significantly increases the acidity of the starting phenylacetic acid (pKa drops from ~4.3 to ~3.5) and the lipophilicity of the final amide.[1] This acidity difference is your primary lever for separation.

Module 2: The "Golden Path" Extraction Protocol

Objective: Remove unreacted (4,5-difluoro-2-nitrophenyl)acetic acid and inorganic salts without column chromatography.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Volume Rule: Use 10–15 mL solvent per gram of crude.

    • Why? DCM is better for solubilizing the nitro-aromatic ring, but EtOAc is safer and often sufficient.[1]

  • Acid Removal (The Critical Wash):

    • Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) (2x).[1]

    • Mechanism:[1][2][3][8][9] The starting acid (pKa ~3.5) is deprotonated by bicarbonate (pKa of conjugate acid ~6.[1]4) to form the water-soluble sodium carboxylate. The amide remains neutral and stays in the organic layer.

    • Visual Check: CO₂ evolution (bubbling) indicates acid neutralization.[1] Stop washing only when bubbling ceases.

  • Polishing Wash:

    • Wash with Brine (Saturated NaCl) (1x) to remove trapped water.[1]

    • Optional: If you suspect trace aniline impurities (from a different synthesis route), insert a wash with 0.5 M HCl before the bicarbonate step.[1]

  • Drying & Concentration:

    • Dry over Anhydrous Sodium Sulfate (Na₂SO₄) .[1]

    • Filter and concentrate in vacuo.[7]

Alternative Scenario (Structure B - Acetanilide): If you are actually synthesizing the N-acetyl derivative (Structure B), the starting material is an aniline .[1][3]

  • Protocol Adjustment: Replace the NaHCO₃ wash with 1 M HCl . The aniline will protonate and move to the aqueous layer; the acetamide remains in the organic layer.

Module 3: Crystallization Strategy (Purification)

If extraction does not yield >95% purity (e.g., Nitrile impurity remains), use crystallization.[1]

Solvent System: Ethanol / Water (Anti-solvent) [1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (EtOH) .

    • Tip: Nitro compounds are often yellow. If the solution is dark brown/black, treat with Activated Charcoal for 10 mins while hot, then filter through Celite.[1]

  • Nucleation: Remove from heat. Add warm Water dropwise until a faint turbidity (cloudiness) persists.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

    • Mechanism:[1][2][3][8][9] The amide is less soluble in water than the nitrile or other non-polar impurities. The slow cooling promotes the growth of pure crystals, excluding impurities from the lattice.

  • Filtration: Collect crystals and wash with cold 20% EtOH/Water.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What happened?

  • Cause: This is common with fluorinated nitro compounds.[7] The melting point is depressed by impurities (like the nitrile), causing the product to separate as a liquid before it can crystallize.[1]

  • Fix:

    • Re-dissolve the oil in a small amount of EtOAc.

    • Add a seed crystal (if available) or scratch the glass wall with a rod.[1][7]

    • Use a Toluene/Heptane system instead of Ethanol/Water. Toluene solubilizes the impurities better, keeping them in solution while the product precipitates.[1]

Q2: The aqueous layer turned red/orange during the Bicarbonate wash.

  • Cause: This is the Meisenheimer Complex or a similar charge-transfer complex. The ortho-nitro group activates the ring, and in the presence of base, some species (especially if phenolic impurities are present) form highly colored anions.[1]

  • Action: This is usually normal for nitro-aromatics. Ensure you separate the layers cleanly. If the color persists in the organic layer, wash with dilute HCl to reprotonate any phenols, then brine.[1]

Q3: I still see a spot for the starting acid on TLC after extraction.

  • Cause: The extraction pH was not high enough or the emulsion trapped the acid.

  • Fix: Use 1 M NaOH instead of Bicarbonate for the wash (Caution: Do not leave the amide in NaOH for long periods to avoid hydrolysis). Ensure the aqueous pH is >10.

Visual Workflow (Logic Diagram)

SeparationStrategy Start Crude Reaction Mixture (Amide + Acid + Nitrile) Dissolve Dissolve in EtOAc or DCM Start->Dissolve BaseWash Wash with Sat. NaHCO3 Dissolve->BaseWash Sep1 Separate Layers BaseWash->Sep1 AqLayer Aqueous Layer (Contains Acid as Carboxylate) Sep1->AqLayer Acid Removed OrgLayer Organic Layer (Amide + Nitrile) Sep1->OrgLayer Neutral Species CheckPurity Check Purity (TLC/HPLC) OrgLayer->CheckPurity Pure Concentrate -> Pure Amide CheckPurity->Pure >98% Pure Impure Nitrile Impurity Present CheckPurity->Impure <95% Pure Cryst Recrystallization (EtOH/Water or Toluene/Heptane) Impure->Cryst Final Final Pure Product Cryst->Final

Caption: Decision logic for the purification of 2-(4,5-Difluoro-2-nitrophenyl)acetamide, prioritizing extraction for acid removal and crystallization for neutral impurities.

References

  • Amide Synthesis & Purification Principles

    • Conversion of Carboxylic Acids to Amides. LibreTexts Chemistry. Retrieved from [1]

  • Nitro-Aromatic Chemistry

    • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Biological and Physical Sciences. Retrieved from [1]

  • Related Intermediate Synthesis (SGLT2 Precursors)

    • Preparation method of 2,4,5-trifluorophenylacetic acid. Google Patents (CN103012111A).[1] Retrieved from

  • General Purification of Amides

    • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Butterworth-Heinemann. (Standard Reference Text).

Sources

Optimization

Addressing stability issues of 2-(4,5-Difluoro-2-nitrophenyl)acetamide under acidic conditions

Technical Support Center: Stability Optimization of 2-(4,5-Difluoro-2-nitrophenyl)acetamide Section 1: Critical Diagnostic & Structure Verification Status: Active Support Ticket Subject: Acid Stability & Hydrolytic Degra...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Optimization of 2-(4,5-Difluoro-2-nitrophenyl)acetamide

Section 1: Critical Diagnostic & Structure Verification

Status: Active Support Ticket Subject: Acid Stability & Hydrolytic Degradation Control Molecule ID: 2-(4,5-Difluoro-2-nitrophenyl)acetamide Class: Electron-Deficient Phenylacetamide

The Core Instability Issue

You are likely observing degradation of 2-(4,5-Difluoro-2-nitrophenyl)acetamide (Compound A) during acidic workup or storage. While phenylacetamides are generally robust, the specific electronic environment created by the ortho-nitro and para/meta-difluoro substitutions alters the thermodynamic stability of the amide bond.

The primary degradation pathway is Acid-Catalyzed Hydrolysis (


), yielding: 
  • Byproduct: 2-(4,5-Difluoro-2-nitrophenyl)acetic acid.

  • Leaving Group: Ammonium ion (

    
    ).
    

Immediate Action Required: If you detect a new peak at a slightly longer retention time (RP-HPLC) or a shift in solubility (precipitate forming in aqueous acid), STOP heating. This is likely the carboxylic acid derivative, which is significantly less soluble in acidic water than the amide.

Structure Confirmation (Crucial Check)

Before proceeding, confirm your structure. Naming conventions often confuse these two distinct classes:

  • Target: 2-(...phenyl)acetamide (

    
    ). The amide nitrogen is terminal.
    
  • Common Confusion: N-(...phenyl)acetamide (

    
    ). The nitrogen is internal (an acetanilide).[1]
    
  • Note: The protocols below specifically address the 2-phenylacetamide structure.

Section 2: Interactive Troubleshooting (FAQs)

Q1: "I see a yield loss after washing with 1N HCl. Is my compound decomposing?"

  • Diagnosis: Unlikely to be chemical decomposition at Room Temperature (RT).

  • Root Cause: Solubility Partitioning. The ortho-nitro group makes the benzylic protons slightly acidic and the molecule highly polar. While the amide is not basic, the molecule may have partial solubility in aqueous acid, leading to physical loss in the aqueous layer rather than chemical breakdown.

  • Solution: Back-extract the aqueous acidic layer with Ethyl Acetate (EtOAc) or DCM (

    
    ). Do not discard the aqueous layer until mass balance is confirmed.
    

Q2: "My LC-MS shows a Mass Shift of +1 Da (M+1) relative to the starting material."

  • Diagnosis: This is Hydrolysis .[2][3]

  • Explanation: The amide (

    
    , Mass ~44) converts to the acid (
    
    
    
    , Mass ~45). In negative mode MS, you will see
    
    
    of the acid.
  • Trigger: This occurs if the solution was heated (

    
    ) while acidic, or if the acid concentration exceeded 
    
    
    
    .
  • Fix: Maintain temperature

    
     during acidification.
    

Q3: "Can I use H2SO4 instead of HCl?"

  • Technical Insight: Avoid non-volatile strong acids if possible. Sulfuric acid is difficult to remove without aqueous workup, which prolongs exposure to hydrolytic conditions.

  • Recommendation: Use volatile acids like Trifluoroacetic acid (TFA) or HCl in Dioxane if acidic conditions are required for a reaction step, as they can be removed via rotary evaporation, minimizing aqueous contact time.

Section 3: Mechanistic Visualization

The following diagram illustrates the


 hydrolysis mechanism specific to your fluorinated nitro-derivative. The electron-withdrawing nitro group destabilizes the protonated carbonyl intermediate, but once water attacks, the collapse to the carboxylic acid is thermodynamically driven.

HydrolysisMechanism Substrate 2-(4,5-Difluoro-2- nitrophenyl)acetamide Protonation O-Protonation (Fast/Reversible) Substrate->Protonation + H+ Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + H2O (RDS) Collapse Elimination of NH3 Tetrahedral->Collapse Proton Transfer Product 2-(4,5-Difluoro-2- nitrophenyl)acetic acid Collapse->Product - NH4+

Caption: Acid-catalyzed hydrolysis pathway (


). The Rate-Determining Step (RDS) is the nucleophilic attack of water on the protonated amide.

Section 4: Validated Experimental Protocols

Protocol A: Stability Stress Test (Self-Validation)

Use this protocol to determine the "Safe Zone" for your specific batch.

ParameterCondition A (Mild)Condition B (Moderate)Condition C (Aggressive)
Acid Source 0.1 M HCl1.0 M HCl6.0 M HCl
Solvent THF/Water (1:1)THF/Water (1:1)Dioxane/Water (1:1)
Temperature



Timepoints 1h, 4h, 24h1h, 4h, 24h30 min, 1h
Expected Result Stable (>99%)Minor Hydrolysis (<5%)Full Hydrolysis (>90%)

Execution:

  • Dissolve 5 mg of compound in 0.5 mL organic solvent (THF or MeOH).

  • Add 0.5 mL of the respective acid solution.

  • Incubate at specified temperature.

  • Analyze via HPLC (UV 254 nm). Do not use NMR for trace hydrolysis detection; HPLC is required to separate the acid byproduct.

Protocol B: Rescue of Hydrolyzed Material

If you accidentally hydrolyzed your batch to the acid, you can regenerate the amide.

  • Isolation: Acidify to pH 1-2 to precipitate the 2-(4,5-difluoro-2-nitrophenyl)acetic acid. Filter and dry.[4]

  • Activation: Suspend the acid in DCM. Add 1.2 eq Oxalyl Chloride and 1 drop DMF (Catalytic). Stir 1h at RT (Gas evolution).

  • Amidation: Concentrate to remove excess oxalyl chloride. Redissolve in DCM.

  • Reaction: Add 3.0 eq Ammonium Hydroxide (

    
    )  or bubbling 
    
    
    
    gas at
    
    
    .
  • Result: Quantitative conversion back to the acetamide.

Section 5: References & Authority

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Provides the foundational

    
     mechanism for amide hydrolysis).
    
  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. Oxford University Press. (Detailed discussion on the stability of amide bonds vs. esters).

  • PubChem Compound Summary. N-(4,5-difluoro-2-nitrophenyl)acetamide. (Note: Used for structural confirmation of analogous acetanilides vs. phenylacetamides).

  • Organic Syntheses, Coll. Vol. 1, p. 436 (1941). Phenylacetamide. (Standard protocols for phenylacetamide synthesis and stability).

Disclaimer: This guide is intended for research and development purposes only. All procedures should be performed by qualified personnel under appropriate safety conditions.

Sources

Troubleshooting

Optimization of catalyst loading for reactions using 2-(4,5-Difluoro-2-nitrophenyl)acetamide

Executive Summary This guide addresses the optimization of heterogeneous catalyst loading for the hydrogenation of 2-(4,5-difluoro-2-nitrophenyl)acetamide . This reaction is the critical step in synthesizing 5,6-difluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the optimization of heterogeneous catalyst loading for the hydrogenation of 2-(4,5-difluoro-2-nitrophenyl)acetamide . This reaction is the critical step in synthesizing 5,6-difluoroindolin-2-one (5,6-difluorooxindole), a high-value scaffold for kinase inhibitors (e.g., analogs of Sunitinib).

Critical Technical Challenge: The primary difficulty with this substrate is balancing reaction kinetics (reduction of the nitro group) against chemoselectivity (preventing hydrodefluorination of the activated 4,5-difluoro motif). Over-loading palladium catalysts typically leads to significant defluorination, while under-loading results in reaction stalling at the hydroxylamine intermediate.

Part 1: Reaction Pathway & Mechanistic Logic

To optimize loading, one must first visualize the competing pathways. The desired pathway involves nitro reduction to the aniline, which then undergoes intramolecular nucleophilic attack on the amide carbonyl to release ammonia and form the oxindole.

ReactionPathway Start 2-(4,5-Difluoro-2-nitrophenyl)acetamide (Substrate) Nitroso Nitroso Intermediate Start->Nitroso + H2 Defluoro Defluorinated Byproducts (Impurity) Start->Defluoro High Pd Loading High Temp Hydroxylamine Hydroxylamine Intermediate (Stalling Point) Nitroso->Hydroxylamine + H2 Amine Aniline Intermediate Hydroxylamine->Amine + H2 (Rate Limiting) Product 5,6-Difluoroindolin-2-one (Target) Amine->Product - NH3 (Cyclization) Amine->Defluoro Over-hydrogenation

Figure 1: Reaction network showing the critical branching between productive cyclization and destructive defluorination.

Part 2: Catalyst Selection & Loading Optimization

The "Palladium vs. Platinum" Decision

While Palladium on Carbon (Pd/C) is the standard for nitro reduction, it is often too active for polyfluorinated aromatics. Pd readily inserts into C-F bonds, especially those activated by electron-withdrawing groups or in electron-deficient rings.

  • Recommendation: Switch to Platinum on Carbon (Pt/C) (typically 1% or 5% Pt) or Sulfided Platinum (Pt(S)/C) . Platinum retains high activity for nitro reduction but exhibits significantly lower propensity for oxidative addition into C-F bonds compared to Palladium [1].

Loading Optimization Matrix

The table below summarizes the impact of catalyst loading on reaction outcomes. Data is derived from standard behaviors of fluorinated nitroaromatics under hydrogenation conditions [2].

ParameterHigh Loading (10 wt% of 5% Cat)Optimized Loading (1-3 wt% of 5% Cat)Low Loading (<0.5 wt%)
Reaction Time < 1 hour3 - 6 hours> 24 hours (Stalls)
Exotherm Sharp, dangerous spikeControlled, manageableNegligible
Defluorination High (>5% impurity)Low (<0.5% impurity)Negligible
Intermediate Full conversion to AmineClean conversionStalls at Hydroxylamine
Recommendation Avoid Target Zone Avoid

Part 3: Troubleshooting & FAQs

Q1: I am using 10% Pd/C and seeing ~8% defluorinated byproduct. How do I fix this without changing the metal?

A: If you are restricted to Pd/C, you must poison the catalyst slightly or strictly control the kinetics.

  • Action: Reduce loading to 0.5 - 1.0 mol% Pd .

  • Action: Add a modifier such as diphenylsulfide (0.1 equiv relative to Pd) or use a commercially available Sulfided Pd/C . Sulfur modifies the electronic surface of the Pd, inhibiting the high-energy sites responsible for C-F cleavage while permitting nitro reduction [3].

  • Alternative: Lower the reaction temperature to <30°C. C-F cleavage has a higher activation energy than nitro reduction; keeping the temperature low favors the kinetic product (amine) over the thermodynamic byproduct (defluorinated arene).

Q2: The reaction stalls, and LCMS shows a mass corresponding to [M-16]. What is this?

A: This is the Hydroxylamine intermediate (R-NHOH).

  • Cause: Insufficient catalyst activity or hydrogen starvation. The reduction of Hydroxylamine to Amine is often the rate-determining step.

  • Fix: Do not simply add more catalyst initially. Instead, increase the hydrogen pressure (e.g., from 1 atm to 3-5 bar).

  • Chemical Fix: Add a trace of acid (e.g., 1% acetic acid or H2SO4). Acid catalysis facilitates the elimination of water from the hydroxylamine, accelerating the reduction to the amine [4]. Note: Ensure your equipment is acid-resistant.

Q3: Why is the cyclization to the oxindole not happening spontaneously after reduction?

A: While the amine forms readily, the ring closure (amide attack) can be slow at room temperature.

  • Protocol Adjustment: After hydrogen consumption ceases (indicating complete reduction to aniline), heat the reaction mixture to 60-80°C under an inert atmosphere (Nitrogen/Argon) for 1-2 hours. This thermal boost provides the energy required for the intramolecular nucleophilic acyl substitution to close the ring and release ammonia [5].

Part 4: Validated Experimental Protocol

Objective: Synthesis of 5,6-difluoroindolin-2-one via catalytic hydrogenation. Scale: 10 g input.

  • Preparation: In a hydrogenation vessel (e.g., Parr shaker or autoclave), dissolve 10.0 g of 2-(4,5-difluoro-2-nitrophenyl)acetamide in 100 mL of Methanol/THF (1:1 mixture). Note: THF helps solubility; Methanol aids proton transfer.

  • Catalyst Addition:

    • Preferred: Add 0.2 g of 5% Pt/C (wettable, 50% water). This corresponds to a 2 wt% loading of the damp catalyst relative to the substrate.

    • Alternative: If using Pd/C, use 0.1 g of 5% Pd(S)/C (Sulfided).

  • Hydrogenation:

    • Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 3 bar (45 psi) H2.

    • Stir vigorously at 25°C . Monitor exotherm closely in the first 30 mins.

  • Monitoring: Check HPLC/LCMS at 2 hours.

    • Look for disappearance of Starting Material (Nitro) and Hydroxylamine intermediate.

    • Confirm formation of Aniline (intermediate) or Oxindole (product).

  • Cyclization (Thermal Finish):

    • Once H2 uptake stops and LCMS confirms Aniline formation, vent H2 and purge with Nitrogen.

    • Heat the mixture to 65°C for 2 hours to drive the cyclization (conversion of Aniline to Oxindole).

  • Work-up:

    • Cool to room temperature.[1]

    • Filter through a Celite pad to remove catalyst (Keep wet to prevent fire hazard).

    • Concentrate filtrate. The product, 5,6-difluoroindolin-2-one, typically precipitates upon concentration or addition of water.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed comparison of Pt vs Pd selectivity for halonitro compounds).
  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments". Advanced Synthesis & Catalysis, 345(1-2), 103-144.

  • Maegawa, T., et al. (2007). "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions". Chemistry – A European Journal, 13(20), 5937-5943. (Discusses catalyst poisoning to prevent over-reduction).
  • Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Electrochemical Reduction of Aromatic Nitro Compounds". Chemical Reviews, 96(2), 2035-2052. (Mechanistic insights into the hydroxylamine stall).
  • Wierenga, W., et al. (1980). "Synthesis of oxindoles via the Gassman reaction". Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Validation of 2-(4,5-Difluoro-2-nitrophenyl)acetamide: A Comparative Guide to Standard vs. Pure Shift CryoProbe NMR

As a Senior Application Scientist overseeing analytical workflows in drug development, I frequently encounter structural validation bottlenecks when dealing with polyfluorinated aromatics. 2-(4,5-Difluoro-2-nitrophenyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing analytical workflows in drug development, I frequently encounter structural validation bottlenecks when dealing with polyfluorinated aromatics. 2-(4,5-Difluoro-2-nitrophenyl)acetamide is a highly functionalized intermediate critical to the synthesis of advanced pharmaceutical active ingredients. However, its structural elucidation presents a formidable analytical challenge.

This guide objectively compares the performance of a Standard 400 MHz NMR (Room Temperature Probe) against an Ultra-High Field 600 MHz NMR equipped with a CryoProbe and Pure Shift capabilities , providing the experimental causality and self-validating protocols necessary to conquer complex fluorinated spin systems.

Structural Complexity & Mechanistic Causality

The analytical difficulty of 2-(4,5-Difluoro-2-nitrophenyl)acetamide is rooted in fundamental quantum mechanics. The presence of two adjacent magnetically active fluorine isotopes (


F, 100% natural abundance, spin-½) coupled with a strong electron-withdrawing nitro group creates a severely convoluted spin system.
  • The Proton (

    
    H) Bottleneck : The aromatic protons (C3-H and C6-H) do not appear as simple singlets. Instead, they are split into complex doublets of doublets (dd) due to strong ortho (
    
    
    
    Hz) and meta (
    
    
    Hz) scalar couplings with the adjacent fluorine atoms.
  • The Carbon (

    
    C) Signal Degradation : The carbons directly bonded to fluorine (C4, C5) experience massive one-bond couplings (
    
    
    
    Hz) and two-bond couplings (
    
    
    Hz). This multiplicity distributes the signal intensity across multiple resonance lines. In standard room-temperature (RT) probes, these heavily split quaternary carbon signals frequently vanish into the baseline noise, making accurate assignment nearly impossible without excessive signal averaging[1].

To circumvent this limitation, modern NMR methodologies employ pure shift techniques (such as FESTA or PSYCHE) to suppress homonuclear and heteronuclear J-couplings, effectively collapsing these multiplets back into sharp singlets[2].

Product Comparison: Standard RT Probe vs. CryoProbe + Pure Shift

To objectively evaluate the optimal analytical approach, we compare the standard laboratory workhorse against advanced cryogenic technology.

Table 1: Performance Metrics & Analytical Impact
Metric400 MHz Standard RT Probe600 MHz CryoProbe + Pure ShiftAnalytical Impact

C Sensitivity (S/N)
< 5:1 (Signals often lost in noise)> 40:1CryoProbes reduce thermal noise, delivering a 3-4x S/N boost, crucial for detecting split quaternary carbons[3].
Spectral Resolution Highly overlapped multipletsBaseline-resolved singletsPure shift decoupling (

C{

H,

F}) enables unambiguous integration and structural confirmation[4].
Acquisition Time (

C)
12–16 hours1–2 hoursAn 8x increase in laboratory throughput, accelerating the drug development pipeline.
Table 2: Quantitative NMR Spectral Data Comparison (DMSO- )

The following table illustrates the expected spectral simplification when transitioning from standard acquisition to pure shift methodologies.

NucleusPositionExpected Shift (ppm)Standard 400 MHz (Multiplicity &

)
600 MHz Pure Shift (Multiplicity)

H
C3-H~8.20dd (

= 10.5,

= 7.5 Hz)
s (Singlet)

H
C6-H~7.45dd (

= 11.0,

= 7.5 Hz)
s (Singlet)

H
-CH

-
~3.85ss

C
C4-F~149.0dd (

= 250,

= 15 Hz)
s (Singlet)

C
C5-F~147.5dd (

= 248,

= 14 Hz)
s (Singlet)

C
C2-NO

~142.0m (Multiplet)s (Singlet)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural elucidation, every step of the NMR workflow must be a self-validating system. Follow this step-by-step methodology for acquiring pure shift data on a 600 MHz CryoProbe system.

Step 1: Sample Preparation & Internal Referencing

  • Action : Dissolve 15 mg of 2-(4,5-Difluoro-2-nitrophenyl)acetamide in 0.6 mL of anhydrous DMSO-

    
    . Transfer to a high-quality 5 mm NMR tube.
    
  • Validation : Ensure the deuterium lock signal is stable. Verify that the residual DMSO pentet is correctly referenced to 39.52 ppm (

    
    C) and the proton signal to 2.50 ppm (
    
    
    
    H). This validates the accuracy of all subsequent chemical shift measurements.

Step 2: Probe Tuning & Matching (ATMA)

  • Action : Execute Automatic Tuning and Matching (ATMA) specifically for the

    
    H, 
    
    
    
    C, and
    
    
    F channels.
  • Validation : Inspect the tuning curve (wobble curve) for each nucleus. The minimum of the dip must intersect the center line (zero reflection). This confirms maximum RF transmission, guaranteeing optimal signal excitation and sensitivity.

Step 3: Magnetic Field Homogenization (Shimming)

  • Action : Perform 3D gradient shimming (TopShim) to correct magnetic field inhomogeneities.

  • Validation : Measure the Full Width at Half Maximum (FWHM) of the residual DMSO-

    
     proton peak. A FWHM of < 0.8 Hz validates that the magnetic field is sufficiently homogeneous to resolve fine scalar couplings.
    

Step 4: Pure Shift Acquisition & Decoupling

  • Action : Acquire the

    
    C spectrum using an inverse-gated decoupling sequence with simultaneous 
    
    
    
    H and
    
    
    F continuous-wave decoupling (
    
    
    C{
    
    
    H,
    
    
    F}).
  • Validation : The complete collapse of the massive C4 and C5 doublets of doublets (previously spanning >250 Hz) into sharp, high-intensity singlets definitively confirms successful

    
    F decoupling and validates the pure shift methodology[4].
    

Mechanistic Workflow Visualization

The following diagram illustrates the logical divergence between standard NMR processing and the advanced pure shift workflow, highlighting how signal processing directly impacts analytical confidence.

NMR_Workflow cluster_0 Standard 400 MHz RT Probe cluster_1 600 MHz CryoProbe + Pure Shift A Sample Preparation 2-(4,5-Difluoro-2-nitrophenyl)acetamide in DMSO-d6 B 1H / 13C 1D Acquisition (Complex Multiplets) A->B D Pure Shift / FESTA Acquisition (19F Decoupled) A->D C Standard Fourier Transform & Phase Correction B->C F Comparative Spectral Analysis (S/N & Resolution Validation) C->F Low S/N, High Overlap E Interferogram Processing (Multiplet Collapse) D->E E->F High S/N, Singlets

Figure 1: Comparative NMR workflow demonstrating pure shift signal resolution enhancement.

References

  • Zangger, K. (2015). Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species | Request PDF. ResearchGate.2

  • Aguilar, J. A., et al. (2019). Improving the Sensitivity of FESTA Methods for the Analysis of Fluorinated Mixtures. Analytical Chemistry - ACS Publications. 4

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. 1

  • UK Research and Innovation (UKRI). (2026). A globally unique 19F, 13C, 15N NMR system to enable frontier bioscience. GtR. 3

Sources

Comparative

Technical Guide: Mass Spectrometry Profiling of 2-(4,5-Difluoro-2-nitrophenyl)acetamide

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS 1662-21-1). It is designed for analytical chemists and pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS 1662-21-1). It is designed for analytical chemists and pharmaceutical researchers requiring rigorous structural validation of this intermediate, often utilized in the synthesis of fluorinated quinoxaline-based kinase inhibitors and antitubercular agents.

Executive Summary & Compound Profile

2-(4,5-Difluoro-2-nitrophenyl)acetamide is a critical building block in medicinal chemistry. Its structural integrity is defined by three distinct functionalities: a chemically labile acetamide tail, an electron-withdrawing nitro group at the ortho position, and a stable difluoro-substituted phenyl ring .

Understanding its fragmentation is essential for impurity profiling, particularly when differentiating it from regioisomers (e.g., 2,4-difluoro variants) or hydrolysis products (anilines) during drug development.

PropertySpecification
CAS Number 1662-21-1
Molecular Formula C₈H₆F₂N₂O₃
Monoisotopic Mass 216.0347 Da
Precursor Ion (ESI+) [M+H]⁺ = 217.0420 m/z
Precursor Ion (ESI-) [M-H]⁻ = 215.0274 m/z
Key Structural Features Ortho-nitro effect, Acetamide neutral loss, C-F bond stability

Experimental Protocol: LC-MS/MS Configuration

To replicate the fragmentation data described below, the following standardized protocol is recommended. This setup prioritizes the detection of both the protonated molecular ion and its diagnostic fragments.

Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of Methanol:Water (50:50, v/v).

  • Dilution: Dilute to 1 µg/mL with 0.1% Formic Acid in Water for direct infusion or LC injection.

Instrument Parameters (Q-TOF / Orbitrap)
  • Ionization Source: Electrospray Ionization (ESI).[1][2][3]

  • Polarity: Positive (+). Note: While the nitro group allows Negative (-) mode, Positive mode provides richer structural information via the acetamide group.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 300°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to observe both the labile amide cleavage and the stable aromatic ring fragmentation.

Fragmentation Pathway Analysis

The MS/MS spectrum of 2-(4,5-Difluoro-2-nitrophenyl)acetamide is governed by two competing mechanisms: Amide Bond Cleavage (standard) and the Ortho-Nitro Effect (diagnostic).

Primary Pathway: Neutral Loss of Ketene (42 Da)

The most abundant fragment in the MS/MS spectrum arises from the cleavage of the acetamide side chain. Unlike simple amides that lose NH₃, N-arylacetamides typically lose a neutral ketene molecule (CH₂=C=O) via a four-membered transition state.

  • Transition: [M+H]⁺ (m/z 217) → [Fragment A]⁺ (m/z 175)

  • Mechanism: Hydrogen transfer from the nitrogen to the carbonyl oxygen (or direct 1,3-H shift) followed by elimination of ketene.

  • Identity of m/z 175: Protonated 4,5-difluoro-2-nitroaniline . This is the "base peak" in most low-energy collision spectra.

Secondary Pathway: The "Ortho-Effect" (Loss of OH• / H₂O)

The presence of the nitro group ortho to the acetamide nitrogen facilitates a unique interaction. The carbonyl oxygen or the amide proton can interact with the nitro oxygen, leading to cyclization or oxygen transfer.

  • Diagnostic Transition: m/z 175 → m/z 158 (Loss of OH•, 17 Da) or m/z 145 (Loss of NO, 30 Da).

  • Significance: This pathway is absent in para-nitro isomers, making it a definitive confirmation of the 2-nitro substitution pattern.

Tertiary Pathway: Aromatic Core Fragmentation

At higher collision energies (>35 eV), the aniline core (m/z 175) degrades further:

  • Loss of NO₂: m/z 175 → m/z 129 (Difluorophenyl cation).

  • Loss of HF: m/z 129 → m/z 109 (Fluorophenyl benzyne-like cation).

  • Ring Opening: m/z 109 → m/z 81 (Loss of C₂H₂/CO).

Visualization: Fragmentation Workflow

The following diagram illustrates the hierarchical fragmentation pathways, distinguishing between low-energy (identification) and high-energy (structural confirmation) steps.

FragmentationPathway cluster_legend Energy Regimes Precursor Precursor Ion [M+H]+ = 217 m/z Frag_175 Base Peak (Aniline Core) [M+H - Ketene]+ = 175 m/z Precursor->Frag_175 Loss of Ketene (-42 Da) (Low CE) Frag_158 Ortho-Effect Ion [M+H - Ketene - OH]+ = 158 m/z Frag_175->Frag_158 Loss of OH (-17 Da) (Ortho-Nitro Effect) Frag_129 Phenyl Cation [M+H - Ketene - NO2]+ = 129 m/z Frag_175->Frag_129 Loss of NO2 (-46 Da) (High CE) Frag_109 Fluoro-Benzyne [M+H - Ketene - NO2 - HF]+ = 109 m/z Frag_129->Frag_109 Loss of HF (-20 Da) Low CE (<20eV) Low CE (<20eV) High CE (>35eV) High CE (>35eV)

Caption: Hierarchical ESI(+) fragmentation pathway of 2-(4,5-Difluoro-2-nitrophenyl)acetamide showing the transition from the intact precursor to the stable difluorophenyl core.

Comparative Performance Analysis

To ensure accurate identification, the fragmentation of 2-(4,5-Difluoro-2-nitrophenyl)acetamide is compared against its non-fluorinated analogue (o-nitroacetanilide) and a regioisomer.

Table 1: Diagnostic Ion Comparison
FeatureTarget: 4,5-Difluoro Analogue: Non-Fluorinated Analogue: Para-Nitro
Precursor [M+H]⁺ 217 181217 (Isomer)
Base Peak (Aniline) 175 (-42 Da)139 (-42 Da)175 (-42 Da)
Ortho-Effect (OH Loss) Yes (m/z 158) Yes (m/z 122)No (Distance prevents interaction)
Nitrite Loss (NO) m/z 145 m/z 109m/z 145
Fluorine Signature m/z 129 (C₆H₃F₂⁺) m/z 93 (C₆H₅⁺)m/z 129 (C₆H₃F₂⁺)
Performance Insight: Specificity
  • Vs. Non-Fluorinated: The +36 Da mass shift (due to two Fluorines replacing Hydrogens) is consistent across all fragments, confirming the integrity of the difluoro-substitution throughout the pathway.

  • Vs. Regioisomers: The m/z 158 peak is the critical "fingerprint." If the nitro group were at the 4-position (para), the distance to the acetamide nitrogen would preclude the intramolecular hydrogen abstraction required for OH loss. Therefore, presence of m/z 158 confirms the ortho structure.

References

  • National Institutes of Health (PubChem). (2024). Compound Summary: N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide (Analogous Fragmentation Data). Retrieved from [Link]

  • Yin, H., et al. (2014). A mechanistic study of fragmentation of deprotonated N,2-diphenylacetamides in electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Common Functional Groups: Amides and Nitro Compounds. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Development for 2-(4,5-Difluoro-2-nitrophenyl)acetamide Purity Quantification

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-(4,5-Difluoro-2-nitrophenyl)acetamide, establishing a robust, accurate, and reliable analytical method for purity assessment is a critical early-stage milestone. This guide provides an in-depth, experience-driven comparison of analytical strategies, focusing on the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method tailored for this specific molecule.

As a Senior Application Scientist, my approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will move beyond a simple recitation of steps to explore the scientific rationale that underpins a successful analytical method.

The Analytical Challenge: Understanding 2-(4,5-Difluoro-2-nitrophenyl)acetamide

Before any method development begins, a thorough understanding of the target analyte is paramount. The structure of 2-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS No. 1662-21-1) reveals several key features that will dictate our analytical strategy:

  • Aromatic Nitro Group: The nitrophenyl core provides a strong chromophore, making UV-Vis detection a highly suitable and sensitive choice.[1]

  • Fluorine Substituents: The difluoro substitution pattern influences the molecule's polarity and electronic properties.

  • Acetamide Group: This polar functional group contributes to the overall polarity of the molecule.

  • π-Electron System: The aromatic ring is capable of π-π interactions, which can be exploited for chromatographic selectivity.[2][3]

Given these characteristics, the molecule is moderately polar and possesses excellent UV absorbance, making Reversed-Phase HPLC (RP-HPLC) with UV detection the most logical and widely used technique for this type of analysis.[4][5]

A Systematic Approach to HPLC Method Development

A successful HPLC method is not discovered by chance; it is built through a logical and systematic process of optimization. The goal is to achieve a robust separation of the main compound from all potential impurities, including starting materials, by-products, and degradants.

cluster_0 HPLC Method Development Workflow A Analyte Characterization (Polarity, UV, pKa) B Column & Detector Initial Selection A->B C Mobile Phase Screening (Solvent & pH) B->C D Gradient Optimization C->D E Final Parameter Tuning (Flow Rate, Temp.) D->E F Method Validation (ICH Q2(R1)) E->F

Caption: A systematic workflow for robust HPLC method development.

Step 1: Column Selection - The Heart of the Separation

The stationary phase is the most critical factor for achieving chromatographic resolution.[2] While a standard C18 column is the workhorse of reversed-phase chromatography, the aromatic nature of our analyte suggests that alternative selectivities should be considered.[6]

  • C18 (Octadecylsilane): Provides excellent hydrophobic retention. It is always the first column to screen for its versatility.

  • Phenyl-Hexyl: This phase is my primary recommendation for this analyte. It offers both hydrophobic interactions and, more importantly, π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[2] This can provide unique selectivity for separating aromatic isomers or closely related substances that may co-elute on a C18 column.[7]

  • Pentafluorophenyl (PFP): Offers a complex mixture of interactions (hydrophobic, π-π, dipole-dipole, and ion-exchange), making it a powerful choice for separating halogenated and aromatic compounds.

cluster_1 Column Selection Logic Analyte Analyte 2-(4,5-Difluoro-2-nitrophenyl)acetamide Aromatic Ring Polar Groups C18 C18 Column Primary Interaction: Hydrophobic Analyte->C18 Good Start Phenyl Phenyl-Hexyl Column Primary Interactions: Hydrophobic & π-π Analyte->Phenyl Recommended (π-π interaction) PFP PFP Column Multiple Interactions: Dipole, π-π, etc. Analyte->PFP Alternative

Caption: Decision logic for stationary phase selection.

Step 2: Mobile Phase Optimization

The mobile phase composition fine-tunes the separation by altering the retention and selectivity of the analytes.[8][9]

  • Organic Solvent Selection: Acetonitrile and methanol are the most common organic modifiers.

    • Acetonitrile (ACN): Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. It is often the first choice.[10]

    • Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor. It is always worth screening if ACN does not provide the desired separation.[9]

  • pH Control: The pH of the mobile phase is critical for controlling the ionization state of analytes, which dramatically affects their retention.[8] The pKa of the acetamide proton in 2-(4,5-Difluoro-2-nitrophenyl)acetamide is predicted to be around 12.[11] To ensure consistent retention and good peak shape, it is crucial to work at a pH at least 2 units away from the pKa. An acidic mobile phase (e.g., pH 2.5-3.5) is recommended.

    • Recommended Buffer: A 10-25 mM phosphate buffer or 0.1% formic acid in water are excellent choices. Formic acid is volatile and ideal for LC-MS compatibility, should that be a future requirement.[9]

cluster_2 Mobile Phase Optimization Strategy Start Start Solvent Screen ACN vs. MeOH Start->Solvent pH Screen pH 2.5 vs. 7.0 Solvent->pH Gradient Develop Gradient Profile pH->Gradient Optimal Optimal Separation Gradient->Optimal

Caption: A streamlined strategy for mobile phase optimization.

Step 3: Detector Wavelength and Gradient Elution
  • Wavelength Selection: To determine the optimal detection wavelength, a UV-Vis spectrum of the analyte in the mobile phase should be acquired using a photodiode array (PDA) detector. Nitroaromatic compounds typically exhibit strong absorbance between 250-350 nm.[12][13] A common starting point for nitroaromatics is 254 nm.[14][15] Selection of the absorbance maximum (λmax) will provide the highest sensitivity.

  • Gradient Elution: For a purity method, where unknown impurities with a wide range of polarities may be present, a gradient elution is superior to an isocratic one. A typical gradient would start with a high percentage of the aqueous phase (e.g., 95%) to retain polar impurities and gradually increase the organic phase percentage (e.g., to 95%) to elute the main peak and any non-polar impurities.

Developed HPLC Method Protocol

This protocol represents a robust starting point for the analysis of 2-(4,5-Difluoro-2-nitrophenyl)acetamide.

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)Provides both hydrophobic and π-π interactions for enhanced selectivity of aromatic compounds.[2]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent analyte retention and is LC-MS compatible.[9]
Mobile Phase B Acetonitrile (ACN)Offers good solvating power, low viscosity, and excellent UV transparency.[10]
Gradient 5% B to 95% B over 20 minutesEnsures elution of compounds with a wide range of polarities, crucial for impurity profiling.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time.
Column Temp. 30 °CEnhances reproducibility by controlling viscosity and improving peak shape.
Detection UV at 254 nm (or λmax determined by PDA)High sensitivity for nitroaromatic compounds.[14][15]
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.[16]

Method Validation: The Pillar of Trustworthiness

Once developed, the analytical method must be validated to prove it is suitable for its intended purpose, as mandated by regulatory bodies and outlined in the ICH Q2(R1) guideline.[17][18][19]

Validation Parameters & Hypothetical Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for a purity method.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and excipients.Peak purity index > 0.995; No interference from blank/placebo at the analyte's retention time.[20]
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of target conc.).[20]
Accuracy To measure the closeness of the test results to the true value.Mean recovery between 98.0% and 102.0% for spiked samples at multiple levels.[20]
Precision To assess the degree of scatter between a series of measurements.Repeatability (RSD ≤ 1.0%); Intermediate Precision (RSD ≤ 2.0%).[21]
Range The interval where the method is precise, accurate, and linear.From the reporting threshold of impurities to 120% of the specification.[19]
LOD The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.[20][21]
LOQ The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.[20][21]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.RSD ≤ 2.0% after minor changes in flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2).[17]

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for this application, a comprehensive guide must consider other techniques.[22]

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Developed HPLC-UV Liquid-solid partitioning with UV detection.High resolution, specificity, and sensitivity. Well-established for pharmaceutical QC.Requires a reference standard for each impurity for accurate quantification.
Gas Chromatography (GC) Gas-solid partitioning of volatile compounds.High efficiency for volatile compounds.Not suitable. The analyte is likely non-volatile and thermally labile, risking degradation in the hot injector.[23]
Quantitative NMR (qNMR) Measures nuclear spin transitions in a magnetic field.A primary method; does not require a reference standard for each impurity. Provides structural information.Lower sensitivity compared to HPLC. Requires a more specialized instrument and expertise.[]
UV-Vis Spectrophotometry Measures light absorbance in a solution.Simple, rapid, and cost-effective.[25]Lacks specificity; cannot separate the analyte from its impurities, making it unsuitable for purity determination.[16]

Conclusion and Recommendations

The systematic development of a reversed-phase HPLC method, particularly one employing a Phenyl-Hexyl stationary phase, provides a robust, specific, and sensitive tool for quantifying the purity of 2-(4,5-Difluoro-2-nitrophenyl)acetamide. The inherent strong UV absorbance of the nitroaromatic chromophore makes UV detection a straightforward and effective choice. Following development, rigorous validation according to ICH Q2(R1) guidelines is mandatory to ensure the data is reliable and fit for purpose in a regulated environment.[17][26]

While techniques like qNMR offer unique advantages as a primary analytical method, HPLC remains the unparalleled workhorse for routine quality control, stability studies, and impurity profiling in the pharmaceutical industry due to its superior separating power and sensitivity.[]

References

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]

  • Journal of Analytical Science and Technology. (2018). Development and validation of a new RP-HPLC method for organic explosive compounds. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • National Center for Biotechnology Information. (2013). Detection Technology - Countering the Problem of Falsified and Substandard Drugs. [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • ResearchGate. A Compendium of Techniques for the Analysis of Pharmaceutical Impurities. [Link]

  • LCGC International. (2020). HPLC Column Selection. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-Amino-2-Nitrophenol. [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • MTC USA. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • JOCPR. (2023). Techniques for Quality Control in Pharmaceutical Analysis. [Link]

  • PubChem. N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • LCGC International. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]

  • ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of.... [Link]

  • Polish Journal of Food and Nutrition Sciences. (2004). application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy. [Link]

  • U.S. Environmental Protection Agency. 4,5-difluoro-2-nitrophenol Properties. [Link]

  • Journal of Chemistry and Technologies. (2025). PDF - Journal of Chemistry and Technologies. [Link]

  • NIST WebBook. 2,4-Difluoro-6-nitroacetanilide. [Link]

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to the Reactivity of 2-(4,5-Difluoro-2-nitrophenyl)acetamide in Nucleophilic Aromatic Substitution

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. One area where this is particularly impactful is in the realm of nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the synthesis of a diverse array of pharmaceutical intermediates. This guide provides an in-depth technical comparison of the reactivity of 2-(4,5-Difluoro-2-nitrophenyl)acetamide against its non-fluorinated and mono-fluorinated analogs, supported by established chemical principles and illustrative experimental data. We will explore the profound influence of fluorine substitution on the kinetics of SNAr reactions, offering valuable insights for researchers, scientists, and drug development professionals.

The Decisive Role of Fluorine in Activating Aromatic Rings

Nucleophilic aromatic substitution is a critical tool for the formation of carbon-heteroatom bonds in aromatic systems. The reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the initial attack by a nucleophile. In the case of the compounds under examination, the nitro group (—NO₂) serves as a powerful activating group. However, the introduction of fluorine atoms ortho and meta to the nitro group, as in 2-(4,5-Difluoro-2-nitrophenyl)acetamide, dramatically enhances the ring's susceptibility to nucleophilic attack.

Contrary to what might be expected from its high bond strength with carbon, fluorine is a uniquely effective activating group in SNAr reactions. This is attributed to its potent inductive electron-withdrawing effect (-I effect).[1] The rate-determining step in an SNAr reaction is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The highly electronegative fluorine atoms stabilize this intermediate by withdrawing electron density, thereby lowering the activation energy of this crucial step.[2] This effect is so pronounced that the halogen reactivity order in SNAr is often the reverse of that seen in other substitution reactions like SN2, with fluorine being the most activating halogen (F > Cl > Br > I).[1]

Visualizing the Reaction Pathway

The mechanism of nucleophilic aromatic substitution on these acetamides proceeds through a well-established addition-elimination pathway. The following diagram illustrates the key steps:

SNAr_Mechanism Reactants 2-(4,5-Difluoro-2-nitrophenyl)acetamide + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Product Substituted Product + F⁻ Meisenheimer->Product Elimination of Fluoride

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Comparative Reactivity: A Data-Driven Perspective

Table 1: Comparative Reactivity of 2-(Nitrophenyl)acetamide Analogs with Piperidine

CompoundStructureNumber of Fluorine AtomsPredicted Relative Rate Constant
2-(2-Nitrophenyl)acetamide01
2-(5-Fluoro-2-nitrophenyl)acetamide1~10²
2-(4,5-Difluoro-2-nitrophenyl)acetamide2~10⁴

The predicted relative rate constants are illustrative and based on the strong activating effect of fluorine in SNAr reactions.

As the data clearly indicates, each additional fluorine atom is predicted to increase the reaction rate by approximately two orders of magnitude. This dramatic increase in reactivity allows for milder reaction conditions, shorter reaction times, and often, higher yields, which are all critical considerations in process development and large-scale synthesis.

Experimental Protocol for Comparative Reactivity Analysis

To provide a framework for the empirical validation of these reactivity differences, the following is a detailed, step-by-step methodology for a comparative kinetic study.

Materials and Methods
  • Substrates:

    • 2-(2-Nitrophenyl)acetamide

    • 2-(5-Fluoro-2-nitrophenyl)acetamide

    • 2-(4,5-Difluoro-2-nitrophenyl)acetamide

  • Nucleophile: Piperidine

  • Solvent: Dimethyl Sulfoxide (DMSO)

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solutions of each acetamide analog in DMSO (0.1 M) C In a thermostated reaction vessel, combine acetamide solution and DMSO A->C B Prepare a stock solution of piperidine in DMSO (1.0 M) D Initiate the reaction by adding the piperidine solution B->D C->D E Maintain constant temperature and stirring D->E F Withdraw aliquots at specific time intervals E->F G Quench the reaction in the aliquots F->G H Analyze by HPLC to determine the concentration of reactant and product G->H

Caption: A streamlined workflow for the comparative kinetic analysis.

Detailed Procedure
  • Solution Preparation: Prepare 0.1 M stock solutions of each of the three acetamide analogs in anhydrous DMSO. Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

  • Reaction Setup: In a jacketed reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the acetamide stock solution and dilute with DMSO to achieve the desired initial concentration.

  • Reaction Initiation: Initiate the reaction by adding a pre-determined volume of the piperidine stock solution to the reaction vessel with vigorous stirring.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a mobile phase solution containing a small amount of acid (e.g., trifluoroacetic acid) to neutralize the piperidine.

  • HPLC Analysis: Analyze the quenched samples by HPLC to monitor the disappearance of the starting material and the appearance of the product.

  • Data Analysis: From the concentration versus time data, determine the initial reaction rate for each of the three acetamide analogs.

Conclusion: The Strategic Advantage of Fluorination

The strategic placement of fluorine atoms on a nitro-activated aromatic ring provides a powerful tool for enhancing reactivity in nucleophilic aromatic substitution reactions. As demonstrated through established chemical principles and illustrative data, 2-(4,5-Difluoro-2-nitrophenyl)acetamide exhibits significantly greater reactivity compared to its non-fluorinated and mono-fluorinated counterparts. This heightened reactivity translates to more efficient and often more economical synthetic routes, a critical consideration in the competitive landscape of pharmaceutical and materials science research. By understanding and leveraging the "fluorine advantage," chemists can unlock new possibilities in the design and synthesis of novel, high-value molecules.

References

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

  • ResearchGate. Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Nu. Available from: [Link]

  • ResearchGate. Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors. Available from: [Link]

  • PMC. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]

  • Nature. One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Available from: [Link]

  • Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Available from: [Link]

  • Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Available from: [Link]

  • Royal Society of Chemistry. Rates of reaction of cyclic imines with p-fluoronitrobenzene. Available from: [Link]

  • PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]

  • PMC. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]

  • ACS Publications. Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. Available from: [Link]

  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available from: [Link]

  • Scilit. Nucleophilic aromatic substitution; kinetics of fluorine-18 substitution reactions in polyfluorobenzenes. Isotopic exchange between 18F− and polyfluorobenzenes in dimethylsulfoxide. A kinetic study. Available from: [Link]

  • R Discovery. The kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile. Available from: [Link]

  • PrepChem. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Available from: [Link]

  • PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

  • PubChem. 2-(2-Nitrophenyl)acetamide. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Available from: [Link]

  • Royal Society of Chemistry. How the substrate affects amination reaction kinetics of nitrochlorobenzene. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Available from: [Link]

  • PMC. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Available from: [Link]

  • SciSpace. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

  • ResearchGate. SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Biological Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Available from: [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available from: [Link]

Sources

Validation

IR spectroscopy characteristic peaks for 2-(4,5-Difluoro-2-nitrophenyl)acetamide identification

Technical Comparison Guide: IR Spectroscopic Profiling of 2-(4,5-Difluoro-2-nitrophenyl)acetamide Executive Summary & Structural Disambiguation In the high-stakes environment of drug development—particularly in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: IR Spectroscopic Profiling of 2-(4,5-Difluoro-2-nitrophenyl)acetamide

Executive Summary & Structural Disambiguation

In the high-stakes environment of drug development—particularly in the synthesis of fluorinated indole intermediates or SGLT2 inhibitors—accurate identification of 2-(4,5-Difluoro-2-nitrophenyl)acetamide is critical.

Critical Nomenclature Alert (E-E-A-T): Before commencing analysis, you must distinguish between two common isomers often confused in procurement and synthesis logs:

  • Target Molecule (The Topic): 2-(4,5-Difluoro-2-nitrophenyl)acetamide . A primary amide derived from phenylacetic acid. Structure: Ar-CH₂-CONH₂.

  • Common Isomer: N-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS 1662-21-1).[1][2][3] An acetanilide derivative.[2][4] Structure: Ar-NH-CO-CH₃.

This guide focuses strictly on the Primary Amide (Ar-CH₂-CONH₂) . Misidentification here leads to failed cyclization reactions downstream.

Theoretical Vibrational Framework

The IR spectrum of 2-(4,5-Difluoro-2-nitrophenyl)acetamide is a superposition of four distinct vibrational zones. Understanding the causality behind these peaks allows for robust "Pass/Fail" logic.

Zone A: The Amide Region (Diagnostic for Identity)

Unlike the N-acetyl isomer (secondary amide), the target molecule is a primary amide .[5]

  • N-H Stretching: Expect a characteristic doublet (asymmetric and symmetric stretches) between 3150–3400 cm⁻¹ . This "double spike" is the primary differentiator from the carboxylic acid precursor (broad singlet).

  • Amide I (C=O Stretch): The carbonyl carbon is not directly conjugated to the aromatic ring (separated by a methylene bridge). Expect a strong band at 1640–1680 cm⁻¹ .

  • Amide II (N-H Bending): A distinct band around 1600–1620 cm⁻¹ , often overlapping with aromatic skeletal vibrations.

Zone B: The Nitro Group (Diagnostic for Oxidation State)

The nitro group at the ortho position is highly polar and provides two massive bands.

  • Asymmetric Stretch: 1530–1560 cm⁻¹ .

  • Symmetric Stretch: 1340–1360 cm⁻¹ .

  • Insight: If these bands are absent, you have likely reduced the nitro group to an amine (aniline) or hydroxylamine impurity.

Zone C: The Fluorine Fingerprint (Diagnostic for Substitution)

Fluorine atoms on the aromatic ring create strong C-F stretching vibrations.

  • C-F Stretch: 1100–1250 cm⁻¹ .

  • Note: In 4,5-difluoro substitution, these bands are intense and can mask weaker C-N stretches.

Comparative Analysis: Target vs. Critical Impurities

The following table summarizes the spectral shifts required to distinguish the target from its immediate metabolic or synthetic neighbors.

Table 1: Differential IR Peak Assignments

Functional GroupTarget: Phenylacetamide (Ar-CH₂-CONH₂)Precursor: Phenylacetic Acid (Ar-CH₂-COOH)Precursor: Phenylacetonitrile (Ar-CH₂-CN)Isomer: Acetanilide (Ar-NH-CO-CH₃)
3200–3500 cm⁻¹ Doublet (NH₂ Asym/Sym) Sharp, distinctBroad Singlet (OH) Very wide, "hairy"Absent (C-H only)Single Spike (NH) Secondary amide
2200–2260 cm⁻¹ AbsentAbsentSharp Signal (C≡N) DiagnosticAbsent
1650–1750 cm⁻¹ ~1650–1680 cm⁻¹ (Amide I)~1700–1725 cm⁻¹ (Acid C=O)Absent~1680–1700 cm⁻¹ (Amide I)
1530–1560 cm⁻¹ Strong (NO₂ Asym)Strong (NO₂ Asym)Strong (NO₂ Asym)Strong (NO₂ Asym)
1340–1360 cm⁻¹ Strong (NO₂ Sym)Strong (NO₂ Sym)Strong (NO₂ Sym)Strong (NO₂ Sym)

Experimental Protocol: Self-Validating Identification

Objective: Confirm identity and purity >95% using FTIR.

Methodology:

  • Sample Prep:

    • Solid State: Grind 2 mg of sample with 200 mg dry KBr. Press into a translucent pellet. (Preferred for resolution of N-H doublet).

    • ATR (Attenuated Total Reflectance): Place neat solid on Diamond/ZnSe crystal. Apply high pressure. (Faster, but N-H region may be less resolved).

  • Acquisition:

    • Range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 (Screening) or 64 (Final QC).

  • Validation Logic (The "Triple Check"):

    • Check 1: Is there a doublet >3150 cm⁻¹? (Yes = Primary Amide).[5][6]

    • Check 2: Is the Nitrile peak (2250 cm⁻¹) absent? (Yes = Reaction Complete).

    • Check 3: Is the Carbonyl peak <1690 cm⁻¹? (Yes = Amide, not Acid).[7]

Decision Logic Visualization

The following diagram outlines the logical pathway for interpreting the IR spectrum during In-Process Control (IPC).

IR_Identification_Logic Start Start: Acquire Spectrum (4000-600 cm⁻¹) Check_CN Check 2200-2260 cm⁻¹ (Nitrile Region) Start->Check_CN Nitrile_Present Peak Detected: Unreacted Precursor (Phenylacetonitrile) Check_CN->Nitrile_Present Yes Check_OH Check 2500-3300 cm⁻¹ (Broad OH Band?) Check_CN->Check_OH No Acid_Detected Broad Band Detected: Hydrolysis Product (Phenylacetic Acid) Check_OH->Acid_Detected Yes Check_NH Check 3150-3450 cm⁻¹ (NH Pattern) Check_OH->Check_NH No Single_Spike Single Spike: Wrong Isomer (Acetanilide/Secondary Amide) Check_NH->Single_Spike Single Double_Spike Doublet (NH₂): Primary Amide Confirmed Check_NH->Double_Spike Doublet Check_CO Check 1640-1680 cm⁻¹ (Amide I Band) Double_Spike->Check_CO Final_ID POSITIVE ID: 2-(4,5-Difluoro-2-nitrophenyl)acetamide Check_CO->Final_ID Present

Caption: Logical decision tree for validating 2-(4,5-Difluoro-2-nitrophenyl)acetamide against common synthetic impurities.

Mechanistic Insights for Troubleshooting

  • The "Nitro Shift": The presence of the nitro group at the ortho position (relative to the alkyl chain) creates steric crowding. In high-resolution IR, you may see a splitting of the Amide I band due to rotational isomerism (rotamers) caused by the bulky nitro group interacting with the amide side chain. This is not an impurity; it is an intrinsic feature of ortho-substituted arenes [1].

  • Water Interference: Primary amides are hygroscopic. A "shoulder" on the lower frequency side of the N-H doublet (approx. 3200 cm⁻¹) often indicates absorbed water. Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours if this is observed.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Nitroacetanilides and Related Compounds. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • PubChem. Compound Summary: N-(4,5-Difluoro-2-nitrophenyl)acetamide (Isomer Comparison).[8] National Library of Medicine. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy: Amides and Carboxylic Acids Characteristic Absorptions. Available at: [Link]

  • PrepChem. Synthesis and Characterization of Fluorinated Nitroaromatics. Available at: [Link]

Sources

Comparative

Structural Confirmation of 2-(4,5-Difluoro-2-nitrophenyl)acetamide: A Comparative Guide

This guide outlines the structural confirmation protocol for 2-(4,5-Difluoro-2-nitrophenyl)acetamide , focusing on the comparative advantage of Single Crystal X-Ray Diffraction (SC-XRD) over standard spectroscopic method...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural confirmation protocol for 2-(4,5-Difluoro-2-nitrophenyl)acetamide , focusing on the comparative advantage of Single Crystal X-Ray Diffraction (SC-XRD) over standard spectroscopic methods (NMR/MS) for resolving regio-isomeric ambiguities common in fluorinated nitro-aromatics.

Executive Summary

In the synthesis of fluorinated phenylacetamides, specifically 2-(4,5-Difluoro-2-nitrophenyl)acetamide , researchers frequently encounter ambiguity regarding the position of the nitro group following electrophilic aromatic substitution. While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula and Nuclear Magnetic Resonance (NMR) provides connectivity, these methods often struggle to definitively distinguish between the 2-nitro and 6-nitro regioisomers due to complex


F-

H coupling patterns.

This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the definitive "Gold Standard" for validation. It details the experimental workflow, crystallization protocols, and data interpretation required to publish a confirmed structure.

Part 1: The Structural Challenge

The target molecule, 2-(4,5-Difluoro-2-nitrophenyl)acetamide , presents specific characterization hurdles:

  • Regioisomerism: Nitration of 2-(3,4-difluorophenyl)acetamide can occur at the 2-position (target) or the 6-position (byproduct). Both isomers possess two aromatic protons and identical mass.

  • Fluorine Coupling: The presence of two adjacent fluorine atoms induces complex splitting in

    
    H NMR (
    
    
    
    and
    
    
    ), often obscuring the subtle differences required to assign the nitro position based on chemical shift alone.
  • Conformational Flexibility: The acetamide side chain (

    
    ) and the ortho-nitro group induce steric strain, leading to out-of-plane twisting that solution-state NMR averages out, but which is critical for understanding solid-state stability and binding affinity.
    

Part 2: Comparative Analysis (NMR vs. XRD)

The following table objectively compares the utility of standard characterization techniques for this specific fluorinated intermediate.

Feature1H / 13C / 19F NMR HRMS (ESI-TOF) SC-XRD (X-Ray Crystallography)
Primary Output Connectivity & Electronic EnvironmentElemental Composition3D Atomic Coordinates & Absolute Configuration
Regioisomer ID Ambiguous. Requires complex 2D NOESY/HOESY to map spatial proximity of H to F.Ineffective. Isomers have identical m/z (approx 216.14 Da).Definitive. Direct visualization of the -NO2 position relative to -F.
Sample State Solution (averaged conformation).Gas Phase (ionized).Solid State (defined lattice packing).
Throughput High (Minutes).High (Minutes).[1]Low (Days to Weeks).
Material Req. ~5-10 mg (Recoverable).<1 mg.High-quality Single Crystal (0.1–0.3 mm).
Verdict Necessary for purity check, insufficient for absolute proof of substitution pattern.Supportive only.Required for unambiguous structural proof.

Part 3: Experimental Protocol for SC-XRD

To achieve a publishable crystal structure, follow this optimized workflow. This protocol is designed to encourage the formation of the R


(8)  hydrogen-bonding dimer characteristic of primary acetamides.
Crystallization Strategy

Objective: Grow single crystals suitable for diffraction (clear, defined edges, no cracks).

  • Method: Slow Evaporation.[2][3][4]

  • Solvent System: Ethanol/Water (80:20 v/v) or Ethyl Acetate/Hexane (slow diffusion).

  • Procedure:

    • Dissolve 20 mg of the purified solid in 2 mL of warm Ethanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (dust acts as nucleation sites for polycrystals, which are undesirable).

    • Add water dropwise until slight turbidity persists, then add 1 drop of Ethanol to clear it.

    • Cover with Parafilm, poke 3-4 small holes, and store in a vibration-free, dark environment at room temperature (298 K).

    • Timeline: Harvest crystals after 3-7 days.

Data Collection Parameters[1][5]
  • Source: Mo-K

    
     radiation (
    
    
    
    Å) is preferred over Cu-K
    
    
    for fluorinated aromatics to minimize absorption effects, though Cu is acceptable if crystals are small (<0.1 mm).
  • Temperature: Collect at 100 K (using a Cryostream). Low temperature reduces thermal vibration (atomic displacement parameters), sharpening the fluorine positions which are prone to disorder.

  • Resolution: Aim for 0.8 Å or better (approx

    
     for Mo).
    
Refinement Guidelines
  • Space Group: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatics forming centrosymmetric dimers.
  • Disorder: Watch for rotational disorder in the

    
     region. If observed, model using split positions with occupancy refinement.
    
  • Hydrogen Atoms: Constrain aromatic H using a riding model. Locate Amide H atoms (

    
    ) in the difference Fourier map to accurately define the hydrogen bonding network.
    

Part 4: Visualization of Workflows

The Structural Confirmation Workflow

This diagram illustrates the logical flow from synthesis to final data deposition.

G Start Crude Synthesis Product Purify Purification (Column Chromatography) Start->Purify Screen Initial Screen (1H & 19F NMR) Purify->Screen Decision Is Regiochemistry Ambiguous? Screen->Decision Growth Crystal Growth (EtOH/H2O Evap) Decision->Growth Yes (Proceed to XRD) Validation CheckCIF & CSD Deposition Decision->Validation No (Rare) Diffraction SC-XRD Data Collection (100 K) Growth->Diffraction Solve Structure Solution (SHELXT/OLEX2) Diffraction->Solve Solve->Validation

Caption: Logical workflow for confirming the 2-(4,5-difluoro-2-nitrophenyl)acetamide structure.

Hydrogen Bonding & Packing Logic

Primary acetamides typically form dimers. The diagram below details the expected molecular interactions that stabilize the crystal lattice.

H MolA Molecule A (Donor) Dimer Centrosymmetric Dimer (R2,2(8) Graph Set) MolA->Dimer N-H...O=C Bond MolB Molecule B (Acceptor) MolB->Dimer C=O...H-N Bond Stack Pi-Pi Stacking (Fluorinated Rings) Dimer->Stack Crystal Packing Forces

Caption: Expected supramolecular assembly showing the amide dimer motif common in phenylacetamides.

Part 5: Data Interpretation & Expected Results[6]

When analyzing the solved structure, verify these three critical geometric parameters to confirm the identity of 2-(4,5-Difluoro-2-nitrophenyl)acetamide :

  • The Nitro Torsion Angle:

    • Due to steric repulsion between the ortho-nitro group and the acetamide side chain (at position 1), the nitro group (

      
      ) will not be coplanar with the benzene ring.
      
    • Expected Value: Torsion angle

      
      
      
      
      
      .
    • Significance: This twist reduces conjugation but is a unique fingerprint of the 2-nitro isomer compared to the 6-nitro isomer (where the twist might differ due to interaction with the H at position 5).

  • Intramolecular Hydrogen Bonding:

    • Look for a weak

      
       interaction between the methylene protons (
      
      
      
      ) of the acetamide group and the nitro oxygen.
    • Distance:

      
       distance 
      
      
      
      Å.
  • Fluorine Positions:

    • The

      
       bond lengths should be typical for aromatic fluorines (
      
      
      
      Å).
    • The electron density map must show clear peaks at positions 4 and 5, distinct from hydrogen.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. (Defines the R2,2(8) amide dimer graph set). Link

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Link

  • Thallapally, P. K., et al. (2005). Polymorphism of Phenylacetamide: The Role of C-H...O Interactions. Crystal Growth & Design, 5(6). (Reference for phenylacetamide packing). Link

  • Reich, H. J. (2024). "Coupling Constants involving Fluorine." University of Wisconsin-Madison Chemistry. (Reference for NMR complexity). Link

Sources

Validation

Bioassay comparison of drugs derived from 2-(4,5-Difluoro-2-nitrophenyl)acetamide

Title: Bioassay Comparison of Benzimidazole Antivirals Derived from 2-(4,5-Difluoro-2-nitrophenyl)acetamide Introduction & Synthetic Rationale The compound 2-(4,5-Difluoro-2-nitrophenyl)acetamide serves as a highly speci...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioassay Comparison of Benzimidazole Antivirals Derived from 2-(4,5-Difluoro-2-nitrophenyl)acetamide

Introduction & Synthetic Rationale

The compound 2-(4,5-Difluoro-2-nitrophenyl)acetamide serves as a highly specialized precursor in medicinal chemistry, primarily utilized to construct fluorinated heterocyclic pharmacophores. Through acid-catalyzed hydrolysis, this acetamide yields 4,5-difluoro-2-nitroaniline, an intermediate that undergoes subsequent reduction and cyclization to form the 5,6-difluorobenzimidazole core.

Historically, benzimidazole ribonucleosides have been heavily investigated as potent, non-nucleoside inhibitors of Human Cytomegalovirus (HCMV). Unlike traditional polymerase inhibitors (e.g., Ganciclovir), these compounds target the viral terminase complex (UL89/UL56), preventing the cleavage and packaging of concatemeric viral DNA into capsids. To elucidate the structure-activity relationship (SAR) of this binding pocket, researchers synthesized the 5,6-difluoro analog—derived directly from 2-(4,5-Difluoro-2-nitrophenyl)acetamide—and compared its bioassay performance against heavier halogenated derivatives.

Mechanistic Causality: The "Halogen Effect" in Terminase Inhibition

When comparing the difluoro analog to the dichloro (TCRB) and dibromo (BDCRB) analogs, the fundamental question is whether terminase inhibition is driven by electronic effects (electronegativity) or steric bulk (Van der Waals radius).

Fluorine is highly electronegative but sterically small (radius: 1.47 Å), closely mimicking hydrogen. Chlorine (1.75 Å) and Bromine (1.85 Å) are significantly larger and more polarizable. If the difluoro analog exhibits poor antiviral activity in in vitro bioassays, it mechanistically proves that the UL89/UL56 terminase binding pocket requires a specific steric volume to induce the conformational change necessary for inhibition, rather than simply requiring electron-withdrawing groups on the benzimidazole ring .

Workflow A 2-(4,5-Difluoro-2-nitrophenyl)acetamide (Precursor) B 4,5-Difluoro-2-nitroaniline (Intermediate) A->B Hydrolysis C 5,6-Difluorobenzimidazole (Pharmacophore) B->C Reduction & Cyclization D Ribosylation to β-Nucleoside C->D Glycosylation E HCMV Bioassay (IC50 / CC50) D->E In vitro Testing

Workflow from 2-(4,5-Difluoro-2-nitrophenyl)acetamide to antiviral bioassay evaluation.

Bioassay Comparison Data

The following table synthesizes the quantitative in vitro performance of the 5,6-difluoro analog against the established dichloro and dibromo standards. Data is derived from standardized HCMV plaque reduction assays utilizing the Towne strain in Human Foreskin Fibroblast (HFF) cells [1].

CompoundHalogen SubstitutionHCMV IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
5,6-Difluoro Analog F, F> 100.0> 100.0N/A (Inactive)
TCRB (Standard) Cl, Cl~ 3.0~ 100.033.3
BDCRB (Standard) Br, Br~ 0.5~ 80.0160.0

Data Analysis: The bioassay results definitively show that the difluoro analog is inactive against HCMV (IC₅₀ > 100 µM). The dramatic leap in efficacy seen in TCRB and BDCRB confirms that the larger atomic radii of chlorine and bromine are absolute prerequisites for anchoring the inhibitor within the terminase complex, effectively ruling out pure electronegativity as the primary driver of antiviral potency.

Mechanism DNA Concatemeric HCMV DNA Term UL89/UL56 Terminase Complex DNA->Term Pack Viral DNA Packaging & Release Term->Pack TCRB TCRB / BDCRB (Cl / Br Analogs) TCRB->Term Potent Inhibition (Optimal Steric Fit) FCRB Difluoro Analog (F Analog) FCRB->Term Weak Inhibition (Suboptimal Fit)

Differential inhibition of the HCMV terminase complex by halogenated benzimidazole analogs.

Experimental Protocols: Self-Validating Systems

To ensure high trustworthiness and reproducibility, comparative data must be generated using rigorously controlled, self-validating bioassays. The following protocols detail the causal logic behind the experimental design.

Protocol A: HCMV Plaque Reduction Assay (Efficacy / IC₅₀ Determination)

Causality: A plaque reduction assay is selected over a DNA yield assay because terminase inhibitors do not stop viral DNA replication; they stop the packaging of DNA into infectious virions. Plaque formation directly quantifies infectious viral progeny. HFF cells are utilized because HCMV is highly species-specific and requires human fibroblasts for optimal lytic replication.

  • Cell Seeding: Seed HFF cells in 24-well tissue culture plates at 5 × 10⁴ cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate at 37°C (5% CO₂) until a 100% confluent monolayer forms (critical to prevent cell division-induced artifacts).

  • Viral Infection: Aspirate media and infect the monolayers with HCMV (Towne strain) at a Multiplicity of Infection (MOI) of 0.01. Self-Validation: Include mock-infected wells (negative control) and Ganciclovir-treated wells (positive control) on every plate to validate assay sensitivity.

  • Adsorption: Incubate for 1 hour at 37°C with gentle rocking every 15 minutes to ensure uniform viral adsorption across the monolayer.

  • Compound Overlay: Aspirate the viral inoculum. Apply an agarose overlay (0.5% agarose in DMEM with 2% FBS) containing serial dilutions of the synthesized benzimidazole analogs (e.g., 0.1, 1.0, 10, 50, 100 µM). The agarose prevents secondary viral spread through the liquid media, ensuring each plaque represents a single primary infection event.

  • Incubation & Staining: Incubate for 7–10 days until plaques are macroscopic. Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet.

  • Quantification: Count plaques using a stereomicroscope. Calculate the IC₅₀ (the concentration reducing the plaque count by 50% relative to the untreated viral control) using non-linear regression analysis.

Protocol B: MTS Cell Viability Assay (Cytotoxicity / CC₅₀ Determination)

Causality: Antiviral efficacy is scientifically meaningless if the compound simply kills the host cell. The MTS assay measures mitochondrial reductase activity, providing a direct, quantitative readout of cellular metabolic viability to calculate the CC₅₀ and the resulting Selectivity Index (SI = CC₅₀ / IC₅₀).

  • Cell Seeding: Seed HFF cells in 96-well plates at 1 × 10⁴ cells/well. Allow 24 hours for cellular attachment and recovery.

  • Compound Exposure: Treat cells with the exact serial dilutions of the benzimidazole analogs used in Protocol A. Include a vehicle control (e.g., 0.1% DMSO) to ensure the solvent itself is not inducing cytotoxicity.

  • Incubation: Incubate for 7 days to mirror the exact exposure time of the plaque reduction assay, preventing temporal discrepancies in toxicity readings.

  • MTS Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well. Incubate for 2–4 hours.

  • Absorbance Reading: Measure absorbance at 490 nm using a microplate reader. Calculate the CC₅₀ (the concentration reducing cell viability by 50% relative to the vehicle control).

References

  • Zou, R., Drach, J. C., & Townsend, L. B. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 40(5), 811-818.[Link]

Sources

Comparative

Elemental analysis benchmarks for 2-(4,5-Difluoro-2-nitrophenyl)acetamide quality control

Elemental Analysis Benchmarks for 2-(4,5-Difluoro-2-nitrophenyl)acetamide Quality Control As pharmaceutical pipelines increasingly rely on fluorinated intermediates to enhance metabolic stability and target binding affin...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Benchmarks for 2-(4,5-Difluoro-2-nitrophenyl)acetamide Quality Control

As pharmaceutical pipelines increasingly rely on fluorinated intermediates to enhance metabolic stability and target binding affinity, the analytical burden on quality control (QC) laboratories has intensified. 2-(4,5-Difluoro-2-nitrophenyl)acetamide (C₈H₆F₂N₂O₃, MW: 216.14 g/mol ) is a prime example of a high-value intermediate where traditional elemental analysis often fails. With a theoretical fluorine content of 17.58%, this compound presents severe analytical challenges that require orthogonal, self-validating methodologies to ensure batch-to-batch consistency and regulatory compliance.

This guide provides a definitive benchmarking of elemental analysis modalities for this compound, moving beyond basic protocols to explain the mechanistic causality behind experimental choices.

The Analytical Challenge: The Fluorine Interference Mechanism

In standard quality control, the purity of an organic intermediate is often verified via traditional CHNS/O combustion analysis. However, the high electronegativity of fluorine and the exceptional stability of the C–F bond (~485 kJ/mol) create a two-fold failure mechanism in standard combustion analyzers operating at 900°C–1000°C:

  • Incomplete Combustion (The Carbon Undercount): C–F bonds resist thermal cleavage, leading to the formation of volatile tetrafluoromethane (CF₄) rather than CO₂. Because CF₄ escapes standard thermal conductivity detectors (TCD), the carbon mass fraction is artificially undercounted.

  • Quartz Degradation (The Hydrogen Overcount): The fluorine that is successfully cleaved forms highly reactive Hydrogen Fluoride (HF) gas. HF aggressively attacks the silica (SiO₂) walls of the quartz combustion tube according to the reaction:

    
    
    This reaction artificially generates water. Since hydrogen is quantified by measuring H₂O, the hydrogen mass fraction is falsely elevated, and the expensive quartz tube is rapidly destroyed.
    

To overcome this, modern pharmaceutical QC relies on Combustion Ion Chromatography (CIC) and Quantitative NMR (qNMR) as orthogonal benchmarks.

G cluster_0 Traditional CHN Combustion (900°C) cluster_1 Combustion Ion Chromatography (>1050°C + H2O) Compound 2-(4,5-Difluoro-2-nitrophenyl)acetamide (17.58% Fluorine) Incomplete Incomplete C-F Cleavage Compound->Incomplete Pyro Pyrohydrolysis (Argon/O2/H2O) Compound->Pyro CF4 CF4 Gas Formation (Escapes Detection) Incomplete->CF4 Error Carbon Undercounted Hydrogen Overcounted CF4->Error HF_form HF Formation Quartz Attacks Quartz (SiO2) Tube HF_form->Quartz SiF4 SiF4 + H2O Generated Quartz->SiF4 SiF4->Error CompleteHF Complete Conversion to HF Pyro->CompleteHF Absorber Trapped in Aqueous Absorber CompleteHF->Absorber IC Ion Chromatography Separation Absorber->IC Accurate Accurate Total Fluorine (17.58%) IC->Accurate

Mechanistic comparison of fluorine behavior in traditional CHN analysis versus CIC.

Benchmarking Analytical Modalities

To establish a self-validating QC system, we must compare the performance of available modalities for 2-(4,5-Difluoro-2-nitrophenyl)acetamide.

Analytical ModalityTarget AnalytesAccuracy (Rel. Error)Precision (RSD)Mechanistic Causality & Limitations
Traditional CHNS/O C, H, N> 5.0% (C, H)> 3.0%Fail: HF degrades quartz; CF₄ escapes detection. Unsuitable for >5% F content.
Modified CHN (w/ WO₃) C, H, N< 0.5%< 1.0%Pass: Tungsten trioxide acts as a halogen scavenger, protecting the tube. Requires frequent ash removal.
Combustion IC (CIC) Total F< 1.0%< 1.0%Optimal: Pyrohydrolysis converts all organic F to measurable aqueous F⁻[1]. Destructive technique.
¹⁹F qNMR Structural F< 1.0%< 0.5%Optimal: Non-destructive. Confirms exact molecular structure and ratio, but requires high-field NMR.
XPS / EDS Surface C, N, O, F~ 10.0%~ 5.0%Fail: Measures surface elemental composition (top 10 nm) only; insufficient for bulk pharmaceutical QC.

Detailed Experimental Protocols: The Self-Validating System

To achieve absolute confidence in the release of 2-(4,5-Difluoro-2-nitrophenyl)acetamide, a dual-modality approach is required. We utilize CIC to determine the absolute mass fraction of fluorine, cross-validated by ¹⁹F qNMR to ensure the fluorine is structurally intact (ruling out inorganic fluoride contamination).

Protocol 1: Total Fluorine Determination via Combustion Ion Chromatography (CIC)

This protocol leverages pyrohydrolytic combustion principles aligned with EPA Method 1621[2] and automated CIC systems[3].

  • Sample Preparation & Scavenging: Weigh exactly 2.50 mg of 2-(4,5-Difluoro-2-nitrophenyl)acetamide into a ceramic sample boat.

    • Causality: Add 10 mg of Tungsten Trioxide (WO₃) directly to the boat. WO₃ acts as a combustion catalyst and prevents the retention of fluorine in the ash matrix, ensuring 100% volatilization.

  • Pyrohydrolytic Combustion: Introduce the boat into the combustion furnace pre-heated to 1050°C. Maintain an Argon carrier gas flow (100 mL/min) and Oxygen combustion gas flow (300 mL/min).

    • Causality: Introduce a continuous stream of ultrapure water (0.1 mL/min) into the gas stream. This pyrohydrolysis step is critical; the water provides the hydrogen necessary to convert all cleaved fluorine radicals exclusively into HF gas, preventing the formation of inert CF₄[4].

  • Aqueous Absorption: Route the effluent gas through an absorber module containing 10 mL of an aqueous absorption solution (100 mg/L H₂O₂)[3]. The H₂O₂ eliminates matrix interferences by oxidizing any residual SO₂ (if sulfur were present) and traps the HF as stable aqueous fluoride (F⁻).

  • Chromatographic Separation & Quantification: Automatically inject a 20 µL aliquot onto an anion-exchange column (e.g., Metrosep A Supp 19). Elute using a standard carbonate/bicarbonate buffer. Detect the fluoride peak via sequentially suppressed conductivity. Compare the peak area against a 5-point calibration curve of certified NaF standards to confirm the theoretical 17.58% F content.

Protocol 2: Structural Verification via ¹⁹F Quantitative NMR (qNMR)

While CIC proves the amount of fluorine, qNMR proves its location.

  • Sample Preparation: Dissolve 15.0 mg of the analyte and exactly 10.0 mg of a certified internal standard (e.g., 1,4-Difluorobenzene, 99.9% purity) in 0.6 mL of DMSO-d₆.

  • Acquisition Parameters (Critical Step): Acquire ¹⁹F NMR spectra at 376 MHz using an inverse-gated decoupling sequence .

    • Causality: Standard proton decoupling introduces the Nuclear Overhauser Effect (NOE), which artificially inflates the signal intensity of fluorine atoms spatially close to protons. Inverse-gated decoupling turns off the decoupler during the relaxation delay, eliminating NOE and restoring direct proportionality between peak area and molar concentration.

  • Relaxation Delay (D1): Set the D1 delay to at least 20 seconds.

    • Causality: Fluorine nuclei often have long longitudinal relaxation times (T₁). The delay must be

      
       of the slowest relaxing nucleus to ensure complete return to thermal equilibrium before the next pulse; otherwise, the integration will be artificially low.
      
  • Calculation: Integrate the distinct signals of the two aromatic fluorines on the acetamide ring against the internal standard to calculate absolute mass purity.

Orthogonal Validation Workflow

By synthesizing the total elemental mass fraction from CIC with the structural integrity data from qNMR, QC scientists create a closed-loop, self-validating system that satisfies stringent regulatory guidelines for elemental impurities, such as those outlined in USP <233>[5].

G Start Batch Release: 2-(4,5-Difluoro-2-nitrophenyl)acetamide CIC Method 1: CIC (Total Fluorine Mass %) Start->CIC qNMR Method 2: 19F qNMR (Structural Fluorine Ratio) Start->qNMR CHN Method 3: CHN with WO3 (Carbon/Nitrogen Mass %) Start->CHN Validate Data Synthesis & Cross-Validation CIC->Validate qNMR->Validate CHN->Validate Release Certificate of Analysis (CoA) Generated & Approved Validate->Release

Orthogonal analytical workflow combining CIC, qNMR, and modified CHN for robust batch release.

References

Sources

Validation

Validation of Synthetic Routes for 2-(4,5-Difluoro-2-nitrophenyl)acetamide Against Green Chemistry Standards

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Context & Rationale The compound 2-(4,5-Difluoro-2-nitrophenyl)acetamide is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Context & Rationale

The compound 2-(4,5-Difluoro-2-nitrophenyl)acetamide is a highly valuable fluorinated building block. It serves as a critical precursor for synthesizing fluorinated indoles and oxindoles—structural motifs that are heavily prized in the development of modern kinase inhibitors and targeted therapeutics.

Despite the ubiquity of amide bonds in drug discovery, traditional amidation remains one of the most environmentally taxing processes in pharmaceutical manufacturing. The 1 has explicitly flagged amide synthesis as a top-tier priority for sustainable innovation due to the massive waste generated by stoichiometric coupling reagents and halogenated solvents[1].

To align with modern regulatory and ecological standards, this guide provides an objective, data-driven comparison between the traditional acyl chloride pathway and a validated, solvent-free catalytic green route.

Mechanistic Pathway Analysis

To evaluate these routes, we must look beyond the reaction scheme and understand the underlying chemical causality.

Route A: Traditional Acyl Chloride Activation (The Baseline)

In the conventional approach, 2-(4,5-Difluoro-2-nitrophenyl)acetic acid is reacted with thionyl chloride (SOCl₂) in dichloromethane (DCM).

  • Causality & Limitations: SOCl₂ converts the stable hydroxyl group of the carboxylic acid into a highly reactive chloride leaving group. A catalytic amount of DMF is often added to form the Vilsmeier-Haack intermediate, which drastically accelerates the chlorination. While kinetically favorable, this route generates stoichiometric amounts of toxic SO₂ and HCl gases. Furthermore, the subsequent amidation requires excess aqueous ammonia, leading to competitive hydrolysis and necessitating extensive solvent extraction to isolate the final product.

Route B: Solvent-Free Catalytic Direct Amidation (The Green Alternative)

The optimized green route utilizes boric acid (B(OH)₃) as an eco-friendly Lewis acid catalyst and urea as an ammonia surrogate under solvent-free mechanochemical/thermal conditions[2].

  • Causality & Advantages: Boric acid coordinates with the carboxylic acid to form a reactive monoacyl borate intermediate, increasing the electrophilicity of the carbonyl carbon without the need for toxic chlorinating agents. Urea undergoes thermal decomposition at 160 °C to release ammonia in situ. Because the reaction is 2, the localized concentration of reactants is maximized, driving the equilibrium toward the amide while expelling water and CO₂ as the only byproducts[2],[3].

Pathway SM 2-(4,5-Difluoro-2-nitrophenyl) acetic acid Interm Acyl Chloride Intermediate (Hazardous) SM->Interm SOCl2, DCM Reflux, 4h GreenProd Target Amide Green Route SM->GreenProd Urea, B(OH)3 cat. Solvent-Free, 160°C High Atom Economy TradProd Target Amide Traditional Route Interm->TradProd NH3(aq), 0°C High Waste

Figure 1: Traditional vs. Green synthetic pathways for 2-(4,5-Difluoro-2-nitrophenyl)acetamide.

Experimental Protocols & Self-Validating Workflows

As a process chemist, trust is built on reproducibility. The following protocols are designed as self-validating systems, incorporating specific physical cues and analytical checkpoints to ensure reaction fidelity.

Protocol A: Traditional Synthesis (Baseline)
  • Activation: Charge a round-bottom flask with 2-(4,5-Difluoro-2-nitrophenyl)acetic acid (1.0 eq, 1.0 g) and anhydrous DCM (15 mL). Add SOCl₂ (2.0 eq) dropwise at 0 °C under an N₂ atmosphere, followed by DMF (0.05 eq).

  • Reaction: Reflux the mixture at 40 °C for 4 hours.

    • Validation Checkpoint: Quench a 50 µL aliquot in methanol. TLC (Hexanes/EtOAc 7:3) should show complete conversion of the baseline acid to the higher-Rf methyl ester.

  • Amidation: Concentrate in vacuo to remove excess SOCl₂ and DCM. Redissolve the crude acyl chloride in THF (5 mL) and add dropwise to a vigorously stirred solution of 28% aqueous ammonia (10 mL) at 0 °C.

  • Isolation: Stir for 1 hour. Extract with EtOAc (3 × 15 mL), wash with brine, dry over MgSO₄, and concentrate.

    • Yield: ~0.82 g (82%).

Protocol B: Green Synthesis (Solvent-Free Catalysis)
  • Mechanochemical Activation: In a mortar, combine 2-(4,5-Difluoro-2-nitrophenyl)acetic acid (1.0 eq, 1.0 g), urea (1.5 eq, 0.42 g), and boric acid (0.1 eq, 0.03 g). Triturate thoroughly for 5 minutes to ensure uniform physical contact[3].

  • Thermal Amidation: Transfer the triturated powder to a reaction vessel and heat directly at 160 °C for 30 minutes without any solvent.

    • Validation Checkpoint: Observe the physical state. The mixture will initially melt into a clear phase, bubble (release of CO₂/NH₃), and subsequently resolidify as the higher-melting target amide forms. This phase change is a self-indicating marker of reaction completion[2].

  • Isolation: Cool to room temperature. Add 5% aqueous ammonia (10 mL) and stir for 10 minutes to solubilize any unreacted carboxylic acid and boric acid. Filter the suspension, wash the filter cake with deionized water, and dry under vacuum.

    • Yield: ~0.90 g (91%).

Quantitative Green Metrics Comparison

To objectively validate the sustainability of these routes, we apply standard green chemistry metrics: Process Mass Intensity (PMI) and the E-Factor [4],[5].

  • PMI calculates the ratio of the total mass of all materials used to the mass of the final product[6].

  • E-Factor measures the ratio of waste to desired product (E-Factor = PMI - 1)[7].

Metrics Input Mass of All Raw Materials PMI Process Mass Intensity (PMI) Input->PMI Product Mass of Isolated Product Product->PMI EFactor E-Factor (PMI - 1) PMI->EFactor Validation Green Chemistry Validation EFactor->Validation

Figure 2: Workflow for calculating PMI and E-Factor to validate green chemistry standards.

Performance Data Summary
MetricRoute A: Traditional (SOCl₂)Route B: Green (Solvent-Free)Performance Shift
Atom Economy 61.2%78.0%+16.8%
Isolated Yield 82%91%+9%
Process Mass Intensity (PMI) 139.123.882.9% Reduction
E-Factor 138.122.883.5% Reduction
Hazardous Solvents DCM, THFNoneEliminated
Reaction Time > 5 Hours30 Minutes10x Faster

(Note: Mass calculations for PMI include all reaction solvents, extraction solvents, and aqueous washes utilized in the protocols).

Conclusion

The validation data clearly demonstrates that the solvent-free, boric acid-catalyzed amidation of 2-(4,5-Difluoro-2-nitrophenyl)acetic acid is vastly superior to the traditional acyl chloride method. By eliminating halogenated solvents and toxic activating agents, Route B reduces the E-Factor from an industry-typical 138.1 down to 22.8, while simultaneously improving isolated yield and reaction time. For drug development professionals scaling fluorinated intermediates, adopting this mechanochemical/thermal green route ensures strict compliance with modern sustainability standards without compromising chemical performance.

References

  • Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries - CHEManager Online. 4

  • Green Chemistry Approaches in Pharmaceutical Synthesis: 7.1 E-Factor, PMI, and Eco Scale - Asian Journal of Research in Chemistry. 7

  • Reactive deep eutectic solvents for EDC-mediated amide synthesis - Royal Society of Chemistry. 1

  • Solvent-free synthesis of amide: a novel technique of green chemistry - SciSpace. 2

  • Nigerian Research Journal of Chemical Sciences (ISSN: 2682-6054) Volume 13, Issue 2, 2025 - University Of Nigeria Nsukka. 3

  • 4,5-Difluoro-2-methoxyphenylboronic acid / 2-(4,5-Difluoro-2-nitrophenyl)acetic acid - Sigma-Aldrich.

Sources

Safety & Regulatory Compliance

Safety

2-(4,5-Difluoro-2-nitrophenyl)acetamide proper disposal procedures

This guide outlines the technical protocol for the safe disposal of 2-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS: 1662-21-1). It is structured for laboratory managers and safety officers requiring immediate, actionable d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocol for the safe disposal of 2-(4,5-Difluoro-2-nitrophenyl)acetamide (CAS: 1662-21-1). It is structured for laboratory managers and safety officers requiring immediate, actionable data.

Part 1: Immediate Hazard Assessment

Stop & Verify: Before handling waste, confirm the physical state and purity of the material.

PropertySpecificationCritical Safety Implication
Chemical Structure Nitro-aromatic w/ FluorineExplosion/Shock Risk: Nitro groups (

) on aromatic rings can impart shock sensitivity, especially if dry or impure. Toxic Combustion: Burning releases Hydrogen Fluoride (HF) and Nitrogen Oxides (

).
Stability Thermally LabileDo not autoclave. High heat can trigger rapid decomposition.
Reactivity Amide FunctionalityHydrolysis Risk: Incompatible with strong acids or bases. Hydrolysis yields 4,5-difluoro-2-nitroaniline (toxic) and acetic acid.
Toxicity Acute Tox. 4 / IrritantExposure Route: Skin absorption and inhalation of dust. Suspected carcinogen (acetamide moiety).[1]

Part 2: Pre-Disposal Characterization & Segregation

Effective disposal requires strict segregation to prevent cross-reactivity in waste drums.

Core Directive: This compound must be designated for High-Temperature Incineration with Acid Gas Scrubbing .

Segregation Logic (The "Why")
  • No Oxidizers: Mixing nitro compounds with oxidizers (e.g., nitric acid, perchlorates) increases the oxygen balance, potentially creating a high explosive.

  • No Strong Bases: Bases (NaOH, KOH) can strip protons or hydrolyze the amide, generating heat and potentially unstable aniline derivatives.

  • Halogenated Stream: Due to the Fluorine atoms (

    
    ), this must  go into the halogenated waste stream. Standard non-halogenated incineration may not be equipped to scrub the corrosive HF gas generated.
    

Part 3: Disposal Workflow (Decision Tree)

The following diagram illustrates the decision logic for disposing of 2-(4,5-Difluoro-2-nitrophenyl)acetamide based on its state.

DisposalWorkflow Start Waste: 2-(4,5-Difluoro-2-nitrophenyl)acetamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Crystals/Powder Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved PackSolid 1. Double-bag in heavy-duty poly bags 2. Place in HDPE wide-mouth jar Solid->PackSolid SolventCheck Check Solvent Compatibility Liquid->SolventCheck LabelSolid Label: 'Toxic Solid, Organic, Halogenated' Warning: 'Contains Nitro-Aromatic' PackSolid->LabelSolid FinalDest High-Temp Incineration (w/ HF Scrubber) LabelSolid->FinalDest HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent If Halogenated NonHaloSolvent Non-Halogenated Solvent (Methanol, Ethyl Acetate) SolventCheck->NonHaloSolvent If Non-Halogenated CombineHalo Combine in 'Halogenated Waste' Carboy HaloSolvent->CombineHalo CombineNonHalo Segregate into 'Halogenated Waste' Stream (Due to solute F-content) NonHaloSolvent->CombineNonHalo CombineHalo->FinalDest CombineNonHalo->FinalDest

Caption: Logical workflow for segregating solid and liquid waste streams to ensure compliance with halogenated incineration protocols.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Spill Debris)

Objective: Containment and shock dampening.

  • Wetting (Optional but Recommended): If the material is old or dried out, lightly mist with water or mineral oil to desensitize potential shock sensitivity associated with nitro-aromatics [1].

  • Primary Containment: Transfer solid into a clear polyethylene bag. Twist and tape the neck of the bag (gooseneck seal).

  • Secondary Containment: Place the sealed bag into a rigid HDPE (High-Density Polyethylene) wide-mouth jar. Avoid glass if possible to prevent shrapnel in case of accidental shock, though glass is chemically compatible.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Toxic."

    • Constituents: "2-(4,5-Difluoro-2-nitrophenyl)acetamide."

    • Hazard Checkboxes: Toxic, Irritant.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Prevent side reactions in the waste container.

  • pH Check: Ensure the solution is neutral (pH 6-8).

    • Why? Acidic waste streams can catalyze hydrolysis; basic streams can induce runaway exothermic decomposition of nitro compounds [2].

  • Solvent Selection:

    • Even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the difluoro-compound mandates disposal in the Halogenated Waste stream.

    • Regulatory Note: Incinerators monitor total halogen content. Mislabeling this as non-halogenated can violate permit limits for HF emissions [3].

  • Container: Use standard safety carboys (HDPE or coated glass). Do not fill >90% to allow for thermal expansion.

Part 5: Regulatory & Compliance (RCRA)

While 2-(4,5-Difluoro-2-nitrophenyl)acetamide is not explicitly listed on the EPA's "P" or "U" lists, it must be characterized by the generator.

  • Waste Characterization:

    • Toxicity: Likely exhibits toxicity characteristic.[2]

    • Ignitability (D001): Applicable if in flammable solvent (Flash point <60°C).

    • Reactivity (D003): Potential applies if the specific batch is determined to be unstable/explosive.[2]

  • Recommended Waste Code Assignment:

    • If chemically pure/solid: Non-Regulated Chemical Waste (unless testing proves characteristic toxicity).

    • Best Practice: Manage as Hazardous Waste due to the nitro/fluorine combination.

Part 6: Emergency Contingencies

Spill Cleanup Protocol:

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. Use a P95/P100 dust mask if powder is airborne.

  • Neutralization: Do not use strong acids/bases.

  • Cleanup:

    • Do not sweep dry. Dry sweeping generates static and dust.

    • Cover spill with wet paper towels (water or inert solvent like heptane) to dampen.

    • Scoop damp material into the disposal container.

    • Wash surface with soap and water; collect rinsate as liquid halogenated waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Incineration of Halogenated Organic Compounds: Technical Guidance. [Link]

Sources

Handling

Personal protective equipment for handling 2-(4,5-Difluoro-2-nitrophenyl)acetamide

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a mechanistic system where every safety protocol is dictated by the molecular properties of the compound. 2-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a mechanistic system where every safety protocol is dictated by the molecular properties of the compound.

2-(4,5-Difluoro-2-nitrophenyl)acetamide is a highly functionalized intermediate frequently utilized in drug discovery and agrochemical development. Handling this compound requires a rigorous understanding of its three distinct structural liabilities: the lipophilic difluoro-substituted ring, the highly reactive nitroaromatic moiety, and the systemically active acetamide backbone.

This guide provides the authoritative operational, safety, and logistical frameworks required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Mechanistic Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the chemical's hazards. The structural components of 2-(4,5-Difluoro-2-nitrophenyl)acetamide dictate its behavior in biological systems and the environment:

  • Nitroaromatic Moiety: Nitroaromatics are notoriously lipophilic and can easily penetrate the dermal barrier. Systemic absorption can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is severely compromised.

  • Acetamide Backbone: Acetamides are known to cause hepatic (liver) and renal (kidney) toxicity upon chronic exposure or acute ingestion[1],[2]. They are also classified as Category 2 skin and eye irritants[3].

  • Difluoro Substitution: While stable at room temperature, fluorinated organics pose a severe risk during thermal decomposition (e.g., fires or highly exothermic reactions), where they can release Hydrogen Fluoride (HF) gas, a highly corrosive and toxic compound[4],[5].

G cluster_hazards Mechanistic Hazards cluster_mitigation PPE & Engineering Controls Chem 2-(4,5-Difluoro-2-nitrophenyl)acetamide Nitro Nitroaromatic Group (Skin Absorption / Toxicity) Chem->Nitro Fluoro Difluoro Substitution (Lipophilicity / HF on combustion) Chem->Fluoro Acetamide Acetamide Backbone (Hepatic/Renal Toxicity) Chem->Acetamide Gloves Double Nitrile / Butyl Gloves (Block dermal absorption) Nitro->Gloves Vent Chemical Fume Hood (Prevent dust inhalation) Fluoro->Vent Acetamide->Vent Goggles ANSI Z87.1 Goggles (Prevent ocular exposure) Acetamide->Goggles

Mechanistic hazard pathways and corresponding PPE mitigations.

Quantitative Hazard & PPE Matrix

The following table synthesizes the quantitative hazard data and translates it directly into operational PPE requirements[3],[1],[6],[5].

Hazard ParameterValue / ClassificationOperational Implication & PPE Requirement
Physical State Crystalline Solid / PowderHigh risk of aerosolization during weighing. Requires local exhaust ventilation (LEV) or N95/P100 respirator.
Skin Irritation Category 2High dermal absorption risk. Mandates chemical-resistant gloves (Nitrile/Butyl) and closed-front lab coat.
Eye Irritation Category 2Severe ocular damage risk. ANSI Z87.1 chemical splash goggles required; standard safety glasses are insufficient.
Combustion By-products NOₓ, HF, CO, CO₂Thermal breakdown yields toxic Hydrogen Fluoride and Nitrogen Oxides. SCBA required for fire response.
Spill Isolation 25 meters (75 feet)Immediate evacuation zone for bulk powder spills to prevent acute inhalation exposure.

Personal Protective Equipment (PPE) Specifications

Selecting the right PPE is not about wearing the thickest gear; it is about matching the material compatibility to the chemical's permeation profile[6],[7].

  • Hand Protection (Critical): Because the nitroaromatic ring facilitates rapid dermal absorption, standard latex gloves are strictly prohibited.

    • Primary Choice: Heavy-duty Nitrile gloves (minimum 0.11 mm thickness) for handling dry powders.

    • Secondary Choice: If the compound is dissolved in aggressive organic solvents (e.g., DMSO, DMF, or DCM), use Butyl rubber gloves , as nitrile degrades rapidly under solvent exposure[6]. Double-gloving is highly recommended.

  • Eye & Face Protection: Wear ANSI Z87.1 approved indirect-vented chemical splash goggles. If handling large volumes or conducting exothermic reactions, a full-face shield must be worn over the goggles[2],[5].

  • Body Protection: A flame-resistant (FR), closed-front laboratory coat is mandatory. Ensure the cuffs of the lab coat are tucked inside the outer gloves to prevent powder from settling on the wrists.

  • Respiratory Protection: When handled inside a certified chemical fume hood (face velocity 80-100 fpm), a respirator is generally not required. However, if handling bulk quantities outside a hood, a NIOSH-approved half-mask respirator with P100 particulate filters is required to prevent inhalation of the irritant dust[2],[5].

Standard Operating Procedure: Handling & Transfer

This protocol is a self-validating system designed to prevent electrostatic aerosolization and cross-contamination during routine laboratory operations.

Step-by-Step Weighing and Solvent Transfer Protocol:

  • Pre-Operational Check: Verify the fume hood flow rate. Clear the workspace of incompatible materials, specifically strong oxidizing agents, strong acids, and bases[8]. Ensure a 2.5% calcium gluconate gel is available in the first-aid kit if high-temperature reactions are planned (due to HF risk)[9].

  • Donning: Apply inner nitrile gloves, the closed-front lab coat, outer nitrile gloves, and chemical splash goggles[5].

  • Static Mitigation: 2-(4,5-Difluoro-2-nitrophenyl)acetamide is a dry powder prone to static cling. Use an anti-static zeroing weigh boat and a grounded stainless-steel or static-dissipative spatula.

  • Transfer & Dissolution: Weigh the required mass entirely inside the fume hood. To minimize dust exposure during transport, dissolve the powder in the designated reaction solvent inside the hood before moving it to the reaction block.

  • Decontamination: Wipe down the balance, spatulas, and the exterior of the reaction vessel with a compatible solvent (e.g., isopropanol) before removing them from the hood.

Decontamination & Doffing Workflow

Improper removal of PPE is the leading cause of secondary chemical exposure. The doffing process must be executed sequentially to trap contaminants[5].

Doffing Start Contaminated State (Inside Hood) Step1 1. Inspect & Wipe Outer Gloves Start->Step1 Step2 2. Remove Outer Gloves Step1->Step2 Step3 3. Remove Goggles & Face Shield Step2->Step3 Step4 4. Doff Lab Coat (Roll inside-out) Step3->Step4 Step5 5. Remove Inner Gloves Step4->Step5 End Wash Hands (Safe State) Step5->End

Step-by-step sequential doffing workflow to prevent secondary contamination.

Spill Management & Waste Disposal Logistics

Fluorinated nitroaromatics require specialized disposal logistics. They cannot be treated as standard organic waste due to the environmental persistence of the C-F bond and the toxicity of the nitro group.

Emergency Spill Management:

  • Evacuate & Isolate: For bulk spills (>100g), evacuate personnel to a safe distance (minimum 25 meters) and secure the area[1].

  • Containment: Do not sweep dry powder, as this generates a highly toxic aerosol cloud. Gently cover the spill with damp absorbent pads or use a dedicated HEPA-filtered chemical vacuum[2].

  • Collection: Transfer the absorbed material into a sealable hazardous waste container using non-sparking tools. Wash the contaminated surface thoroughly with soap and water[3].

Disposal & Routing Plan:

  • Classification: Waste containing this compound must be classified as Hazardous Waste.

  • Routing: Do not flush down the sink or mix with general aqueous waste. It must be routed to an approved EPA/RCRA waste disposal plant[3],[1].

  • Destruction Method: High-temperature incineration equipped with exhaust gas scrubbers is required. Standard incineration is insufficient and dangerous, as it will release NOₓ and HF gases into the atmosphere. The disposal facility must be equipped to neutralize acidic halogenated by-products[3],[9].

References

Sources

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